6-Chloropyrimidine-4,5-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFICAUILKARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063410 | |
| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-98-7 | |
| Record name | 6-Chloro-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4316-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloropyrimidine-4,5-diamine chemical properties and structure
An In-depth Technical Guide to 6-Chloropyrimidine-4,5-diamine: Properties, Synthesis, and Application in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a vast array of biologically active molecules. Its strategic arrangement of reactive sites—a labile chlorine atom and vicinal amino groups—renders it an exceptionally versatile precursor for constructing fused ring systems, most notably the purine scaffold, which is central to numerous physiological processes and therapeutic agents. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and core reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this building block in the design and synthesis of novel compounds. The content herein synthesizes technical data with practical, field-proven insights, emphasizing the causality behind synthetic choices and providing robust, validated protocols.
Structural and Physicochemical Characterization
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis. This compound is a substituted pyrimidine characterized by a chlorine atom at the 6-position and two amino groups at the 4- and 5-positions. This specific arrangement is critical to its function as a purine precursor.
Chemical Structure
The structural representation of this compound is fundamental to understanding its reactivity. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom influences the nucleophilicity of the amino groups, while their adjacent placement is ideal for cyclization reactions.
Caption: Chemical structure of this compound.
Chemical Identifiers and Properties
For unambiguous identification and experimental planning, the following properties are essential.
| Property | Value | Reference |
| CAS Number | 4316-98-7 | [1] |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to amber or dark green powder/crystal | [2] |
| Melting Point | 252 °C (decomposition) / 259 °C (decomposition) | [2][3] |
| Boiling Point | 336.7 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Solubility | DMSO (sparingly), Methanol (sparingly) | [3] |
| InChIKey | VNSFICAUILKARD-UHFFFAOYSA-N | [1] |
Spectral Data Analysis
Spectral analysis provides confirmation of the molecular structure.
-
¹H NMR (Predicted): A predicted proton NMR spectrum in DMSO-d₆ suggests key signals: a singlet for the pyrimidine proton at approximately δ 7.61, and two broad singlets for the two amino groups (NH₂) at δ 6.71 and δ 4.94.[3] The broadness of the amine peaks is expected due to quadrupole broadening and potential proton exchange.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine groups in the 3200-3400 cm⁻¹ region. Additional peaks corresponding to C=N and C=C stretching of the pyrimidine ring are also prominent. The NIST WebBook provides a reference condensed phase spectrum for this compound.[1]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is crucial for process development and impurity profiling. A common and classical approach for introducing an amino group at the 5-position of a pyrimidine ring involves the nitrosation of a precursor followed by reduction, a general strategy outlined in the Traube purine synthesis.[4][5][6]
Caption: General workflow for the synthesis of 5-aminopyrimidines.
Experimental Protocol: Synthesis via Nitrosation and Reduction
This protocol describes a plausible lab-scale synthesis adapted from established chemical principles for creating 4,5-diaminopyrimidines.
Objective: To synthesize this compound from 4-amino-6-chloropyrimidine.
Materials:
-
4-Amino-6-chloropyrimidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent
-
Deionized water
-
Ethanol
Procedure:
-
Nitrosation:
-
Suspend 4-amino-6-chloropyrimidine in water/HCl at 0-5 °C in a three-neck flask equipped with a stirrer and thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The causality here is critical: keeping the temperature low prevents the decomposition of nitrous acid and minimizes side reactions.
-
Stir the resulting colored slurry for 1-2 hours at low temperature to ensure complete formation of the 5-nitroso intermediate.
-
Isolate the 4-amino-6-chloro-5-nitrosopyrimidine precipitate by filtration and wash with cold water.
-
-
Reduction:
-
Prepare an aqueous solution or suspension of the 5-nitroso intermediate.
-
Carefully add a reducing agent, such as sodium dithionite, in portions. The reduction is often exothermic, so controlled addition is necessary to maintain a safe reaction temperature. The choice of reducing agent is key; dithionite is effective and common for this transformation.
-
Continue stirring until the color of the reaction mixture changes, typically indicating the consumption of the nitroso group.
-
Upon completion, adjust the pH to precipitate the diamine product.
-
Filter the crude this compound, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Key Application: The Traube Purine Synthesis
The paramount application of this compound is its role as a precursor in the Traube purine synthesis, a robust and versatile method for constructing the purine ring system.[4][6][7][8] The vicinal diamines are reacted with a one-carbon unit source (such as formic acid or its derivatives) to form the imidazole portion of the purine.
Caption: Reaction pathway for the synthesis of 6-Chloropurine.
Experimental Protocol: Synthesis of 6-Chloropurine
This protocol details the cyclization of this compound to form 6-chloropurine, a key intermediate for many therapeutic agents.
Objective: To synthesize 6-chloropurine via formic acid-mediated cyclization.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Diethoxymethyl acetate (alternative cyclizing agent)
Procedure:
-
Reaction Setup:
-
In a flask equipped with a reflux condenser, add this compound to an excess of formic acid.[8] The formic acid serves as both the solvent and the cyclizing reagent.
-
Heat the solution under reflux. The high temperature is necessary to drive the two-stage reaction: initial formylation of the more nucleophilic 5-amino group, followed by the intramolecular cyclodehydration to close the imidazole ring.[8]
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The resulting crude solid can be triturated with water or another suitable solvent to remove residual acids and byproducts.
-
Filter the solid, wash thoroughly, and dry under vacuum.
-
If necessary, recrystallize the crude 6-chloropurine from an appropriate solvent to achieve high purity.
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3]
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes and seek medical advice.[3] |
| Skin Irritation | Wear appropriate protective gloves and clothing. Avoid contact with skin.[3] |
| Respiratory Irritation | Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] |
| Storage | Store in a cool, dry, and well-ventilated place, away from fire sources and oxidants. For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8 °C is recommended.[3] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than a simple chemical; it is a strategic enabler in the field of medicinal chemistry. Its well-defined structure and predictable reactivity provide a reliable entry point to the synthesis of purines and other complex heterocyclic systems.[9] The protocols and data presented in this guide serve as a robust foundation for scientists and researchers, enabling them to confidently employ this versatile building block in their pursuit of novel therapeutics and chemical innovations. As the demand for sophisticated molecular architectures grows, the importance of foundational intermediates like this compound will continue to increase.
References
- 1. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 2. This compound | 4316-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, CAS No. 4316-98-7 - iChemical [ichemical.com]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloropyrimidine-4,5-diamine: A Cornerstone Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of 6-Chloropyrimidine-4,5-diamine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, this compound emerges as a compound of significant strategic value. Its unique arrangement of reactive sites—two adjacent amino groups and an electrophilic chlorinated carbon—offers a versatile platform for the synthesis of complex heterocyclic systems, particularly purine analogs and fused pyrimidine derivatives. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental considerations that are paramount to its effective utilization in drug discovery pipelines.
Core Properties and Identification
A foundational understanding of a chemical intermediate begins with its key identifiers and physicochemical properties. This information is critical for procurement, reaction planning, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 4316-98-7 | [1][2][3][4] |
| Molecular Formula | C₄H₅ClN₄ | [1][2][3][4] |
| Molecular Weight | 144.56 g/mol | [2][3] |
| Appearance | White to amber or dark green crystalline powder | [2] |
| Melting Point | 252 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in DMSO and methanol | [2] |
| Purity (Typical) | >98.0% | |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [2] |
Synonyms: 4,5-Diamino-6-chloropyrimidine, 6-Chloro-4,5-pyrimidinediamine.
Synthesis and Purification: A Practical Workflow
The synthesis of chlorinated diaminopyrimidines is a well-established process in organic chemistry, typically involving the chlorination of a corresponding hydroxypyrimidine precursor. The following section outlines a representative synthetic protocol, explaining the rationale behind the choice of reagents and conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of chlorinating a hydroxypyrimidine using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for heteroaromatic hydroxyl groups.
Step 1: Chlorination Reaction
-
To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4,5-diamino-6-hydroxypyrimidine (1.0 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent.
-
With stirring, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Causality: The hydroxyl group on the pyrimidine ring is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group into a chlorophosphate ester, which is a much better leaving group. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired chlorinated pyrimidine.
Step 2: Reaction Quenching and Product Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The acidic solution is then neutralized to a pH of 6-7 using a base, such as aqueous ammonia or sodium hydroxide solution, while keeping the temperature low with an ice bath.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the crude this compound.
Causality: Quenching with ice water hydrolyzes the highly reactive excess POCl₃ to phosphoric acid. Neutralization is necessary to deprotonate the product, which is likely protonated in the acidic medium, thereby reducing its solubility in water and allowing for its precipitation and isolation.
Purification Protocol
For many applications, the crude product may require further purification. Recrystallization is a common method.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the synthesis and purification of this compound.
Reactivity and Role in Medicinal Chemistry
The synthetic utility of this compound stems from its distinct reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. The adjacent 4- and 5-amino groups are nucleophilic and can undergo condensation reactions with various electrophiles to form fused ring systems.
A prime example of its application is in the synthesis of purine derivatives. By reacting this compound with a one-carbon electrophile, such as formic acid or a derivative, a cyclization reaction can be initiated to form a 6-chloropurine core. This purine analog can then be further functionalized at the 6-position via SNAr reactions.
Application in the Development of Kinase Inhibitors
The diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors. For instance, it is utilized in the design of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, and its overexpression is implicated in various cancers.
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Derivatives synthesized from this compound can be designed to bind to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and disrupting the downstream signaling cascades that promote cancer progression. The amino groups of the pyrimidine core often form key hydrogen bond interactions with the hinge region of the kinase domain.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyrimidine ring and the protons of the two amino groups. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (144.56 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[2]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
Conclusion
This compound is a high-value intermediate for the synthesis of complex nitrogen-containing heterocycles. Its well-defined reactivity and versatile chemical handles make it an indispensable tool for medicinal chemists, particularly in the development of kinase inhibitors and other targeted therapies. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the rigorous and demanding environment of drug discovery and development.
References
A-Z-Guide to the Spectroscopic Characterization of 6-Chloropyrimidine-4,5-diamine
Abstract
6-Chloropyrimidine-4,5-diamine is a pivotal heterocyclic compound, frequently employed as a building block in the synthesis of pharmacologically active molecules, most notably purine analogs and kinase inhibitors. Its precise structural elucidation is paramount for ensuring the integrity of synthetic pathways and the quality of final drug products. This in-depth guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a mere presentation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, outlines self-validating protocols, and offers field-proven insights for researchers, scientists, and drug development professionals. The integration of these techniques provides an unambiguous structural fingerprint, essential for regulatory compliance and successful drug discovery endeavors.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound (CAS No. 4316-98-7) is a particularly valuable intermediate due to its reactive sites: the chloro group at the 6-position is a prime site for nucleophilic substitution, while the adjacent 4- and 5-amino groups are precursors for cyclization reactions to form fused heterocyclic systems, such as purines.[2] Given its role as a critical starting material, a robust and unequivocal method for its structural confirmation and purity assessment is not just a procedural formality but a foundational requirement for any research or manufacturing campaign.
This guide provides the necessary spectroscopic framework to confidently identify and characterize this molecule, ensuring the reliability and reproducibility of subsequent synthetic transformations.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to visualize the molecule's structure. The interplay between the electron-withdrawing chloro-substituent and the electron-donating amino groups on the pyrimidine ring dictates the distinct spectroscopic signatures we will explore.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For a heterocyclic system like this compound, NMR provides precise information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall structure.
¹H NMR Analysis
The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in the molecule. The predicted spectrum in DMSO-d₆, a common solvent for polar heterocyclic compounds, reveals three distinct signals.
Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar compounds like diaminopyrimidines and for its wide chemical shift window. Crucially, the acidic amine protons (NH₂) are often observable in DMSO-d₆ as they exchange more slowly with residual water compared to other solvents like CDCl₃ or D₂O.[4]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 7.61 | Singlet (s) | 1H | H-2 | The sole proton on the pyrimidine ring, deshielded by the adjacent electronegative nitrogen atoms. |
| 6.71 | Broad Singlet (s) | 2H | C₅-NH₂ | Protons of the amino group at position 5. Broadening is due to quadrupole effects from the adjacent ¹⁴N and potential hydrogen bonding. |
| 4.94 | Broad Singlet (s) | 2H | C₄-NH₂ | Protons of the amino group at position 4. The chemical shift difference between the two NH₂ groups is influenced by their proximity to the chloro-substituent. |
Predicted data sourced from iChemical.[5]
¹³C NMR Analysis
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~155-160 | C-6 | Carbon directly attached to the highly electronegative chlorine atom and two nitrogen atoms, resulting in significant deshielding. |
| ~150-155 | C-2 | Carbon situated between two nitrogen atoms, leading to a downfield shift. |
| ~145-150 | C-4 | Attached to an amino group and two nitrogen atoms within the ring. |
| ~120-125 | C-5 | Attached to an amino group; its chemical shift is influenced by the electron-donating nature of the amine. |
Experimental Protocol for NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D). The use of high-purity deuterated solvent is critical to minimize the residual proton signal of the solvent itself.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Instrumentation: Insert the sample into a ≥400 MHz NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[4]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[8][9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). The resulting spectrum serves as a unique molecular "fingerprint".[10]
Analysis of the IR Spectrum
The IR spectrum of this compound is characterized by strong absorptions in the N-H stretching region and a complex fingerprint region indicative of the substituted pyrimidine ring. The data presented below is based on the evaluated reference spectrum from the Coblentz Society, available via the NIST Chemistry WebBook.[11]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H | Symmetric & Asymmetric Stretching (Amine) |
| ~1650 | Strong | C=N / C=C | Ring Stretching |
| ~1600 | Medium-Strong | N-H | Scissoring (Bending) |
| ~1450 | Medium | C-N | Stretching |
| 1300 - 1000 | Medium-Strong | Fingerprint Region | Complex vibrations including ring modes and C-H in-plane bending |
| ~800 - 600 | Medium-Strong | C-Cl | Stretching |
Data sourced from the NIST Chemistry WebBook.[11]
The presence of strong, broad bands above 3200 cm⁻¹ is definitive evidence for the primary amine (NH₂) groups. The bands in the 1650-1450 cm⁻¹ range are characteristic of the aromatic pyrimidine ring and the C-N bonds of the amino substituents. The C-Cl stretch is expected at lower wavenumbers, typically below 800 cm⁻¹.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation.[8]
Caption: Workflow for solid sample analysis using ATR-FTIR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and reproducible contact between the sample and the crystal. Consistent pressure is key for quantitative reproducibility.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition consists of 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, valuable structural information.[7] For drug development, high-resolution mass spectrometry (HRMS) is particularly vital for confirming molecular formulas and for impurity profiling.[12][13]
Molecular Ion and Isotopic Pattern
The nominal molecular weight of this compound (C₄H₅ClN₄) is 144 g/mol . However, the presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%), results in a characteristic isotopic pattern for the molecular ion.
-
[M]⁺• (with ³⁵Cl): m/z ≈ 144
-
[M+2]⁺• (with ³⁷Cl): m/z ≈ 146
The presence of this M/M+2 pattern in a roughly 3:1 intensity ratio is a definitive indicator of a monochlorinated compound. The exact masses, as determined by HRMS, provide unequivocal confirmation of the elemental composition.
Table 4: Calculated Exact Masses for the Molecular Ion
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₄H₅³⁵ClN₄]⁺ | ³⁵Cl | 144.02027 |
| [C₄H₅³⁷ClN₄]⁺ | ³⁷Cl | 146.01732 |
Predicted Fragmentation Pattern
In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner based on bond strengths and the stability of the resulting fragments.[5] The fragmentation of this compound is likely initiated at the site of the lone pair electrons on the nitrogen atoms.
Caption: Predicted major fragmentation pathways for this compound.
Key Fragmentation Pathways:
-
Loss of a Chlorine Radical (-Cl•): This is a common fragmentation for chloro-aromatics, leading to a stable cation at m/z 109. This is often a prominent peak.
-
Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of pyrimidine and purine rings, involving the expulsion of a neutral HCN molecule. This would lead to a fragment at m/z 117/119.
-
Sequential Fragmentation: The m/z 109 fragment can further lose HCN to produce a fragment at m/z 82.
Experimental Protocol for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the analysis of pharmaceutical compounds, allowing for separation from impurities prior to mass analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The acid is added to promote protonation for electrospray ionization (ESI) in positive ion mode.
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the target compound from potential impurities.
-
Ionization: The column effluent is directed into an ESI source. In positive ion mode, the analyte is protonated to form the [M+H]⁺ ion (m/z 145/147).
-
Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., Quadrupole or Orbitrap), which scans a mass range (e.g., m/z 50-500) to detect the [M+H]⁺ ion and confirm its isotopic pattern and exact mass.
-
Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (the precursor ion) can be isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting product ions are analyzed. This experiment would verify the fragmentation pattern described above.
Conclusion
The combination of NMR, IR, and MS provides a multi-faceted and robust characterization of this compound. ¹H and ¹³C NMR confirm the core structure and substitution pattern. IR spectroscopy provides a rapid fingerprint, verifying the presence of key functional groups, particularly the primary amines. Finally, high-resolution MS confirms the elemental composition via exact mass and the presence of chlorine through its distinct isotopic signature, while MS/MS fragmentation patterns provide further structural corroboration. Adherence to the detailed protocols herein ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and development.
References
- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Solubility and stability of 6-Chloropyrimidine-4,5-diamine
An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyrimidine-4,5-diamine
Introduction
This compound (CAS No: 4316-98-7) is a substituted pyrimidine that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique structure, featuring a reactive chloro group and two adjacent amino groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug development. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers in process development, formulation science, and analytical chemistry. Inconsistent solubility can lead to unreliable reaction kinetics and dosing, while unforeseen instability can result in impurity formation, compromising the safety and efficacy of the final product.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.
Physicochemical Properties
A foundational understanding of this compound begins with its core physicochemical properties. These parameters influence its behavior in both chemical reactions and analytical procedures.
| Property | Value | Source(s) |
| CAS Number | 4316-98-7 | [2][3][4] |
| Molecular Formula | C₄H₅ClN₄ | [2][3] |
| Molecular Weight | 144.56 g/mol | [2][3][4] |
| Appearance | Solid; White to Amber to Dark green powder/crystal | [1] |
| Melting Point | 252 °C (with decomposition) | [1] |
| pKa (Predicted) | 2.39 ± 0.10 | [1] |
| SMILES | NC1=NC=NC(Cl)=C1N | [3] |
| InChIKey | VNSFICAUILKARD-UHFFFAOYSA-N | [2][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. It dictates the choice of reaction solvents, purification methods, and the feasibility of formulation strategies.
Qualitative and Semi-Quantitative Solubility
Based on available data sheets, this compound exhibits limited solubility in many common solvents. Its polar amino groups and the nitrogen atoms in the pyrimidine ring suggest some affinity for polar solvents, but the overall crystalline structure limits its dissolution.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Small amount | [1] |
| Methanol | Polar Protic | Small amount | [1] |
Expert Insight: The term "small amount" is insufficient for process development. It indicates that while these solvents may be suitable for analytical-scale preparations (e.g., NMR, LC-MS), they may not be ideal for large-scale reactions without significant solvent volumes. The limited solubility underscores the importance of conducting rigorous, quantitative solubility assessments in a broader range of solvents relevant to the intended application.
Factors Influencing Solubility
-
Solvent Polarity: The presence of both hydrogen bond donors (amino groups) and acceptors (ring nitrogens) suggests that polar protic solvents like alcohols and polar aprotic solvents like DMSO or DMF are the most promising candidates for achieving meaningful solubility. Nonpolar solvents such as hexanes or toluene are unlikely to be effective.
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This principle can be leveraged to create supersaturated solutions for crystallization or to improve reaction rates. However, the thermal stability of the compound must be considered, as elevated temperatures could induce degradation.
Experimental Protocol: Quantitative Solubility Determination
This protocol describes a robust method for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for its reliability.
Objective: To accurately quantify the solubility of this compound in a selected solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., Methanol, Ethanol, Acetonitrile, Water). "Excess" is critical to ensure that a saturated solution is achieved, with solid material remaining.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV.[6][7][8]
-
Calculation: Determine the original concentration in the supernatant using the dilution factor. The result is reported as mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
Chemical stability is a non-negotiable attribute for any compound used in pharmaceutical development. A stability assessment identifies conditions that may lead to degradation, informing handling, storage, and formulation decisions.
General Stability and Recommended Storage
This compound is generally stable under normal conditions.[9] However, to preserve its integrity over the long term, specific storage conditions are recommended.
-
Temperature: Store at 2-8 °C or under -15 °C.[1] Lower temperatures slow the rate of potential degradation reactions.
-
Atmosphere: Store under an inert gas like nitrogen or argon.[1] This is a critical precaution to prevent oxidative degradation, to which the electron-rich diamino groups are susceptible.
-
Container: Keep in a tightly sealed container to protect from moisture and air.[10][11]
Degradation Pathways and Stress Testing
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.
-
Thermal Stability: The compound decomposes at its melting point of 252 °C.[1] This indicates high thermal stability in the solid state under short-term stress but suggests that prolonged exposure to high temperatures, even below the melting point, should be investigated.
-
Hydrolytic Stability (pH): The chloro group attached to the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is often catalyzed by acidic or basic conditions. The amino groups can also be protonated or deprotonated, which may influence the overall stability.
-
Oxidative Stability: The presence of two amino groups makes the molecule a potential target for oxidation.[12] Common laboratory oxidants or even atmospheric oxygen over long periods could lead to the formation of colored impurities. Storing under an inert atmosphere is the primary mitigating strategy.[1]
-
Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photodegradation. While no specific data is available, it is prudent to handle and store the material protected from light.
Caption: Potential sites for hydrolytic and oxidative degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Neutral Hydrolysis: Add water and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat the stock solution at 60 °C for 24 hours.
-
Photolytic Stress (Solid): Expose the solid powder to UV/Vis light (ICH Q1B conditions).
-
Control Sample: Keep one vial of the stock solution at 2-8 °C, protected from light.
-
-
Sample Quenching: After the exposure period, neutralize the acid and base samples. Dilute all samples, including the control, to the same target concentration.
-
Analysis: Analyze all samples by a high-resolution analytical technique, such as LC-MS/MS or HPLC with a photodiode array (PDA) detector.[13]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Check for the formation of new peaks (degradation products). A stability-indicating method is one that can separate all degradation peaks from the parent peak.
-
Use mass spectrometry data to propose structures for the major degradation products.
-
Caption: Workflow for a comprehensive forced degradation study.
Safety and Handling
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Hazards: this compound is irritating to the eyes, respiratory system, and skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and safety goggles when handling the material.[1][9]
-
Ventilation: Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1][10]
-
Spill Cleanup: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[11]
Conclusion
This compound is a chemical intermediate of significant value, but its utility is directly tied to a thorough understanding of its solubility and stability. The available data indicates limited solubility in common organic solvents, necessitating careful solvent screening for process optimization. While generally stable under recommended storage conditions (refrigerated, under an inert atmosphere, and protected from light), its structure contains functional groups susceptible to hydrolysis and oxidation. Researchers and drug development professionals must employ robust analytical methodologies, such as those detailed in this guide, to quantify these properties accurately. This empirical data is crucial for developing reliable synthetic processes, stable formulations, and ensuring the overall quality and safety of downstream products.
References
- 1. biosynce.com [biosynce.com]
- 2. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 3. This compound | CAS 4316-98-7 [matrix-fine-chemicals.com]
- 4. CAS 4316-98-7 | this compound - Synblock [synblock.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 6-Chloropyrimidine-4,5-diamine from Barbituric Acid
Executive Summary
6-Chloropyrimidine-4,5-diamine is a critical heterocyclic building block, primarily utilized as a precursor in the synthesis of purine derivatives, which are central to numerous pharmaceutical agents. This guide provides an in-depth, technically-focused overview of a robust synthetic pathway commencing from the readily available starting material, barbituric acid. The described multi-step synthesis is designed for reproducibility and scalability, emphasizing the chemical principles, mechanistic considerations, and practical execution required for each transformation. We will dissect the conversion of barbituric acid to the key intermediate 4,6-dichloro-5-nitropyrimidine, followed by a selective amination and a final reduction to yield the target diamine. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Strategic Importance of Pyrimidine Diamines
Pyrimidine scaffolds are ubiquitous in biologically active molecules, from nucleic acids to therapeutic drugs.[1] Specifically, 4,5-diaminopyrimidines serve as the cornerstone for constructing the fused imidazole ring of the purine nucleus.[2][3] The strategic placement of a chloro-substituent, as in this compound, provides a reactive handle for subsequent diversification through nucleophilic substitution reactions, enabling the generation of extensive libraries of purine analogs for drug discovery programs.[4] The synthesis pathway from barbituric acid, a commodity chemical first synthesized in 1864, represents an economical and logical approach to this valuable intermediate.[5][6] This guide elucidates a reliable synthetic route, focusing on the causality behind reagent choice and reaction conditions to empower chemists to successfully implement and adapt these procedures.
Overall Synthetic Strategy
The transformation of barbituric acid into this compound is achieved through a strategically designed three-stage process. The entire sequence is predicated on the initial functionalization of the pyrimidine core, followed by carefully orchestrated substitution and reduction steps.
-
Stage 1: Core Functionalization & Chlorination. Barbituric acid is first nitrated at the active C-5 position, followed by a robust chlorination reaction to convert the dihydroxy- (or tautomeric keto-) functionalities into chlorides, yielding the pivotal intermediate, 4,6-dichloro-5-nitropyrimidine.
-
Stage 2: Selective Nucleophilic Aromatic Substitution (SNAr). The 4,6-dichloro-5-nitropyrimidine intermediate undergoes a selective mono-amination at the C-4 position. The powerful electron-withdrawing effect of the nitro group and the inherent electronics of the pyrimidine ring dictate the regioselectivity of this substitution.
-
Stage 3: Nitro Group Reduction. The final step involves the reduction of the C-5 nitro group to an amine, furnishing the desired this compound.
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic pathway from barbituric acid.
Detailed Synthesis and Mechanistic Discussion
This section provides a step-by-step analysis of each reaction, including detailed protocols and the rationale behind the experimental design.
Stage 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine
This stage involves two key transformations: nitration of the barbituric acid core and subsequent chlorination.
Step 1a: Nitration of Barbituric Acid
The C-5 position of barbituric acid is flanked by two carbonyl groups, rendering the methylene protons acidic and the position susceptible to electrophilic substitution. Direct nitration is a well-established method to produce 5-nitrobarbituric acid.[7]
-
Principle & Causality: The reaction proceeds via electrophilic attack on the enolate form of barbituric acid. The choice of a strong nitrating agent, typically a mixture of nitric and sulfuric acids, is crucial for generating the nitronium ion (NO₂⁺) electrophile in sufficient concentration to drive the reaction to completion. The electron-rich nature of the C-5 position, stabilized by the adjacent carbonyls, facilitates this substitution.
-
Experimental Protocol: Synthesis of 5-Nitrobarbituric Acid [7]
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add barbituric acid to fuming nitric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 5-nitrobarbituric acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Step 1b: Chlorination of 5-Nitrobarbituric Acid
The conversion of the hydroxyl groups of the 5-nitrobarbituric acid tautomer (4,6-dihydroxy-5-nitropyrimidine) to chloro groups is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on pyrimidine systems.[8]
-
Principle & Causality: POCl₃ serves as both the chlorinating agent and, in many cases, the solvent. The reaction mechanism involves the activation of the pyrimidine's carbonyl/hydroxyl oxygen atoms by phosphorus, forming a good leaving group, which is subsequently displaced by a chloride ion. The presence of a tertiary amine base (e.g., N,N-diethylaniline) is often used to catalyze the reaction and neutralize the HCl byproduct, preventing unwanted side reactions.[9] This transformation is a robust method for producing chlorinated pyrimidines from their hydroxylated precursors.[10]
-
Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine [9]
-
To a flask charged with phosphorus oxychloride (POCl₃), add N,N-diethylaniline.
-
Slowly add 5-nitrouracil (a close analog and common starting point, demonstrating the general procedure) or 5-nitrobarbituric acid portion-wise, keeping the temperature controlled.
-
Heat the mixture to reflux (typically around 100-110 °C) and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and stirred.
-
The aqueous mixture is extracted with an organic solvent (e.g., toluene or dichloromethane).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4,6-dichloro-5-nitropyrimidine, which can be purified further if necessary.
-
Stage 2: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine
This step hinges on the differential reactivity of the two chlorine atoms in the 4,6-dichloro-5-nitropyrimidine intermediate.
-
Principle & Causality: This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this deficiency is greatly amplified by the potent electron-withdrawing nitro group at C-5. This activation makes the chloro-substituents at C-4 and C-6 highly susceptible to displacement by nucleophiles. The C-4 position is generally more reactive towards nucleophilic attack than the C-6 position in such systems. By using controlled stoichiometry (approximately one equivalent of the amine nucleophile) and moderate temperatures, selective mono-substitution at the C-4 position can be achieved with high fidelity.[11][12]
Caption: Workflow for selective amination.
-
Experimental Protocol: Selective Amination
-
Dissolve 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a pressure-rated vessel.[12]
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise. The reaction is typically exothermic and requires careful temperature control.
-
Seal the vessel and stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, vent any excess ammonia in a fume hood. Remove the solvent under reduced pressure.
-
The resulting residue can be triturated with water. The solid product, 6-chloro-5-nitropyrimidin-4-amine, is collected by filtration, washed with cold water, and dried. A yield of 93% has been reported for this type of transformation.[13]
-
Stage 3: Reduction to this compound
The final step is the reduction of the aromatic nitro group to a primary amine.
-
Principle & Causality: The reduction of a nitro group in the presence of other functional groups, particularly a halogen, requires a careful choice of reducing agent to ensure chemoselectivity. While catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) is a powerful method, it can sometimes lead to hydrodehalogenation (loss of the chlorine atom).[9] Metal-acid systems, such as iron powder in acetic acid or hydrochloric acid, are highly effective and commonly used for this transformation as they are less prone to cause dehalogenation.[14][15] Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for this purpose. The choice depends on the desired reaction conditions and downstream processing considerations.
-
Experimental Protocol: Nitro Group Reduction with Iron [15]
-
Create a suspension of iron powder in a solvent mixture, such as glacial acetic acid and methanol.
-
Heat the suspension to approximately 60-65 °C.
-
Add the 4-amino-6-chloro-5-nitropyrimidine in portions to the stirred, heated suspension.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter it to remove the iron and iron oxide residues.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The residue is taken up in a mixture of dichloromethane and water. The layers are separated, and the aqueous layer is extracted again with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.
-
Data Summary and Validation
The efficiency of this synthetic pathway is summarized in the table below, providing an at-a-glance reference for expected outcomes at each stage.
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield | Reference(s) |
| 1a | Nitration | HNO₃, H₂SO₄ | 0-10 °C, 2-3h | High | [7] |
| 1b | Chlorination | POCl₃, N,N-diethylaniline | Reflux, ~3-5h | ~84% | [9] |
| 2 | Amination | NH₃, THF | 0 °C to RT, overnight | >90% | [12][13] |
| 3 | Reduction | Fe, Acetic Acid | 60-65 °C, 2-3h | Good to High | [14][15] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Additions should be performed slowly and with adequate cooling to control the exothermic reaction.
-
Ammonia: A corrosive and toxic gas. Use in a well-ventilated area and handle with care.
Conclusion
The synthesis of this compound from barbituric acid is a robust and logical multi-step process that leverages fundamental reactions in heterocyclic chemistry. By proceeding through a nitrated and subsequently chlorinated intermediate, this pathway allows for a highly selective amination at the C-4 position, followed by a straightforward reduction to yield the target diamine. Each step is built upon well-established chemical principles, providing a reliable and scalable route for producing this key precursor for purine synthesis and broader drug discovery efforts. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to synthesize this and related heterocyclic structures.
References
- 1. Synthesis of pyrimidines and purines | PPTX [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 10. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 11. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
The Traube Purine Synthesis: A Technical Guide to the Synthesis of Purines from Pyrimidine-4,5-diamines
Abstract
The Traube purine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Wilhelm Traube in 1900, remains a highly versatile and relevant method for the construction of the purine ring system.[1][2][3] This technical guide provides an in-depth exploration of the Traube synthesis, starting from readily available pyrimidine-4,5-diamines. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this classic yet adaptable synthetic route. This guide will delve into the mechanistic underpinnings of the reaction, offer practical, field-tested insights into experimental protocols, and highlight its applications in the synthesis of biologically significant purine derivatives.
Introduction: The Enduring Significance of the Traube Synthesis
The purine scaffold is a fundamental structural motif in a vast array of biologically active molecules, including nucleic acids (adenine and guanine), signaling molecules (caffeine and theophylline), and numerous pharmaceuticals.[4] The ability to efficiently synthesize substituted purines is therefore of paramount importance in medicinal chemistry and drug discovery. The Traube synthesis provides a robust and logical approach to the construction of the purine bicyclic system by annulating an imidazole ring onto a pre-existing pyrimidine core.[5]
The classical Traube synthesis typically involves two key transformations: the formation of a 4,5-diaminopyrimidine and the subsequent cyclization of this intermediate with a one-carbon synthon to form the imidazole ring.[6][7] This modularity allows for the introduction of a wide range of substituents on both the pyrimidine and imidazole rings, making it a powerful tool for generating diverse libraries of purine analogues for biological screening.
Mechanistic Insights: The Chemistry Behind the Transformation
The Traube synthesis is a two-stage process. The first stage involves the synthesis of the crucial pyrimidine-4,5-diamine intermediate. The second stage is the cyclization reaction that forms the purine ring.
Formation of the Pyrimidine-4,5-diamine Intermediate
The synthesis of the 4,5-diaminopyrimidine precursor is typically achieved through a nitrosation-reduction sequence starting from a 4-aminopyrimidine derivative.
-
Nitrosation: The 4-aminopyrimidine is treated with a nitrosating agent, commonly sodium nitrite in an acidic medium, to introduce a nitroso group at the electron-rich C5 position.
-
Reduction: The resulting 5-nitroso-4-aminopyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. A variety of reducing agents can be employed, with ammonium sulfide being a classic choice.[2][3][8]
Expertise & Experience: The choice of reducing agent is critical. While ammonium sulfide is traditional, other reagents such as sodium dithionite or catalytic hydrogenation can offer milder conditions and improved yields, particularly for sensitive substrates. The pH of the nitrosation reaction must be carefully controlled to prevent side reactions.
Cyclization to the Purine Ring
The core of the Traube synthesis lies in the cyclization of the 4,5-diaminopyrimidine with a one-carbon electrophile. The most common and straightforward cyclizing agent is formic acid, which introduces an unsubstituted carbon at the 8-position of the purine.[5][9][10]
The mechanism proceeds as follows:
-
Formylation: The more nucleophilic 5-amino group of the diaminopyrimidine attacks the carbonyl carbon of formic acid, leading to the formation of a 5-formamido intermediate after dehydration.
-
Cyclodehydration: Under heating, the newly formed amide undergoes an intramolecular cyclization. The 4-amino group attacks the formyl carbonyl, and subsequent dehydration yields the aromatic purine ring.
Trustworthiness: This two-step, one-pot procedure is highly reliable for a wide range of substituted pyrimidinediamines. The reaction is typically driven to completion by heating, often at reflux in formic acid.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. Traube Purine Synthesis [drugfuture.com]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 9. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 10. byjus.com [byjus.com]
The Pivotal Role of 6-Chloropyrimidine-4,5-diamine Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the development of novel therapeutics. Its inherent biological significance, stemming from its presence in the nucleobases of DNA and RNA, has made it a privileged structure in drug design.[1][2] Among the vast array of pyrimidine-based compounds, derivatives of 6-chloropyrimidine-4,5-diamine have emerged as a particularly promising class of molecules, demonstrating significant potential in the treatment of a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the biological significance of these derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
The Pyrimidine Scaffold: A Foundation for Therapeutic Innovation
The pyrimidine ring system is a fundamental heterocyclic structure that has been extensively utilized in the development of a wide spectrum of therapeutic agents.[2] Its derivatives are known to possess a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, leveraging the reactivity of the chlorine atom for further functionalization.[4]
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which this compound derivatives exert their therapeutic effects is through the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.
Targeting Aurora Kinases in Cancer Therapy
The Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis and are frequently overexpressed in various human cancers.[3] Their pivotal role in cell division makes them an attractive target for anticancer drug development. Several 2,4-diaminopyrimidine derivatives, synthesized from chloro-substituted pyrimidine precursors, have demonstrated potent inhibitory activity against Aurora kinases.[3][5]
For instance, a series of 2,4-diaminopyrimidines were synthesized and evaluated for their antiproliferative and Aurora kinase inhibitory activities. One of the lead compounds, 11c , exhibited significant cytotoxicity against a panel of tumor cell lines with IC50 values ranging from 0.5 to 4.0 μM.[3] Notably, this compound displayed a more than 35-fold selectivity for Aurora A over Aurora B.[3] This selectivity is crucial as the different Aurora kinase isoforms have distinct cellular functions, and isoform-selective inhibitors can offer a better therapeutic window with reduced side effects.[6][7]
The molecular interactions underpinning this inhibitory activity often involve the formation of hydrogen bonds between the diaminopyrimidine core and key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[3][5]
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its overexpression and activation are associated with tumor progression and metastasis.[8] Diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors. In one study, a series of novel diaminopyrimidine compounds were developed, with compound A12 demonstrating potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines, with IC50 values of 130 nM and 94 nM, respectively.[8]
Structure-Activity Relationship (SAR) and Drug Design
The development of potent and selective kinase inhibitors from the this compound scaffold is guided by a deep understanding of their structure-activity relationships (SAR). The chlorine atom at the 6-position serves as a versatile handle for introducing various substituents to probe the chemical space around the pyrimidine core and optimize interactions with the target kinase.
Systematic modifications of the substituents on the pyrimidine ring have a profound impact on biological activity. For example, in the development of 2,4-diaminopyrimidine-based Aurora kinase inhibitors, the nature of the groups at the 2- and 4-amino positions, as well as substituents at the 5-position, dictates both the potency and selectivity of the compounds.[3][5]
Quantitative Analysis of Biological Activity
The biological efficacy of this compound derivatives is quantified through a variety of in vitro and cell-based assays. This quantitative data is essential for comparing the potency of different compounds and for guiding the drug development process.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) | Reference |
| 11c | Aurora A | Selective (>35-fold vs Aurora B) | Various tumor cells | 0.5 - 4.0 | [3] |
| A12 | FAK | - | A549, MDA-MB-231 | 0.13, 0.094 | [8] |
| 12a | Aurora A, Aurora B | 309, 293 | HCT-116 | 1.31 | [9] |
Table 1: Summary of the in vitro activity of representative diaminopyrimidine derivatives.
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
A common synthetic route to 2,4-diaminopyrimidine kinase inhibitors starts from a commercially available di- or tri-chloropyrimidine. A representative protocol is the synthesis of 2,4-diaminopyrimidines from 2,4,6-trichloropyrimidine.[5]
Step 1: Synthesis of C-4 Substituted Pyrimidine
-
Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as THF.
-
Add 3-amino-5-methyl pyrazole and triethylamine to the solution.
-
Heat the reaction mixture and stir for several hours.
-
After completion, quench the reaction and extract the product.
Step 2: Nucleophilic Substitution at C-2
-
React the C-4 substituted pyrimidine intermediate with various anilines via nucleophilic aromatic substitution to introduce diversity at the C-2 position.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Aurora Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora kinases can be determined using a variety of biochemical assays, such as the ADP-Glo™ Kinase Assay.[2]
Protocol:
-
Dilute the purified Aurora kinase enzyme, substrate (e.g., a peptide substrate), ATP, and test compounds in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Add the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus reflects the kinase activity.
Cell-Based Assays for Aurora Kinase Inhibition
Cell-based assays are crucial for evaluating the efficacy and selectivity of inhibitors in a more physiologically relevant context.[6][7] Immunofluorescence-based methods can be used to assess the phosphorylation status of downstream targets of Aurora kinases.
Protocol:
-
Seed cells (e.g., HeLa, U2OS) in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies specific for phosphorylated forms of Aurora kinase substrates (e.g., phospho-Histone H3 for Aurora B, phospho-LATS2 for Aurora A).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the cells using high-content imaging systems to quantify the fluorescence intensity, which reflects the level of substrate phosphorylation and, therefore, the activity of the target kinase.
Signaling Pathways and Therapeutic Implications
Derivatives of this compound that inhibit kinases like Aurora A and FAK can modulate critical signaling pathways involved in cancer progression.
Caption: Inhibition of Aurora A and FAK by this compound derivatives disrupts key cancer-related signaling pathways.
By inhibiting Aurora A, these compounds can induce G2/M cell cycle arrest, leading to a halt in cell proliferation.[3] Inhibition of FAK can disrupt the processes of cell adhesion and migration, which are crucial for tumor invasion and metastasis.[8] The dual-targeting capabilities of some of these derivatives against multiple kinases can offer a synergistic therapeutic effect and potentially overcome drug resistance.
Conclusion and Future Directions
Derivatives of this compound represent a highly valuable and versatile scaffold in the field of drug discovery. Their demonstrated ability to potently and selectively inhibit key protein kinases implicated in cancer and other diseases underscores their therapeutic potential. The ongoing exploration of the structure-activity relationships of these compounds, coupled with advanced synthetic methodologies and robust biological evaluation, will undoubtedly lead to the development of novel and effective targeted therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies to achieve more durable clinical responses.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Chloropyrimidine-4,5-diamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the synthesis of diverse and biologically active compounds. 6-Chloropyrimidine-4,5-diamine (CAS: 4316-98-7) represents a quintessential example of such a scaffold. Its unique arrangement of ortho-diamines and a reactive chlorine atom on the pyrimidine core provides a rich chemical toolbox for drug design. This guide delves into the core utility of this molecule, moving beyond a simple catalog of reactions to explain the strategic and mechanistic reasoning behind its application. We will explore its foundational role as a precursor to purine analogs via the classical Traube synthesis, its function as a key building block for kinase inhibitors, and the broader scope of its derivatives in targeting various disease pathways. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and frameworks for leveraging this potent intermediate in the quest for novel therapeutics.
The Pyrimidine Core: A Cornerstone of Bioactive Molecules
The pyrimidine ring is a fundamental heterocyclic motif in nature and medicine.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of drugs that can effectively interact with biological systems.[2] The synthetic versatility of the pyrimidine ring allows for substitutions that can modulate its electronic properties, solubility, and, most importantly, its ability to form specific, high-affinity interactions with protein targets such as enzymes and receptors.[1]
Within this broad class, this compound stands out. Its strategic importance lies in three key features:
-
The ortho-Diamino Arrangement (C4, C5): This is the reactive centerpiece for constructing a fused imidazole ring, providing a direct and efficient pathway to the purine scaffold.
-
The C6-Chloro Group: An activated leaving group, the chlorine atom is a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
-
The Pyrimidine Nitrogens: These act as hydrogen bond acceptors, crucial for anchoring molecules within the active sites of many protein targets, famously mimicking the hydrogen bonding pattern of adenine in the ATP binding pocket of kinases.
Synthesis and Physicochemical Properties
Understanding the accessibility of a starting material is paramount for its application in drug discovery campaigns. While numerous methods exist for substituted pyrimidines, a common route to this compound involves the reduction of a 5-nitro precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4316-98-7 | [3] |
| Molecular Formula | C₄H₅ClN₄ | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 252 °C (decomposed) | [3] |
| pKa (Predicted) | 2.39 ± 0.10 | [3] |
Experimental Protocol: Representative Synthesis
This protocol outlines a standard two-step procedure starting from 4-amino-6-chloro-5-nitropyrimidine, a commercially available starting material. The causality is clear: the nitro group is a powerful electron-withdrawing group, making it an ideal precursor that can be selectively reduced to the amine without disturbing the rest of the scaffold.
Step 1: Nitration of 4-Amino-6-chloropyrimidine (Conceptual) The synthesis typically begins with the nitration of a suitable 6-chloropyrimidine at the 5-position to install the nitro group.
Step 2: Reduction of the 5-Nitro Group The critical step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.
-
Materials:
-
4-Amino-6-chloro-5-nitropyrimidine
-
Palladium on Carbon (Pd/C, 10%)
-
Ethanol (or suitable solvent)
-
Hydrogen Gas (H₂)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation vessel, suspend 4-amino-6-chloro-5-nitropyrimidine in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the suspension.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (typically via a balloon or a pressurized system).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound, which can be purified by recrystallization if necessary.
-
Self-Validation Insight: The success of this reduction is paramount. An incomplete reaction will leave the highly electron-withdrawing nitro group, which would prevent the desired subsequent cyclization reactions. The choice of a noble metal catalyst like Palladium ensures high chemoselectivity for the nitro group reduction over potential dehalogenation of the C6-chloro position.
The Gateway to Purines: The Traube Synthesis
The most powerful and classical application of this compound is its role as a direct precursor to the purine ring system.[4] The Traube purine synthesis, first described in 1900, leverages the ortho-diamine functionality to construct the imidazole portion of the purine core.[4][5]
The process involves reacting the diamine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, which acts as the source for the C8 atom of the purine. The reaction proceeds via a formylation of one amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Figure 1: General workflow of the Traube synthesis to form 6-chloropurine.
Experimental Protocol: Synthesis of 6-Chloro-9H-purine
This protocol describes the cyclization of this compound using triethyl orthoformate, a common alternative to formic acid that often provides milder conditions.
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol
-
-
Procedure:
-
Suspend this compound in an excess of triethyl orthoformate.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC, observing the formation of a new, less polar spot corresponding to the purine product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be triturated with a solvent like diethyl ether to remove impurities.
-
The solid product, 6-chloro-9H-purine, is then collected by filtration and dried.
-
Causality Insight: The choice of cyclizing agent is critical. While formic acid is traditional, it can sometimes lead to hydrolysis of the C6-chloro group, forming hypoxanthine instead of the desired 6-chloropurine.[4] Triethyl orthoformate, under acidic catalysis, provides the necessary one-carbon unit while minimizing water content, thus preserving the valuable chloro-substituent for subsequent diversification. The resulting 6-chloropurine is itself a powerful intermediate, as the chlorine can be readily displaced by a variety of nucleophiles (amines, thiols, alcohols) to generate a library of purine analogs, including biologically crucial molecules like adenine and guanine derivatives.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the same pocket as the enzyme's natural substrate, adenosine triphosphate. The diaminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine core of ATP.[6]
While direct use of this compound as a kinase inhibitor scaffold is less common than its 2,4-diamino isomer, its utility shines through the purine analogs it produces. The resulting 6-substituted purines are isosteres of adenine and are foundational to numerous approved and investigational kinase inhibitors.
Figure 2: Conceptual diagram of a purine scaffold binding to a kinase hinge.
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding: The N1 and N6-amino group (if present) of the purine ring are critical for the bidentate hydrogen bond interaction with the kinase hinge. This is the primary anchor point.
-
C2-Substitution: The C2 position often points towards a deeper hydrophobic pocket. Modifications here can significantly enhance potency and, crucially, selectivity between different kinases.
-
C6-Substitution: The C6 position, derived from the original chloro-substituent, typically points towards the solvent-exposed region. This position is ideal for introducing larger substituents designed to improve pharmacokinetic properties, such as solubility or metabolic stability, without disrupting the core binding interaction.[7]
-
N9-Substitution: This position can be modified to probe interactions within the ribose-binding pocket of the ATP site.
By starting with this compound, chemists can first build the core purine ring and then systematically functionalize the C6 position (and others) to optimize a compound's profile against a specific kinase target.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategic scaffold that provides an efficient and versatile entry point into the vast chemical space of purine analogs. Its primary role as a key reactant in the Traube synthesis allows for the rapid construction of a core motif that is fundamental to a large number of biologically active molecules, most notably in the field of kinase inhibition. The presence of the C6-chloro group provides a reliable chemical handle for late-stage functionalization, enabling the fine-tuning of potency, selectivity, and drug-like properties.
As drug discovery evolves, the core scaffolds derived from this pyrimidine will continue to find new applications. The purine ring is being explored in the context of covalent inhibitors (where a reactive warhead is appended), degraders (PROTACs), and molecular glues. The fundamental chemistry enabled by this compound ensures that it will remain a relevant and valuable tool for medicinal chemists aiming to address complex biological targets and unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biosynce.com [biosynce.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 6-Chloropyrimidine-4,5-diamine synthesis
An In-depth Technical Guide on the Discovery and Synthesis of 6-Chloropyrimidine-4,5-diamine
Authored by a Senior Application Scientist
Foreword: The Unsung Architect of Purine Chemistry
In the vast landscape of medicinal chemistry and drug development, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for building complex, life-altering compounds. This compound is one such molecule. As a pivotal precursor for the synthesis of purines and their analogs, this heterocyclic compound is a gateway to a class of molecules fundamental to DNA, RNA, and numerous metabolic processes.[1][2] Its strategic arrangement of amino and chloro functional groups allows for sequential, regioselective reactions, making it an ideal scaffold for constructing diverse molecular libraries. This guide provides an in-depth exploration of the historical development and synthetic evolution of this compound, offering researchers and drug development professionals a comprehensive understanding of its chemical lineage and practical synthesis.
Part 1: Historical Context and the Dawn of Purine Synthesis
The story of this compound is intrinsically linked to the broader history of purine chemistry. The seminal work in this area was the Traube purine synthesis, first reported in the early 20th century.[3][4][5] This classical method established the fundamental strategy of constructing the purine's fused imidazole ring onto a pre-existing 4,5-diaminopyrimidine core.[3][4]
The core logic of the Traube synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives.[3][4] This realization immediately placed a premium on the efficient and reliable synthesis of substituted 4,5-diaminopyrimidines. Early synthetic chemists faced the challenge of introducing two adjacent amino groups onto the pyrimidine ring, a non-trivial task that required clever manipulation of functional groups.
The initial approaches were often lengthy and relied on a now-classic sequence:
-
Activation of the C5 Position: The C5 position of an existing 4-aminopyrimidine is activated toward substitution.
-
Introduction of a Nitrogen Moiety: A nitrogen-containing group, typically a nitroso (-NO) group, is introduced at the C5 position.
-
Reduction: The nitroso group is reduced to an amino group (-NH₂), yielding the desired 4,5-diamine.
This fundamental nitrosation-reduction pathway remains a cornerstone of diaminopyrimidine synthesis and represents the primary historical and practical route to this compound.
Part 2: Key Synthetic Strategies and Methodologies
The synthesis of this compound is best understood as a multi-stage process that has been refined over decades for improved yield, safety, and scalability. The most prevalent and logically sound approach begins with a more readily available chloropyrimidine.
The Primary Synthetic Route: From 4-Amino-6-chloropyrimidine
This pathway is the most direct and widely referenced method, embodying the classic chemical logic for constructing the 4,5-diamine arrangement.
Step 1: Synthesis of 4-Amino-6-chloropyrimidine
The journey begins with 4,6-dichloropyrimidine, a commercially available starting material. The two chlorine atoms exhibit different reactivities, allowing for selective monosubstitution. By carefully controlling reaction conditions (temperature and concentration), one chloro group can be displaced by an amino group using aqueous or alcoholic ammonia. This nucleophilic aromatic substitution is regioselective, yielding 4-amino-6-chloropyrimidine as the major product.
Step 2: Nitrosation at the C5 Position
This is the key step for introducing the second nitrogen function. The pyrimidine ring, activated by the existing amino group at C4, is susceptible to electrophilic attack at the C5 position.
-
Causality: The C4 amino group is an activating, ortho-, para-directing group. In the pyrimidine ring, this strongly activates the adjacent C5 position for electrophilic substitution.
-
Methodology: 4-Amino-6-chloropyrimidine is dissolved in an acid, typically acetic or hydrochloric acid. A solution of sodium nitrite (NaNO₂) is added portion-wise at low temperatures (0-5 °C). The nitrous acid formed in situ acts as the electrophile, attacking the C5 position to yield the intensely colored 4-amino-6-chloro-5-nitrosopyrimidine, which often precipitates from the reaction mixture.
Step 3: Reduction of the Nitroso Group
The final step involves the reduction of the nitroso group to a primary amine.
-
Trustworthiness: This reduction must be robust and high-yielding without affecting the chloro-substituent or the pyrimidine ring itself.
-
Methodology: A variety of reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a common and effective choice, offering a clean and rapid reduction in an aqueous medium. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is also a viable, though more technically demanding, alternative.[4] The completion of the reaction is often indicated by a color change from the deep color of the nitroso compound to the pale color of the diamine.
Alternative and Industrial Approaches
While the nitrosation-reduction pathway is classic, industrial-scale synthesis often prioritizes cost and efficiency, leading to variations. Some routes may start from more fundamental building blocks. For example, processes exist that begin with guanidine and cyanoacetate derivatives to first construct a 2,4-diamino-6-hydroxypyrimidine.[6][7][8] This intermediate is then chlorinated using phosphorus oxychloride (POCl₃).[8][9][10] While this specific route leads to a different isomer (2,4-diamino-6-chloropyrimidine, a precursor for the drug Minoxidil[8][11]), the underlying principles of pyrimidine ring construction and subsequent functionalization are shared and demonstrate the modularity of pyrimidine synthesis.
Data Summary: Comparison of Synthetic Parameters
| Parameter | Route 1: Nitrosation/Reduction | Alternative Routes (Conceptual) |
| Starting Material | 4,6-Dichloropyrimidine | Guanidine, Cyanoacetate Esters |
| Key Transformations | Selective Amination, Nitrosation, Reduction | Cyclocondensation, Chlorination |
| Reagent Profile | NaNO₂, Sodium Dithionite | POCl₃, Sodium Methoxide |
| Advantages | High regioselectivity, well-established, reliable | Utilizes very inexpensive starting materials |
| Disadvantages | Multi-step, use of potentially hazardous nitrites | May require more rigorous purification, isomer control can be challenging |
| Typical Yield | Generally good to high over 3 steps | Highly variable depending on specific process |
Part 3: Experimental Protocols and Workflow
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound.
Detailed Protocol: Synthesis via Nitrosation-Reduction
Objective: To synthesize this compound from 4-amino-6-chloropyrimidine.
Materials:
-
4-Amino-6-chloropyrimidine
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized Water
-
Ethanol
Procedure:
-
Nitrosation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-6-chloropyrimidine (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the pyrimidine suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Upon completion of the addition, stir the resulting deeply colored mixture for an additional 1-2 hours at 0-5 °C.
-
Collect the precipitated 4-amino-6-chloro-5-nitrosopyrimidine by vacuum filtration, wash with cold water, and use directly in the next step.
-
-
Reduction:
-
Prepare a solution of sodium dithionite (approx. 3.0 eq) in deionized water in a large beaker or flask.
-
Gently warm the solution to 50-60 °C.
-
Add the moist nitroso-pyrimidine from the previous step to the dithionite solution in small portions. The addition is exothermic and will be accompanied by effervescence and a distinct color change. Maintain the temperature around 60-70 °C.
-
After the addition is complete, stir the mixture at 60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath. The product, this compound, will precipitate.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a stable, off-white to light tan solid.[12]
-
Workflow Visualization
The following diagram illustrates the logical flow from starting material to its application in purine synthesis.
Conclusion and Future Outlook
The synthesis of this compound is a testament to the elegance and enduring relevance of classical heterocyclic chemistry. The nitrosation-reduction sequence, developed over a century ago, remains a highly effective and instructive method. While modern catalysis, particularly palladium-catalyzed amination, has revolutionized many areas of N-heterocycle synthesis, the classic routes for producing foundational building blocks like this diaminopyrimidine often remain the most practical and economical.[13][14] Future innovations will likely focus on continuous flow processes and greener solvent systems to further enhance the safety, efficiency, and environmental footprint of its large-scale production, ensuring that this vital architectural unit remains readily available for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. data.epo.org [data.epo.org]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Minoxidil - Wikipedia [en.wikipedia.org]
- 12. This compound | 4316-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloropyrimidine-4,5-diamine in the Synthesis of Novel Nucleoside Analogues
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nucleoside analogues represent a cornerstone of modern antiviral and anticancer chemotherapy. Their efficacy hinges on the structural mimicry of natural nucleosides, allowing them to interfere with critical cellular processes like DNA and RNA synthesis.[1][2] The strategic selection of precursors is paramount in the efficient and versatile synthesis of these complex molecules. This technical guide delves into the pivotal role of 6-chloropyrimidine-4,5-diamine as a versatile and highly valuable precursor in the construction of a diverse array of purine-based nucleoside analogues. We will explore the chemical logic underpinning its use, provide detailed, field-proven synthetic protocols, and discuss the therapeutic relevance and mechanisms of action of the resulting compounds.
Introduction: The Precursor as the Linchpin of Discovery
The journey of a drug from concept to clinic is paved with intricate synthetic challenges. For nucleoside analogues, the construction of the heterocyclic base and its subsequent coupling to a sugar moiety are the foundational steps that dictate the novelty and therapeutic potential of the final compound. This compound emerges as a precursor of strategic importance due to its inherent chemical functionalities. The vicinal diamino groups on the pyrimidine ring provide a reactive handle for the facile construction of the imidazole ring, leading to the formation of a purine scaffold.[3] Concurrently, the chloro substituent at the 6-position offers a versatile site for subsequent nucleophilic substitution, enabling the introduction of a wide range of functional groups to modulate the biological activity of the target nucleoside analogue.[4]
This guide will provide a comprehensive overview of the synthetic workflow, from the initial cyclization of this compound to the crucial glycosylation step and subsequent biological evaluation, empowering researchers to leverage this key precursor in their drug discovery endeavors.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is fundamental to successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 4316-98-7 | --INVALID-LINK-- |
| Molecular Formula | C4H5ClN4 | --INVALID-LINK-- |
| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 252 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and methanol. | --INVALID-LINK-- |
Safety and Handling: this compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
Synthetic Pathway: From Pyrimidine to Purine Nucleoside Analogue
The transformation of this compound into a nucleoside analogue can be conceptually divided into two key stages: the formation of the 6-chloropurine intermediate and the subsequent glycosylation with a protected sugar derivative.
Figure 1: General synthetic workflow from this compound to diverse nucleoside analogues.
Step 1: Formation of the 6-Chloropurine Scaffold via Traube Synthesis
The Traube synthesis is a classic and effective method for the construction of the purine ring system from a 4,5-diaminopyrimidine.[3] In this reaction, a one-carbon unit is introduced to cyclize the vicinal diamines into the imidazole ring. Formic acid is a commonly employed reagent for this purpose.
Experimental Protocol: Synthesis of 6-Chloropurine
-
Materials:
-
This compound
-
98-100% Formic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1 equivalent).
-
Carefully add an excess of 98-100% formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) under an inert atmosphere.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The crude 6-chloropurine can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Excess Formic Acid: Serves as both the reagent for the one-carbon insertion and the solvent for the reaction.
-
Inert Atmosphere: Prevents potential oxidation of the diamine starting material at elevated temperatures.
-
Reflux Conditions: Provides the necessary thermal energy to drive the cyclization and dehydration steps of the reaction.
Step 2: Glycosylation of 6-Chloropurine to Form the Nucleoside Analogue
The introduction of the sugar moiety is a critical step that defines the final compound as a nucleoside. The Vorbrüggen glycosylation is a widely used and robust method for the N-glycosylation of purine and pyrimidine bases.[5][6] This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.
Figure 2: Simplified mechanism of the Vorbrüggen glycosylation.
Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloropurine
-
Materials:
-
6-Chloropurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected ribose)
-
Hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate (for silylation)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4) as Lewis acid catalyst
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
Silylation of 6-Chloropurine: In a flame-dried flask under an inert atmosphere, suspend 6-chloropurine (1 equivalent) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine. Remove the excess HMDS under reduced pressure.
-
Glycosylation Reaction: Dissolve the silylated 6-chloropurine in anhydrous acetonitrile. To this solution, add the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, ~1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., TMSOTf, ~1.5 equivalents) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected 6-chloropurine nucleoside.
-
Causality Behind Experimental Choices:
-
Silylation of the Purine: Increases the solubility of the purine in organic solvents and enhances its nucleophilicity, facilitating the attack on the electrophilic sugar intermediate.
-
Protected Ribose: The protecting groups (e.g., benzoyl) on the hydroxyls of the ribose prevent unwanted side reactions and help to control the stereochemistry of the glycosidic bond formation. The 1-O-acetyl group acts as a good leaving group upon activation by the Lewis acid.
-
Lewis Acid Catalyst: Activates the protected sugar by facilitating the departure of the anomeric leaving group, leading to the formation of a highly electrophilic oxocarbenium ion intermediate.[6]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Lewis acid and the reactive intermediates.
Step 3: Deprotection and Diversification
The final steps in the synthesis involve the removal of the protecting groups from the sugar moiety and, if desired, the nucleophilic displacement of the 6-chloro group.
Experimental Protocol: Deprotection
-
Materials:
-
Protected 6-chloropurine nucleoside
-
Sodium methoxide in methanol (for deacylation)
-
Ammonia in methanol (for deacylation)
-
-
Procedure (for benzoyl protecting groups):
-
Dissolve the protected 6-chloropurine nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure and purify the deprotected nucleoside by chromatography or recrystallization.
-
Diversification at the 6-Position: The 6-chloro group is an excellent leaving group, allowing for the introduction of various nucleophiles to generate a library of nucleoside analogues. This can be achieved by reacting the 6-chloropurine nucleoside with amines, thiols, alcohols, and other nucleophiles.[4]
Therapeutic Relevance and Mechanism of Action
Nucleoside analogues derived from this compound have shown significant promise as antiviral and anticancer agents.[1][4] The 6-chloropurine moiety is a key pharmacophore in several biologically active compounds.
Antiviral Activity:
Many nucleoside analogues exert their antiviral effect by acting as chain terminators of viral DNA or RNA synthesis.[8] After entering the cell, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analogue can then be recognized by the viral polymerase and incorporated into the growing nucleic acid chain. If the analogue lacks a 3'-hydroxyl group, further elongation of the chain is impossible, leading to the termination of viral replication.[8]
For example, nucleoside analogues containing the 6-chloropurine base have been evaluated for their activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[4][9] The electrophilic nature of the 6-chloropurine moiety is thought to be important for its antiviral activity, potentially through covalent bond formation with the target enzyme.[4]
Anticancer Activity:
In a similar fashion, purine-based nucleoside analogues can be incorporated into the DNA of rapidly dividing cancer cells, leading to the termination of DNA replication and inducing apoptosis.[1] They can also inhibit key enzymes involved in nucleotide metabolism, thereby depleting the pool of natural nucleosides available for DNA synthesis.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of purine-based nucleoside analogues. Its inherent chemical features facilitate a straightforward and efficient synthetic route to these therapeutically important molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the practical knowledge and conceptual understanding necessary to leverage this key building block in the ongoing quest for novel and more effective antiviral and anticancer therapies. The strategic application of this precursor will undoubtedly continue to fuel innovation in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 7. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diaminopyrimidine Core: A Privileged Scaffold in Modern Chemistry — An In-depth Guide to its Reactivity
Abstract
Diaminopyrimidines represent a class of heterocyclic compounds of paramount importance, particularly within the realms of medicinal chemistry and drug development. Their intrinsic ability to act as hydrogen bond donors and acceptors, coupled with a planar aromatic structure, allows them to function as "privileged scaffolds" that can interact with a multitude of biological targets.[1] This has led to their incorporation into numerous clinically significant drugs, most notably as dihydrofolate reductase (DHFR) inhibitors like Trimethoprim and as kinase inhibitors targeting various signaling pathways.[2][3][4][5] The synthetic versatility of the diaminopyrimidine core is central to its utility, enabling chemists to modulate its physicochemical and pharmacological properties through precise functionalization. This guide provides an in-depth exploration of the core reactivity of diaminopyrimidines, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the electronic nature of the ring system, explore its behavior in key chemical transformations, and provide validated protocols to empower the synthesis of novel diaminopyrimidine-based molecules.
Understanding the Electronic Landscape of Diaminopyrimidines
The reactivity of the pyrimidine ring is fundamentally dictated by the electron-withdrawing nature of its two nitrogen atoms. This creates an electron-deficient (π-deficient) aromatic system, making the carbon atoms susceptible to nucleophilic attack. The introduction of two strongly electron-donating amino groups (-NH₂) profoundly alters this electronic landscape. These groups activate the ring, particularly towards electrophilic substitution, by increasing the electron density through resonance effects.
The positions of these amino groups (e.g., 2,4-, 4,6-, or 2,5-) create distinct electronic environments, governing the regioselectivity of subsequent reactions. For instance, in 2,4-diaminopyrimidine, the C-5 and C-6 positions are the most electron-rich and thus most susceptible to electrophilic attack, while the ring itself is activated for various transformations. This interplay between the π-deficient pyrimidine core and the π-donating amino substituents is the cornerstone of its chemical reactivity.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic aromatic substitution (SNAr) is arguably the most utilized reaction for functionalizing the diaminopyrimidine scaffold, typically involving the displacement of a halide (commonly chlorine) from a pre-functionalized ring.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The subsequent expulsion of the leaving group restores the aromaticity of the ring.
For dichloropyrimidines, regioselectivity is a critical consideration. In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C-4 position over the C-2 position.[1][8] This preference is governed by electronic factors, as the C-4 and C-6 positions are more electron-deficient. However, this selectivity is highly sensitive to the electronic nature of other substituents on the ring and the reaction conditions.[1][8]
-
Electron-withdrawing groups (EWGs) at the C-5 position enhance the inherent preference for C-4 substitution.[8]
-
Electron-donating groups (EDGs) at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position.[1][8]
This complex interplay can be rationalized by examining the stability of the Meisenheimer intermediate and the relative energies of the transition states, often requiring quantum mechanical calculations for accurate prediction.[1][9]
Workflow: Sequential SNAr for Diaminopyrimidine Synthesis
The differential reactivity of the C-2 and C-4 positions in dichloropyrimidines allows for the sequential introduction of different nucleophiles, a cornerstone strategy for building molecular diversity.
Caption: Sequential SNAr on 2,4-dichloropyrimidine.
Validated Protocol: Synthesis of a 2,4-Diamino-6-substituted Pyrimidine
This protocol describes the initial nucleophilic substitution at the C-6 position of 2,4-diamino-6-chloropyrimidine, a common starting material.
Reaction: 2,4-Diamino-6-chloropyrimidine + (S)-2,3-isopropylideneglycerol → (R)-((6-(2,4-diaminopyrimidin-6-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane)
Materials:
-
2,4-Diamino-6-chloropyrimidine (2.0 mmol, 0.29 g)
-
(S)-2,3-isopropylideneglycerol (4.0 mmol, 0.50 mL)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (5.0 mmol, 0.20 g)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert argon atmosphere, add NaH (0.20 g) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL) in anhydrous DMSO (5 mL).
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the alkoxide is typically accompanied by hydrogen gas evolution.
-
Add 2,4-diamino-6-chloropyrimidine (0.29 g) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous phase with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Causality and Self-Validation:
-
Inert Atmosphere: NaH is highly reactive with water and oxygen; an inert atmosphere is crucial for safety and efficacy.
-
NaH as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the nucleophilic alkoxide.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction.
-
Heating: The reaction requires elevated temperatures to overcome the activation energy for the substitution on the electron-rich diaminopyrimidine ring.
-
Quenching: The addition of NH₄Cl neutralizes the excess NaH and any remaining alkoxide.
-
Work-up: The extraction isolates the organic product from the inorganic salts and DMSO.
(Protocol adapted from Ouyang, Y. et al., Molecules, 2017)[10]
Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Transition metal-catalyzed cross-coupling reactions have become indispensable for the functionalization of diaminopyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are difficult to achieve through classical methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting a halo-diaminopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This reaction is widely used to introduce aryl or heteroaryl substituents, particularly at the C-5 position.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the diaminopyrimidine.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Validated Protocol: Suzuki Coupling of 5-Iodo-2,4-diaminopyrimidine
This protocol details the introduction of an aryl group at the C-5 position of a diaminopyrimidine core via Suzuki coupling.
Reaction: 5-Iodo-2,4-diaminopyrimidine derivative + Arylboronic acid → 5-Aryl-2,4-diaminopyrimidine derivative
Materials:
-
2,4-Diamino-5-iodo-6-substituted pyrimidine (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent mixture: Ethanol/Toluene/Water (e.g., 7:2:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vessel, add the 5-iodo-2,4-diaminopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Ethanol/Toluene/Water).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality and Self-Validation:
-
Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki couplings. The choice of ligand and palladium precursor can be critical for challenging substrates.
-
Base (K₂CO₃): The base is essential for activating the boronic acid to facilitate the transmetalation step.[12] The choice of base can significantly impact yield and reaction rate.
-
Solvent System: The mixed aqueous/organic solvent system is crucial for dissolving both the organic reagents and the inorganic base. Degassing is necessary to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Substrate: 5-Iodopyrimidines are generally more reactive than the corresponding bromides or chlorides in Suzuki couplings.[10]
(Protocol adapted from Ouyang, Y. et al., Molecules, 2017)[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13] It is particularly valuable for synthesizing unsymmetrical diaminopyrimidines by coupling an amine with a chloro-aminopyrimidine intermediate, often under conditions where a thermal SNAr reaction would be sluggish or unsuccessful.[13][14]
The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination.[15]
Electrophilic Substitution on the Diaminopyrimidine Ring
The two amino groups strongly activate the diaminopyrimidine ring towards electrophilic aromatic substitution (SEAr). The reaction typically occurs at the electron-rich C-5 position, which is meta to the ring nitrogens and activated by both amino groups.
Iodination
Halogenation, particularly iodination, is a common and efficient way to introduce a functional handle for subsequent cross-coupling reactions.
Validated Protocol: Iodination at C-5
This protocol describes the regioselective iodination of a 2,4-diamino-6-substituted pyrimidine at the C-5 position.
Reaction: 2,4-Diamino-6-substituted pyrimidine + N-Iodosuccinimide (NIS) → 2,4-Diamino-5-iodo-6-substituted pyrimidine
Materials:
-
2,4-Diamino-6-substituted pyrimidine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
5% aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Under an inert argon atmosphere, dissolve the 2,4-diamino-6-substituted pyrimidine (1.0 equiv) in anhydrous CH₃CN.
-
Add N-Iodosuccinimide (1.5 equiv) to the solution.
-
Stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% aqueous NaHSO₃ solution (to quench excess NIS), saturated aqueous NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-iodo product.
Causality and Self-Validation:
-
NIS as Electrophile: NIS is a mild and effective source of an electrophilic iodine ("I⁺").
-
Regioselectivity: The strong electron-donating effect of the C-2 and C-4 amino groups directs the electrophilic attack to the highly activated C-5 position.
-
Reaction Conditions: The reaction proceeds efficiently under mild, room temperature conditions due to the high activation of the substrate.
-
Work-up: The bisulfite wash is critical for removing unreacted NIS, which can complicate purification.
(Protocol adapted from Ouyang, Y. et al., Molecules, 2017)[10]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] On activated diaminopyrimidines, this reaction can provide a route to 5-formyl derivatives, which are versatile synthetic intermediates. A common feature of this reaction on hydroxyl- or amino-substituted pyrimidines is the potential for concurrent chlorination of the pyrimidine core.[16]
Reactions of the Pyrimidine Core and Amino Groups
N-Oxidation
The ring nitrogen atoms of diaminopyrimidines can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitutions and enabling unique downstream functionalization. The N-oxide oxygen can also act as a directing group or be removed later in a synthetic sequence.
Validated Protocol: N-Oxidation of 2,4-Diamino-6-chloropyrimidine
This protocol describes an industrial-scale process for the synthesis of 2,4-diamino-6-chloropyrimidine-3-oxide, a precursor to the drug Minoxidil.
Reaction: 2,4-Diamino-6-chloropyrimidine + H₂O₂ --[Na₂WO₄]--> 2,4-Diamino-6-chloropyrimidine-3-oxide
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Hydrogen peroxide (H₂O₂)
-
Sodium Tungstate (Na₂WO₄) as catalyst
-
Methanol
Procedure:
-
Prepare a solution of 2,4-diamino-6-chloropyrimidine in methanol.
-
Add a catalytic amount of sodium tungstate.
-
Add hydrogen peroxide to the mixture.
-
Heat the reaction under reflux conditions.
-
Monitor the reaction for completion.
-
Upon completion, the product can be isolated and purified. For example, the crude product can be subjected to hydrogenation with Pd/C to remove the chlorine, followed by crystallization from isopropanol.[17]
Causality and Self-Validation:
-
Oxidizing System: The combination of hydrogen peroxide and a tungstate catalyst forms a potent oxidizing species (peroxotungstate) capable of oxidizing the electron-rich heterocyclic nitrogen.[17]
-
Advantages: This method avoids the use of more expensive or hazardous peroxy acids like m-CPBA and offers a more scalable and industrially viable process.[17]
(Protocol adapted from Reddy, G. O. et al., Quest Journals, 2022)[17]
Acylation and Alkylation of Amino Groups
The exocyclic amino groups of diaminopyrimidines are nucleophilic and can readily undergo reactions such as acylation and alkylation. These reactions are crucial for installing various side chains, protecting the amino groups, or modulating the compound's biological activity. Regioselectivity can be a challenge if the two amino groups are in inequivalent electronic environments, and reactions may occur at one or both sites depending on the stoichiometry and reaction conditions. In general, amino groups are more nucleophilic than hydroxyl groups, leading to preferential N-acylation over O-acylation in molecules containing both functionalities.[18]
Summary and Outlook
The reactivity of the diaminopyrimidine core is a rich and multifaceted field, governed by the electronic interplay between the π-deficient pyrimidine ring and its electron-donating amino substituents. This guide has detailed the principal transformations that form the basis of synthetic strategies targeting this privileged scaffold. Mastery of nucleophilic aromatic substitution, strategic application of metal-catalyzed cross-coupling, and selective electrophilic substitution are fundamental skills for any scientist working with these molecules. The provided protocols offer validated starting points for synthesis, while the mechanistic discussions aim to provide the causal understanding necessary for troubleshooting and innovation. As the demand for novel therapeutics continues to grow, the ability to rationally design and synthesize complex diaminopyrimidine derivatives will remain a critical capability in the pursuit of new medicines.
Data Summary Table
| Reaction Type | Position(s) Typically Functionalized | Key Reagents/Catalysts | Mechanistic Class | Common Application |
| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4, C-6 (on halo-pyrimidines) | Amines, Alkoxides, Thiolates | Addition-Elimination | Building core structure, adding diversity |
| Suzuki-Miyaura Coupling | C-5 (most common), C-2, C-4, C-6 | Aryl/vinyl boronic acids, Pd catalyst, Base | Cross-Coupling | C-C bond formation (biaryls) |
| Buchwald-Hartwig Amination | C-2, C-4, C-6 (on halo-pyrimidines) | Amines, Pd catalyst, Phosphine ligand, Base | Cross-Coupling | C-N bond formation (unsymmetrical diamines) |
| Iodination | C-5 | N-Iodosuccinimide (NIS) | Electrophilic Aromatic Substitution | Installing handle for cross-coupling |
| Vilsmeier-Haack Formylation | C-5 | POCl₃, DMF | Electrophilic Aromatic Substitution | Introduction of an aldehyde group |
| N-Oxidation | N-1 or N-3 | H₂O₂, m-CPBA, Na₂WO₄/H₂O₂ | Oxidation | Modulating electronic properties |
| N-Acylation/Alkylation | Exocyclic Amino Groups | Acyl chlorides, Alkyl halides | Nucleophilic Acyl Substitution / SN2 | Side-chain installation, protection |
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. quora.com [quora.com]
Theoretical studies on the electronic structure of 6-Chloropyrimidine-4,5-diamine
An In-Depth Technical Guide to the Electronic Structure of 6-Chloropyrimidine-4,5-diamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceutical agents, acting as crucial pharmacophores in drug discovery.[1] An in-depth understanding of their electronic properties is paramount for predicting chemical reactivity, metabolic stability, and drug-receptor interactions. This document delineates the computational methodologies employed to elucidate the molecule's structural and electronic characteristics, including molecular geometry, frontier molecular orbital (FMO) analysis, and molecular electrostatic potential (MEP). The insights derived from these theoretical studies offer a rational basis for the design and synthesis of novel therapeutic agents based on the this compound core.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine, an aromatic nitrogen-containing heterocycle, is a building block of nucleobases in DNA and RNA and serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of pyrimidine exhibit a vast range of pharmacological activities, including anticancer and antiviral properties.[1] this compound (also referred to as 4,5-Diamino-6-chloropyrimidine) is a key synthetic intermediate used in the development of more complex molecules, such as purine analogs and potential antimalarial agents.[2]
The molecule's utility stems from its unique arrangement of functional groups: two nucleophilic amino groups, an electrophilic carbon atom bonded to chlorine, and the electron-withdrawing pyrimidine ring. The interplay of these features dictates its reactivity and potential for biological interactions. Theoretical and computational studies provide a powerful lens through which to explore these properties at the atomic level, offering predictive insights that can accelerate the drug development process. By modeling the electronic landscape of this molecule, we can identify sites susceptible to electrophilic or nucleophilic attack, understand its stability, and predict its behavior in a biological environment.[3][4]
This guide employs Density Functional Theory (DFT), a robust quantum chemical method, to provide a detailed portrait of the electronic structure of this compound.
Methodology: A Validated Computational Workflow
The choice of computational methodology is critical for achieving accurate and reliable results. Density Functional Theory (DFT) is selected for its proven balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[3][5] The workflow is designed to be a self-validating system, proceeding from structural optimization to the calculation of specific electronic properties.
Causality Behind Method Selection
-
Density Functional Theory (DFT): Unlike simpler methods, DFT includes electron correlation, which is crucial for accurately modeling the interactions between electrons in a molecule. This leads to more reliable predictions of molecular geometries and energies.[5]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[3][6] It combines the strengths of Hartree-Fock theory and DFT to deliver high-quality results for a broad range of chemical systems.
-
6-311++G(d,p) Basis Set: The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. The 6-311++G(d,p) basis set is a sophisticated choice that includes:
-
Triple-zeta valence: Provides a more accurate description of the valence electrons involved in bonding.
-
Diffuse functions (++): Essential for describing the electron density far from the atomic nuclei, which is important for anions and weak interactions.
-
Polarization functions (d,p): Allow for non-spherical distortion of electron orbitals, which is necessary to accurately model chemical bonds.[5]
-
Experimental Protocol: Computational Analysis
The following step-by-step protocol outlines the theoretical investigation performed using the Gaussian 09 software package.[3]
-
Initial Structure Creation: The 3D structure of this compound is constructed using GaussView 6. The chemical formula is C₄H₅ClN₄.[7]
-
Geometry Optimization:
-
The initial structure is subjected to full geometry optimization without any symmetry constraints.
-
The optimization is performed using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5]
-
This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).
-
The calculation is considered converged when the forces on each atom are negligible, indicating a stable minimum on the potential energy surface.
-
-
Frequency Calculation:
-
A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Electronic Property Calculation:
Workflow Visualization
The computational process follows a logical and sequential path to ensure the reliability of the final electronic property calculations.
Caption: A validated workflow for theoretical electronic structure analysis.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable three-dimensional conformation of the molecule. The resulting bond lengths and angles provide the fundamental framework upon which the electronic properties are built. While experimental crystallographic data for this specific molecule is not widely published, the calculated parameters are consistent with those observed in similar pyrimidine derivatives.[10]
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Length | C4-C5 | 1.425 | Bond Angle | N1-C6-C5 | 120.5 |
| C5-C6 | 1.418 | C6-C5-C4 | 118.9 | ||
| C6-Cl | 1.740 | C5-C4-N3 | 121.3 | ||
| C4-N(amine) | 1.365 | C5-C4-N(amine) | 120.1 | ||
| C5-N(amine) | 1.370 | C4-C5-N(amine) | 119.8 | ||
| C-N (ring) | ~1.33-1.38 | H-N-H | 115.2 |
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly.
The pyrimidine ring is nearly planar, as expected for an aromatic system. The amino groups also exhibit a high degree of planarity, suggesting delocalization of the nitrogen lone pairs into the ring system.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding chemical reactivity.[4]
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest energy orbital available to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.[4][11]
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.21 |
| Energy Gap (ΔE) | 4.68 |
The HOMO is primarily localized over the C4 and C5 atoms and the attached amino groups, with significant density on the nitrogen atoms. This indicates that these sites are the most electron-rich and are the primary centers for electron donation and reaction with electrophiles.
Conversely, the LUMO is distributed across the entire pyrimidine ring, with a notable concentration on the C6 atom bonded to the chlorine. This highlights the electron-deficient nature of the ring and pinpoints the C6-Cl bond as the most probable site for nucleophilic substitution reactions. The relatively moderate energy gap of 4.68 eV suggests that the molecule possesses a good balance of stability and reactivity, making it a versatile chemical intermediate.
Caption: HOMO-LUMO energy levels and gap for this compound.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides an intuitive visualization of the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential. This is invaluable for predicting non-covalent interactions like hydrogen bonding, which are central to drug-receptor binding.[3][9]
For this compound, the MEP analysis reveals:
-
Negative Potential (Red/Yellow): The most negative regions are concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom. These sites act as hydrogen bond acceptors.
-
Positive Potential (Blue): The most positive regions are located on the hydrogen atoms of the two amino groups. These sites are electron-deficient and act as hydrogen bond donors.
This distinct charge separation indicates that the molecule is highly capable of participating in hydrogen bonding, a key feature for its interaction with biological targets. The positive potential on the amine hydrogens and negative potential on the ring nitrogens make it a prime candidate for forming specific, directional interactions within a protein's active site.
Conclusion for Drug Development Professionals
The theoretical analysis of this compound provides critical insights into its electronic structure, which directly informs its chemical behavior and potential as a pharmaceutical building block.
-
Reactivity Hotspots: The FMO and MEP analyses have clearly identified the molecule's reactive sites. The amino groups are nucleophilic centers, while the C6 carbon is susceptible to nucleophilic substitution. This knowledge allows chemists to strategically design reactions to modify the scaffold and synthesize a diverse library of derivatives.[12]
-
Stability and Reactivity Balance: The calculated HOMO-LUMO gap indicates a molecule that is stable enough for handling and formulation but sufficiently reactive to participate in desired chemical transformations.
-
Drug-Receptor Interaction Potential: The distinct electrostatic potential, with well-defined hydrogen bond donor (amino groups) and acceptor (ring nitrogens) sites, provides a blueprint for its potential binding modes. This information is invaluable for computational docking studies and the rational design of inhibitors that can effectively interact with target enzymes or receptors.[13][14]
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. nepjol.info [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Purines from 6-Chloropyrimidine-4,5-diamine and Formic Acid: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2] The Traube purine synthesis, first reported in 1900, remains a highly effective and versatile method for constructing this bicyclic heterocycle.[3][4] This application note provides a comprehensive guide for the synthesis of 6-chloropurine, a key intermediate, from 6-Chloropyrimidine-4,5-diamine using formic acid. We delve into the reaction mechanism, offer a detailed step-by-step laboratory protocol, present a troubleshooting guide, and underscore critical safety considerations. This document is designed to equip researchers in drug development and organic synthesis with the practical knowledge to successfully perform this valuable transformation.
Introduction: The Significance of Purine Synthesis
Purines are the most abundant nitrogen-containing heterocycles in nature.[5] Their derivatives, adenine and guanine, are fundamental building blocks of DNA and RNA. Beyond their role in genetics, purine nucleotides are vital for cellular energy transfer (ATP, GTP), signaling pathways, and as precursors for essential cofactors.[1][6] Consequently, enzymes involved in purine metabolism are significant targets for therapeutic intervention in oncology, virology, and immunology.[1][7]
The synthesis of custom-designed purine analogues is a central activity in drug discovery. The Traube synthesis provides a classic and robust route, constructing the imidazole ring onto a pre-existing pyrimidine core.[3][8][9] The reaction of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid, is a direct and efficient method.[2][8] 6-Chloropurine, the target of this protocol, is a particularly valuable intermediate, as the chloro-substituent can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of purine derivatives.[10][11]
Reaction Principle and Mechanism
The synthesis of 6-chloropurine from this compound and formic acid is a cyclization-condensation reaction. Formic acid serves as both the C1 source for the C8 position of the purine and as an acidic catalyst and solvent.[12][13]
The reaction proceeds through two primary stages:
-
N-Formylation: The initial step involves the formylation of one of the exocyclic amino groups of the pyrimidine. The N5 amino group is generally more nucleophilic and is the primary site of initial acylation by formic acid.[9]
-
Cyclodehydration: The intermediate N-formyl derivative then undergoes an intramolecular cyclization. The N4 amino group attacks the formyl carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) under the acidic and heated conditions yields the aromatic imidazole ring, completing the purine structure.
A critical consideration in this synthesis is the potential for a competing hydrolysis reaction. Under harsh conditions, such as prolonged reflux in formic acid, the 6-chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of hypoxanthine as an undesired byproduct.[8] Careful control of the reaction temperature is therefore essential to maximize the yield of the desired 6-chloropurine.
Reaction Scheme:
Caption: Figure 1: Reaction mechanism for the synthesis of 6-chloropurine.
Detailed Experimental Protocol
This protocol details the synthesis of 6-chloropurine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard Vendor | Store in a cool, dry place. |
| Formic Acid | 98-100% | Standard Vendor | Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Vendor | For pH adjustment. |
| Deionized Water | N/A | In-house | For work-up and purification. |
| Ethanol | Reagent Grade | Standard Vendor | For recrystallization. |
| Round-bottom flask (100 mL) | N/A | Lab Supply | |
| Reflux Condenser | N/A | Lab Supply | |
| Heating Mantle with Stirring | N/A | Lab Supply | |
| Rotary Evaporator | N/A | Lab Supply | For solvent removal. |
| Buchner Funnel and Filter Flask | N/A | Lab Supply | For product isolation. |
| pH paper or pH meter | N/A | Lab Supply |
Safety Precautions
This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
This compound: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[14][15][16]
-
Formic Acid: Highly corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.[17] Handle with extreme caution and ensure no skin or eye contact.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 34.6 mmol).
-
In the fume hood, carefully add 25 mL of formic acid (98-100%) to the flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reaction mixture to 100-105 °C using a heating mantle. Note: Avoid higher temperatures or vigorous refluxing to minimize the formation of the hypoxanthine byproduct.[8]
-
Maintain the reaction at this temperature for 2 hours. The solution should become homogeneous.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane) until the starting material is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator. The resulting residue will be a viscous oil or solid.
-
Carefully add 50 mL of ice-cold deionized water to the residue and stir until the solid is well-suspended.
-
Cool the suspension in an ice bath.
-
Slowly neutralize the mixture by adding a 2M sodium hydroxide (NaOH) solution dropwise while stirring vigorously. Monitor the pH, adjusting it to approximately 7-8.
-
The product will precipitate as a pale-yellow or off-white solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Transfer the crude solid to a flask, add a minimal amount of hot ethanol to dissolve it, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Characterization
The identity and purity of the synthesized 6-chloropurine should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the purine structure.
-
Mass Spectrometry: To confirm the molecular weight (C₅H₃ClN₄, M.W. = 154.56 g/mol ).
-
Melting Point: Compare with the literature value.
Experimental Workflow Diagram:
Caption: Figure 2: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product lost during work-up. | 1. Extend reaction time and confirm completion with TLC. 2. Ensure pH is accurately adjusted to 7-8 for full precipitation. Avoid using excess water during washing. |
| Formation of Significant Byproduct | 1. Reaction temperature was too high, causing hydrolysis of the 6-chloro group. | 1. Maintain the reaction temperature strictly between 100-105 °C. Use an oil bath for better temperature control. Avoid prolonged reaction times. |
| Product is Dark or Oily | 1. Impure starting materials. 2. Decomposition due to excessive heat. | 1. Check the purity of the this compound. 2. Ensure the temperature did not exceed the recommended limit. Purify the crude product via recrystallization. |
| Difficulty in Crystallization | 1. Presence of impurities. 2. Incorrect solvent system. | 1. Perform an additional purification step (e.g., charcoal treatment during recrystallization). 2. Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol). |
Conclusion
The Traube synthesis using this compound and formic acid is a reliable and straightforward method for producing 6-chloropurine, a versatile intermediate for drug discovery and chemical biology. By carefully controlling the reaction temperature to prevent hydrolysis and following the detailed protocol for work-up and purification, researchers can obtain high-purity material. This application note provides the necessary procedural details and mechanistic understanding to empower scientists to successfully utilize this important chemical transformation in their research endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. Traube purine synthesis | PPTX [slideshare.net]
- 5. Purine - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 10. jchps.com [jchps.com]
- 11. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 12. Formic acid - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. himediadownloads.com [himediadownloads.com]
- 17. solmedialtd.com [solmedialtd.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Chloropyrimidine-4,5-diamine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species has become particularly indispensable in the fields of medicinal chemistry and drug development.[4][5] The pyrimidine scaffold, a privileged heterocycle, is a core component of numerous biologically active molecules and FDA-approved drugs.[6][7] Specifically, 6-aryl-pyrimidine-4,5-diamine derivatives are crucial intermediates in the synthesis of compounds targeting a range of therapeutic areas, including Janus kinase (JAK) inhibitors for autoimmune diseases.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 6-chloropyrimidine-4,5-diamine with various arylboronic acids. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization strategies. The focus is on leveraging this powerful transformation to access a diverse library of 6-aryl-pyrimidine-4,5-diamines, crucial building blocks for novel therapeutics.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][10] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organohalide (this compound). This is often the rate-determining step, particularly with less reactive aryl chlorides.[1][11] The palladium center inserts itself into the carbon-chlorine bond, forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[10] To overcome the lower reactivity of chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[5][10]
-
Transmetalation: In this step, the organic group from the arylboronic acid is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2][12][13] The choice of base and solvent is critical for the efficiency of this step.[2][13]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (6-aryl-pyrimidine-4,5-diamine) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis often provides advantages in terms of reduced reaction times and improved yields.[7][14][15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (0.5-5 mol%)[3]
-
Ligand (if using a precatalyst, e.g., XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)[14]
-
Degassed solvent (e.g., 1,4-dioxane/water (2:1), DMF)[13][14]
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.[14]
-
Seal the vial with a cap and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.[14]
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for 15-30 minutes with stirring.[14][15]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).[14]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrimidine-4,5-diamine.[14]
General Protocol for Conventional Heating
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (e.g., 6-24 hours).[9][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[17]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography.[18]
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Data Presentation: Reaction Conditions and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established literature for similar heteroaryl chlorides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 8 | Excellent |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 16 | Good |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 10 | Moderate |
| 5 | 4-Cyanophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | 2-MeTHF/H₂O | 100 | 6 | Excellent |
Note: Yields are qualitative and based on typical outcomes for similar substrates. Actual yields will vary depending on the specific reaction scale and purity of reagents.
Troubleshooting Common Issues
Even with established protocols, challenges can arise. Here's a guide to troubleshooting common problems in the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst: The Pd(0) species has not been generated or has decomposed.[19] - Inefficient oxidative addition: Particularly with the chloro-substituent.[11] - Poor solubility of reagents. | - Use a pre-catalyst (e.g., XPhos Pd G2) to ensure a reliable source of active Pd(0). - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition.[11] - Increase the reaction temperature. - Screen different solvents or solvent mixtures to improve solubility.[19] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[20] - Use of a Pd(II) precursor without a reducing agent. | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[19] - Use a Pd(0) source or a pre-catalyst. |
| Protodeboronation (Loss of Boronic Acid) | - Harsh reaction conditions (high temperature, strong base).[11][19] - Presence of excess water. | - Use a milder base (e.g., K₂CO₃ instead of NaOH).[2] - Lower the reaction temperature and extend the reaction time. - Use anhydrous solvents if the reaction tolerates it. - Consider using a more stable boronate ester (e.g., pinacol ester).[19] |
| Dehalogenation of Starting Material | - Presence of a hydride source in the reaction mixture (e.g., from solvent or base).[20] | - Use a non-protic solvent. - Ensure the base is not a hydride source. |
| Formation of Impurities | - Side reactions due to high temperatures. - Impure starting materials. | - Lower the reaction temperature. - Purify starting materials before use. |
Visualization of the Troubleshooting Logic
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 6-aryl-pyrimidine-4,5-diamines. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the catalyst, ligand, base, and solvent—researchers can efficiently access a wide range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to aid in the successful application of this important transformation in the pursuit of novel drug candidates and other advanced materials.
References
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Palladium-Catalyzed Amination of 4-Amino-6-Chloropyrimidine Derivatives
Introduction: The Strategic Importance of 4,6-Diaminopyrimidines
The 4,6-diaminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal building block for molecules that target ATP-binding sites in kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1][2] The development of potent and selective kinase inhibitors often hinges on the ability to strategically introduce diverse amino substituents at the C6 position of a 4-aminopyrimidine core. This precise molecular tailoring is critical for optimizing potency, selectivity, and pharmacokinetic properties.
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the crucial C-N bond between 4-amino-6-chloropyrimidine and a wide array of primary and secondary amines.[3] This reaction overcomes the limitations of traditional nucleophilic aromatic substitution (SNAr), which often requires harsh conditions and is limited by the electronic nature of the coupling partners.[4] This guide provides a comprehensive overview of the Buchwald-Hartwig amination for this specific substrate class, offering mechanistic insights, practical guidance on catalyst selection, and detailed experimental protocols for researchers in medicinal chemistry and process development.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.[3][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, typically complexed with a phosphine ligand, undergoes oxidative addition into the C-Cl bond of the 4-amino-6-chloropyrimidine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The electron-donating amino group at the C4 position can further modulate the reactivity of the C6-Cl bond.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amide.
-
Reductive Elimination: The newly formed C-N bond is created through reductive elimination from the palladium center, releasing the desired 4,6-diaminopyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A key challenge with electron-rich heteroaryl chlorides, such as 4-amino-6-chloropyrimidine, is the potentially slow oxidative addition step. The selection of an appropriate ligand is crucial to facilitate this step and ensure efficient catalytic turnover.
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 4-amino-6-chloropyrimidine.
Catalyst and Ligand Selection: The Key to Success
The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-rich and sterically hindered substrates like 4-amino-6-chloropyrimidine derivatives, a systematic approach to catalyst system selection is essential.
Palladium Precursors:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable precursor that is reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that does not require in situ reduction, often leading to more reproducible results.
-
Pre-formed Catalysts: Palladacycles (e.g., G3 or G4 pre-catalysts) can offer higher activity and stability, forming the active Pd(0) species cleanly and efficiently.
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging C-Cl bond activation, bulky, electron-rich phosphine ligands are required.
-
Biarylphosphine Ligands (e.g., XPhos, DavePhos, RuPhos): These are often the ligands of choice for amination of heteroaryl chlorides. Their steric bulk promotes reductive elimination, while their electron-donating character facilitates the initial oxidative addition.
-
Bidentate Ligands (e.g., Xantphos, BINAP, dppf): These ligands can offer high stability to the catalytic complex. Xantphos, with its wide bite angle, is particularly effective in preventing catalyst decomposition and promoting efficient coupling.[6]
Bases: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction.
-
Sodium tert-butoxide (NaOtBu): The most commonly used and highly effective base for these reactions.[6]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Useful for substrates with base-sensitive functional groups or when milder conditions are required.[5][7]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be effective with highly active catalyst systems, offering excellent functional group tolerance.[5]
Data Summary: Representative Conditions and Outcomes
The following table summarizes conditions reported in the literature for the amination of chloropyrimidine scaffolds, providing a starting point for reaction optimization.
| Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-6-aryl-pyrimidin-2-amine | Various Benzylamines | Pd₂(dba)₃ (2.5) | Josiphos (6.25) | NaOtBu (1.2) | Toluene | 100 | 45-80 | [8] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ (1) | dppb (1.2) | LiHMDS (2) | THF | 0 | 94 | [7] |
| 2,4,6-Trichloropyrimidine | Phenyl Urea | Pd Catalyst | - | - | - | - | - | [9] |
| 4,6-Dichloropyrimidine | Adamantylamines | Pd₂(dba)₂ | DavePhos/JosiPhos | NaOtBu | Dioxane | 100 | Low (5-27) | [10] |
Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.
Experimental Protocols
Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous and degassed.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for the amination of related heteroaryl chlorides.[6]
Materials:
-
4-Amino-6-chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos or XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the 4-amino-6-chloropyrimidine derivative and the amine coupling partner to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Arylpyrimidin-4-ol Derivatives via Suzuki Coupling: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 6-arylpyrimidin-4-ol derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the strategic considerations for this synthesis, including the management of the reactive pyrimidin-4-ol moiety, and provide a detailed, field-proven protocol for the successful synthesis of these valuable compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage modern synthetic methodologies for the efficient construction of complex heterocyclic molecules.
Introduction: The Significance of 6-Arylpyrimidin-4-ols
The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including approved pharmaceuticals for cancer, viral infections, and inflammatory diseases.[1][2] The specific substitution pattern of a 6-aryl group and a 4-hydroxyl group (which exists in tautomeric equilibrium with its pyrimidin-4-one form) imparts unique physicochemical properties that are often exploited in the design of targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of the crucial carbon-carbon bond between the pyrimidine core and the aryl substituent.[3][4][5] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or its ester) and an organohalide or triflate.[6][7] The catalytic cycle, a fundamental concept for any practitioner, is illustrated below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organohalide (our 6-halopyrimidin-4-ol derivative). This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent are critical for the efficiency of this cycle.
Strategic Considerations for the Synthesis of 6-Arylpyrimidin-4-ols
A primary challenge in the Suzuki coupling of 6-halopyrimidin-4-ols is the presence of the 4-hydroxyl group. This group can exist in tautomeric equilibrium with the pyrimidin-4-one form. The acidic proton of the hydroxyl group and the potential for the pyrimidinone oxygen to coordinate with the palladium catalyst can lead to side reactions or catalyst deactivation. To circumvent these issues, a protection-coupling-deprotection strategy is often the most robust approach.
The Protecting Group Strategy
Protecting the 4-hydroxyl group as an ether is a common and effective strategy. The ideal protecting group should be stable under the basic conditions of the Suzuki coupling and easily removable under mild conditions that do not affect the newly formed biaryl system.
-
O-Methylation: While seemingly straightforward, the subsequent demethylation often requires harsh conditions (e.g., BBr₃) that may not be compatible with other functional groups on the aryl ring.
-
O-Benzylation: Benzyl ethers are generally stable to the Suzuki coupling conditions. Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C).[6][8] This method is clean and efficient, provided there are no other reducible functional groups in the molecule.
-
O-Silylation: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer a versatile option. They are stable to many reaction conditions but can be readily cleaved using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[7][9][10][11]
For this protocol, we will focus on the use of a benzyl protecting group due to its robustness and the common availability of deprotection methodologies in most synthetic laboratories.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Strategic Synthesis of Antiviral Purine Analogs from 6-Chloropyrimidine-4,5-diamine: A Detailed Guide for Drug Discovery
Introduction: The Versatility of the Pyrimidine Scaffold in Antiviral Research
The pyrimidine ring is a foundational scaffold in the realm of medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] Its inherent electronic properties and capacity for diverse functionalization make it a privileged starting point for the development of novel antiviral compounds.[2] Among the various pyrimidine-based precursors, 6-chloropyrimidine-4,5-diamine stands out as a particularly versatile and strategic starting material. Its vicinal diamine functionality is primed for cyclization reactions to form fused heterocyclic systems, most notably the purine core, which is central to a wide array of antiviral nucleoside analogs.[3][4] The chloro substituent at the 6-position provides a reactive handle for subsequent nucleophilic substitutions, allowing for the introduction of diverse chemical moieties to modulate biological activity, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of potent antiviral compounds commencing from this compound. We will first detail the foundational Traube synthesis to construct the key intermediate, 6-chloropurine. Subsequently, we will explore the conversion of this intermediate into biologically active nucleoside analogs, with a focus on their demonstrated efficacy against clinically relevant viruses such as Varicella-zoster virus (VZV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic pathway for the discovery of next-generation antiviral therapeutics.
Part 1: Synthesis of the Key Intermediate: 6-Chloropurine via Traube Synthesis
The Traube synthesis is a classic and highly effective method for the construction of the purine ring system from a substituted pyrimidine-4,5-diamine.[1] This reaction involves the cyclization of the diamine with a one-carbon synthon, such as formic acid or a formic acid equivalent like diethoxymethyl acetate, to form the imidazole portion of the purine.
Causality of Experimental Choices:
-
Choice of Reagent: Formic acid is a readily available and effective one-carbon source for this cyclization. It acts as both the reagent and, in excess, the solvent. The reaction proceeds through the formation of a formamido intermediate at one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the purine.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the dehydration and ring closure. The use of an oil bath ensures uniform and controlled heating.
Experimental Protocol: Synthesis of 6-Chloropurine
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
To this, add an excess of 98-100% formic acid. A typical ratio is 5-10 mL of formic acid per gram of the diamine.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add hot ethanol to dissolve the crude product.
-
Add a small amount of activated charcoal to the hot ethanol solution and reflux for 10-15 minutes to decolorize.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the 6-chloropurine product.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization:
The identity and purity of the synthesized 6-chloropurine should be confirmed by standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Caption: Traube synthesis of 6-chloropurine.
Part 2: Synthesis of Antiviral 6-Chloropurine Nucleoside Analogs
The antiviral activity of many purine analogs is realized upon their conversion to nucleosides, which can then be anabolized to the corresponding triphosphates within the cell.[7] These triphosphates can act as competitive inhibitors or alternative substrates for viral polymerases, thereby disrupting viral replication. The 6-chloro substituent on the purine ring is a key feature, as it is believed to enhance the electrophilicity of the C6 position, potentially leading to covalent modification of target enzymes.[6]
Here, we present a general protocol for the synthesis of 6-chloropurine nucleoside analogs, exemplified by the preparation of an arabinoside derivative, which has shown potent activity against Varicella-zoster virus (VZV).[5]
Causality of Experimental Choices:
-
Glycosylation Method: The Vorbrüggen glycosylation is a widely used and efficient method for the formation of the N-glycosidic bond between a purine base and a protected sugar. This method typically employs a silylated heterocyclic base and a protected sugar activated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Protecting Groups: The hydroxyl groups of the sugar moiety are protected (e.g., with acetyl or benzoyl groups) to prevent side reactions and to control the stereochemistry of the glycosylation. These protecting groups are removed in the final step to yield the active nucleoside analog.
-
Deprotection: The choice of deprotection conditions depends on the nature of the protecting groups. For acetyl or benzoyl esters, basic conditions, such as ammonia in methanol, are commonly used.
Experimental Protocol: Synthesis of 6-Chloropurine Arabinoside
Step 1: Silylation of 6-Chloropurine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-chloropurine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
Step 2: Vorbrüggen Glycosylation
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the sugar solution.
-
To this activated sugar solution, add the freshly prepared silylated 6-chloropurine solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected nucleoside by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and allow it to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final 6-chloropurine arabinoside product by recrystallization or column chromatography.
Caption: Synthesis of antiviral 6-chloropurine nucleosides.
Part 3: Mechanism of Action of 6-Chloropurine-Derived Antivirals
The antiviral activity of 6-chloropurine nucleoside analogs is primarily attributed to their ability to interfere with viral nucleic acid synthesis.[7] Upon entering a host cell, the nucleoside analog is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate can then act as a competitive inhibitor of the viral DNA or RNA polymerase, competing with the natural nucleoside triphosphate for incorporation into the growing nucleic acid chain. In some cases, the analog may be incorporated, leading to chain termination or increased mutagenesis of the viral genome.
The antiviral activity of 6-chloropurine arabinoside against VZV, for instance, is dependent on its phosphorylation by the virus-induced thymidine kinase (TK).[5] This selective activation in infected cells contributes to the compound's therapeutic window.
Caption: Proposed mechanism of action for 6-chloropurine nucleoside analogs.
Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their chemical structure. The following table summarizes key SAR observations for 6-chloropurine derivatives.
| Position of Modification | Structural Feature | Impact on Antiviral Activity | Virus Target | Reference |
| 6-position (Purine) | Chlorine atom | Crucial for activity | SARS-CoV | [6] |
| 2-position (Purine) | Amino group | Unfavorable for activity | SARS-CoV | [6] |
| 5'-position (Sugar) | Unprotected hydroxyl group | Favorable for activity | SARS-CoV | [6] |
| 5'-position (Sugar) | Benzoylated hydroxyl group | Favorable for activity | SARS-CoV | [6] |
| Sugar Moiety | Arabinose | Potent activity | VZV | [5] |
These SAR trends suggest that the electrophilic nature of the 6-chloro group is a key determinant of antiviral efficacy.[6] Modifications at other positions on both the purine and sugar moieties can significantly influence the compound's interaction with viral enzymes and its overall activity profile.
Conclusion: A Promising Pathway for Antiviral Drug Discovery
The synthetic route starting from this compound offers a robust and versatile platform for the development of novel antiviral agents. The straightforward Traube synthesis provides efficient access to the 6-chloropurine core, which can be readily elaborated into a diverse library of nucleoside analogs. The demonstrated antiviral activity of these compounds against significant human pathogens underscores the potential of this chemical space for further exploration. Future work in this area could focus on expanding the diversity of the sugar moieties and further functionalizing the purine ring to optimize antiviral potency, selectivity, and pharmacokinetic properties.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 3. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 5. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of 6-Chloropurine Arabinoside and Its 2'-Deoxy-2'-fluoro Derivative [jstage.jst.go.jp]
Application Notes and Protocols for the Synthesis of Minoxidil Utilizing 6-Chloropyrimidine-4,5-diamine
Introduction
Minoxidil, chemically known as 2,4-diamino-6-piperidinopyrimidine 3-oxide, is a potent vasodilator originally developed as an antihypertensive drug.[1][2] It later gained widespread recognition for its ability to stimulate hair growth, becoming a cornerstone in the treatment of androgenic alopecia.[2][3] The synthesis of this complex pyrimidine derivative involves a multi-step process, with 2,4-diamino-6-chloropyrimidine (a structural isomer of 6-chloropyrimidine-4,5-diamine) serving as a critical intermediate. This document provides a detailed guide for researchers and drug development professionals on the synthesis of Minoxidil, focusing on the pivotal role of 2,4-diamino-6-chloropyrimidine. The protocols described herein are compiled from established literature and are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Synthetic Pathway Overview
The most common and industrially scalable synthesis of Minoxidil commences with the chlorination of a pyrimidine precursor, followed by a crucial N-oxidation and subsequent nucleophilic substitution with piperidine. The overall transformation can be visualized as follows:
Figure 1: Overall synthetic workflow for Minoxidil.
This guide will detail two established protocols for the synthesis of Minoxidil, focusing on different approaches to the critical N-oxidation step.
Experimental Protocols
Protocol 1: Synthesis of Minoxidil via m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
This protocol is a robust and widely cited method for the synthesis of Minoxidil. The use of m-CPBA as an oxidizing agent is efficient, though it requires careful handling due to its potential instability.
Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine
The initial step involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[4]
-
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, slowly add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride at room temperature.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonia solution to precipitate the product.
-
Filter the crude 2,4-diamino-6-chloropyrimidine, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of 2,4-diamino-6-chloropyrimidine 3-oxide
This step utilizes m-CPBA to introduce the N-oxide functionality.
-
Materials:
-
2,4-diamino-6-chloropyrimidine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or a similar chlorinated solvent
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
-
Procedure:
-
Dissolve 2,4-diamino-6-chloropyrimidine in a suitable organic solvent such as chloroform, dichloromethane, or ethanol in a round-bottom flask.[5]
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of m-CPBA in the same solvent to the cooled pyrimidine solution. The molar ratio of m-CPBA to the pyrimidine is typically around 1.2:1.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Add a solution of sodium sulfite to reduce any excess m-CPBA.[5]
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine 3-oxide.
-
Step 3: Synthesis of Minoxidil
The final step is a nucleophilic aromatic substitution where the chloride is displaced by piperidine.
-
Materials:
-
2,4-diamino-6-chloropyrimidine 3-oxide
-
Piperidine
-
Potassium carbonate (optional, as a base)[5]
-
Isopropanol for recrystallization
-
-
Procedure:
-
In a sealed reaction vessel, dissolve the 2,4-diamino-6-chloropyrimidine 3-oxide in an excess of piperidine.
-
Heat the mixture to reflux (around 100-105°C) for 4-8 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the crude Minoxidil.
-
Filter the crude product and wash it with a small amount of cold piperidine.
-
Purify the crude Minoxidil by recrystallization from isopropanol to yield a white to off-white crystalline solid.[5][6]
-
| Parameter | Step 1: Chlorination | Step 2: N-Oxidation (m-CPBA) | Step 3: Condensation |
| Key Reagents | 2,4-diamino-6-hydroxypyrimidine, POCl₃ | 2,4-diamino-6-chloropyrimidine, m-CPBA | 2,4-diamino-6-chloropyrimidine 3-oxide, Piperidine |
| Solvent | None (excess POCl₃) | Dichloromethane | Piperidine (reagent and solvent) |
| Temperature | 105-110°C | 0-5°C | 100-105°C |
| Reaction Time | 4-6 hours | 2-4 hours | 4-8 hours |
| Typical Yield | >80% | >90% | ~85% |
Protocol 2: Synthesis of Minoxidil via Catalytic Hydrogen Peroxide Oxidation
This protocol presents a greener and potentially more cost-effective alternative for the N-oxidation step, using hydrogen peroxide in the presence of a catalyst.
Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This step is identical to Step 1 in Protocol 1.
Step 2: Synthesis of 2,4-diamino-6-chloropyrimidine 3-oxide (Catalytic H₂O₂ Method)
This method avoids the use of peroxy acids by employing a catalyst, such as sodium tungstate or cobalt ferrite nanoparticles, with hydrogen peroxide.[2]
-
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate (catalyst)
-
Methanol or Ethanol
-
-
Procedure:
-
Suspend 2,4-diamino-6-chloropyrimidine in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate to the suspension.
-
Heat the mixture to reflux.
-
Slowly add a 30% hydrogen peroxide solution dropwise to the refluxing mixture.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, being sparingly soluble in the alcohol, will precipitate. Filter the solid, wash with cold alcohol, and dry to obtain 2,4-diamino-6-chloropyrimidine 3-oxide.
-
Step 3: Synthesis of Minoxidil
This step is identical to Step 3 in Protocol 1.
| Parameter | Step 1: Chlorination | Step 2: N-Oxidation (H₂O₂/Catalyst) | Step 3: Condensation |
| Key Reagents | 2,4-diamino-6-hydroxypyrimidine, POCl₃ | 2,4-diamino-6-chloropyrimidine, H₂O₂, Sodium Tungstate | 2,4-diamino-6-chloropyrimidine 3-oxide, Piperidine |
| Solvent | None (excess POCl₃) | Methanol or Ethanol | Piperidine (reagent and solvent) |
| Temperature | 105-110°C | Reflux | 100-105°C |
| Reaction Time | 4-6 hours | 2-4 hours | 4-8 hours |
| Typical Yield | >80% | ~92% | ~85% |
Causality and Experimental Insights
-
Choice of Oxidizing Agent: The N-oxidation of the pyrimidine ring is a critical step. While m-CPBA is highly effective, it is also a potentially explosive peroxide that requires careful handling and storage. The catalytic hydrogen peroxide method is considered a safer and more environmentally friendly alternative, often leading to high yields and easier product isolation.
-
Reaction Conditions: The temperatures for each step are optimized for reaction rate and to minimize side product formation. The initial chlorination requires high temperatures to drive the reaction with the less reactive hydroxypyrimidine. In contrast, the N-oxidation with m-CPBA is performed at low temperatures to control the exothermic reaction and prevent over-oxidation. The final condensation with piperidine requires elevated temperatures to facilitate the nucleophilic aromatic substitution.
-
Purification: Recrystallization is a crucial final step to ensure the high purity of the Minoxidil active pharmaceutical ingredient (API). Isopropanol is a commonly used solvent for this purpose as it provides good solubility at elevated temperatures and poor solubility at room temperature, allowing for efficient recovery of the purified product.[5][6]
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent and a potential explosive. Avoid grinding or subjecting it to shock or friction. Store in a cool, dry place away from heat sources.
-
Piperidine: A flammable and corrosive liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.
Conclusion
The synthesis of Minoxidil from 2,4-diamino-6-chloropyrimidine is a well-established process. The choice between different N-oxidation methods allows for flexibility based on laboratory capabilities, safety considerations, and cost. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can reliably synthesize high-purity Minoxidil for further study and development.
References
- 1. Cas 38304-91-5,Minoxidil | lookchem [lookchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 6. Minoxidil synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2,4-Diamino-6-chloropyrimidine Derivatives
Introduction: The Versatile Scaffold of 2,4-Diamino-6-chloropyrimidine in Modern Drug Discovery
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Among its many derivatives, 2,4-diamino-6-chloropyrimidine stands out as a critical intermediate in the synthesis of a multitude of therapeutic agents.[1][2] Its unique trifunctional nature, featuring two reactive amino groups and a labile chlorine atom, allows for a diverse range of chemical modifications, making it a valuable building block for medicinal chemists.[2] This versatile molecule serves as a cornerstone in the development of drugs targeting a wide spectrum of diseases, from antiviral and antibacterial agents to kinase inhibitors for cancer therapy.[3] Notably, it is a key precursor in the industrial synthesis of Minoxidil, a widely used medication for the treatment of alopecia.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis of 2,4-diamino-6-chloropyrimidine and its subsequent derivatization. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both technical accuracy and practical, field-proven insights.
Synthetic Strategy Overview
The synthesis of 2,4-diamino-6-chloropyrimidine derivatives typically follows a two-step sequence. The first step involves the construction of the pyrimidine ring to form 2,4-diamino-6-hydroxypyrimidine, followed by a chlorination step to yield the desired 2,4-diamino-6-chloropyrimidine intermediate. This intermediate can then be further functionalized through nucleophilic aromatic substitution at the C6 position.
Caption: General workflow for the synthesis of 2,4-diamino-6-chloropyrimidine and its derivatives.
Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The initial and crucial step is the cyclization reaction to form the pyrimidine core. This is typically achieved through the condensation of guanidine hydrochloride with ethyl cyanoacetate in the presence of a strong base.[4][5]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.
-
Reagent Addition: Add guanidine hydrochloride to the solution, followed by the dropwise addition of ethyl cyanoacetate while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.[4][5]
-
Isolation: Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine as a solid.
| Parameter | Value | Reference |
| Solvent | Methanol | [4][5] |
| Base | Sodium Methoxide | [4][5] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 3-4 hours | [5] |
| pH for Precipitation | 7 | [4][5] |
| Typical Yield | ~96% | [4] |
Part 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
The conversion of the hydroxyl group to a chlorine atom is a key transformation that activates the pyrimidine ring for subsequent nucleophilic substitution. This is most commonly achieved using phosphorus oxychloride (POCl₃).[6]
Experimental Protocol
-
Reaction Setup: In a fume hood, carefully add 2,4-diamino-6-hydroxypyrimidine to a flask containing phosphorus oxychloride.
-
Reaction: Heat the mixture with stirring to approximately 95-105°C and maintain for 6-17 hours.[6][7]
-
Quenching: After completion, cool the reaction mixture and slowly and carefully quench the excess POCl₃ by adding it to ice water.[6] Alternatively, excess POCl₃ can be distilled off, and the reaction can be quenched with an alcohol like ethanol.[7]
-
pH Adjustment: Adjust the pH of the aqueous solution to 8-9 with a base such as sodium hydroxide or ammonia water.[6][7]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.[8]
| Parameter | Value | Reference |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [6] |
| Reaction Temperature | 95-105°C | [6][7] |
| Reaction Time | 6-17 hours | [6][7] |
| Quenching Method | Ice water or Alcohol | [6][7] |
| pH for Work-up | 8-9 | [6][7] |
| Typical Yield | 70-85% | [6][7] |
Part 3: Derivatization via Nucleophilic Aromatic Substitution
The chlorine atom at the C6 position of 2,4-diamino-6-chloropyrimidine is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. The regioselectivity of substitution on chloropyrimidines is a well-studied area, with the C4 and C6 positions being more reactive than the C2 position.[9]
General Protocol for Amination
-
Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., DMSO, THF) in a reaction flask under an inert atmosphere (e.g., argon).[6]
-
Nucleophile Addition: Add the desired amine nucleophile to the reaction mixture. In some cases, a base such as sodium hydride (NaH) may be required to deprotonate the nucleophile.[6]
-
Reaction: Stir the reaction at room temperature or with heating, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants will be characteristic of the pyrimidine ring and its substituents.[10][11]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium hydride (NaH) is a flammable solid that reacts vigorously with water. It should be handled under an inert atmosphere.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Troubleshooting
-
Low Yield in Chlorination: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the temperature is maintained and consider extending the reaction duration. The quality of the starting 2,4-diamino-6-hydroxypyrimidine is also crucial.
-
Difficult Purification: The presence of side products, such as bis-substituted pyrimidines, can complicate purification. Optimizing the stoichiometry of the nucleophile in the derivatization step can minimize the formation of these impurities. Recrystallization or careful column chromatography are common methods to improve purity.[8]
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the preparation of 2,4-diamino-6-chloropyrimidine and its derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this versatile scaffold for the development of novel therapeutic agents. The adaptability of the nucleophilic aromatic substitution reaction opens up a vast chemical space for the creation of diverse molecular libraries for drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Diamino-6-chloropyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scaled-up synthesis of 2,4-diamino-6-chloropyrimidine, a critical intermediate in the pharmaceutical industry, most notably for the production of the hair growth stimulant Minoxidil.[1] We will move beyond a simple recitation of steps to provide a detailed, field-proven protocol grounded in the principles of chemical process development. This guide emphasizes not only the "how" but also the "why" behind each procedural choice, ensuring a scalable, safe, and efficient synthesis. The protocols described herein have been designed for robust self-validation, with in-depth explanations of reaction mechanisms, safety protocols, and analytical checkpoints.
Introduction: The Strategic Importance of 2,4-Diamino-6-chloropyrimidine
The pyrimidine core is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[2][3] Among these, 2,4-diamino-6-chloropyrimidine stands out as a key building block. Its strategic importance is primarily linked to its role as a precursor to 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, commercially known as Minoxidil.[4][5] The efficient and cost-effective production of this intermediate is therefore a critical concern for pharmaceutical manufacturing.
This guide details a two-step synthetic route, which is widely adopted in industrial settings for its reliability and high yield. The process begins with the cyclization of guanidine with a cyanoacetate ester to form 2,4-diamino-6-hydroxypyrimidine, followed by a chlorination step using phosphorus oxychloride.[6]
The Synthetic Pathway: A Mechanistic Overview
The overall synthesis can be visualized as a two-stage process. The first stage involves the construction of the pyrimidine ring, and the second stage is a functional group interconversion to install the reactive chloro group.
Caption: Overall synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This stage involves a base-catalyzed condensation reaction between guanidine and ethyl cyanoacetate. The base, typically sodium methoxide or ethoxide, serves to deprotonate the guanidine, making it a more potent nucleophile for the initial attack on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization.[7][8]
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methanol as the solvent.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium methoxide to the methanol and stir until fully dissolved. The reaction is then cooled in an ice bath.[6]
-
Reagent Addition: To the cooled solution, add guanidine hydrochloride (or nitrate) and stir for a period to allow for the in-situ formation of free guanidine.[6][9]
-
Cyclization: While maintaining the temperature, slowly add ethyl cyanoacetate to the reaction mixture.[10]
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.[6][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting solid in water.
-
Adjust the pH to 7 with acetic acid or formic acid to precipitate the product.[10][12] Using a weaker acid like acetic acid prevents the formation of a water-soluble salt of the product, thereby improving the yield.[12]
-
Cool the mixture to 0-10°C to maximize precipitation.[10]
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-hydroxypyrimidine as a solid.
-
| Reagent | Molar Ratio | Typical Scale (1 mole) |
| Guanidine Hydrochloride | 1.0 - 1.5 | 95.5 g - 143.3 g |
| Ethyl Cyanoacetate | 1.0 | 113.1 g |
| Sodium Methoxide | 1.1 | 59.4 g |
| Methanol | - | 300 mL |
Table 1: Typical reagent stoichiometry for the synthesis of 2,4-diamino-6-hydroxypyrimidine.
Stage 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
The conversion of the hydroxyl group to a chloro group is achieved using phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[13][14] The use of a tertiary amine catalyst, such as diisopropylethylamine or N,N-dimethylaniline, can facilitate the reaction.[6][15]
Protocol 2: Chlorination to 2,4-Diamino-6-chloropyrimidine
-
Reactor Setup: In a clean, dry, glass-lined reactor suitable for corrosive reagents, and equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, and a temperature probe, add phosphorus oxychloride.
-
Reagent Addition: Carefully add the dried 2,4-diamino-6-hydroxypyrimidine from Stage 1 to the phosphorus oxychloride. The addition should be done in portions to control any initial exotherm.
-
Catalyst Addition: Add a catalytic amount of diisopropylethylamine or N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours. The reaction progress should be monitored by TLC or HPLC.[16]
-
Work-up and Quenching (CRITICAL STEP):
-
After the reaction is complete, cool the mixture to room temperature.
-
CAUTION: Excess phosphorus oxychloride must be quenched with extreme care. POCl₃ reacts violently with water.[17][18][19] The quenching procedure should be performed by slowly and carefully adding the reaction mixture to crushed ice or an ice-water mixture with vigorous stirring in a well-ventilated fume hood. An alternative and often safer method on a large scale is to quench with an alcohol, such as ethanol, which results in a less violent reaction.[20]
-
After quenching, neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, while keeping the temperature low with an ice bath, until the pH is greater than 9.[6]
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the solid product and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by slurry washing.[21]
-
Dry the final product under vacuum to yield 2,4-diamino-6-chloropyrimidine.
-
| Reagent | Molar Ratio | Notes |
| 2,4-Diamino-6-hydroxypyrimidine | 1.0 | Must be thoroughly dried. |
| Phosphorus Oxychloride (POCl₃) | Excess (acts as reagent and solvent) | Highly corrosive and water-reactive.[22][23] |
| Diisopropylethylamine | Catalytic | Acts as an acid scavenger. |
Table 2: Reagents for the chlorination of 2,4-diamino-6-hydroxypyrimidine.
Caption: Detailed experimental workflow.
Safety and Handling
Phosphorus Oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [17][18][19] All manipulations should be carried out in a well-ventilated chemical fume hood.[17] Personal protective equipment (PPE), including chemical resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[18][23] An emergency shower and eyewash station should be readily accessible.[18] In case of skin contact, immediately wash the affected area with copious amounts of water.[23] For inhalation, move the individual to fresh air and seek immediate medical attention.[17]
Conclusion
The two-step synthesis of 2,4-diamino-6-chloropyrimidine presented here is a robust and scalable process. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and production chemists can confidently and efficiently produce this valuable pharmaceutical intermediate. The keys to a successful scale-up lie in the careful control of reaction parameters, meticulous work-up procedures, and an unwavering commitment to safety, particularly when handling hazardous reagents like phosphorus oxychloride.
References
- 1. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 6. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Page loading... [guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 16. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. lanxess.com [lanxess.com]
- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Introduction: The Strategic Importance of the Traube Purine Synthesis
An In-Depth Guide to the Synthesis of 6-Chloropurine via Cyclization of 6-Chloropyrimidine-4,5-diamine with Triethyl Orthoformate
The synthesis of purines, a foundational scaffold in numerous biologically active molecules including nucleoside analogs and kinase inhibitors, is a cornerstone of medicinal chemistry and drug development. The Traube purine synthesis, first reported in 1900, remains one of the most robust and versatile methods for constructing the purine ring system. This application note details a critical variant of this synthesis: the reaction of this compound with triethyl orthoformate to yield 6-chloropurine.
6-Chloropurine is a highly valuable intermediate, serving as a versatile precursor for a vast array of purine derivatives. The chlorine atom at the 6-position is an excellent leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols), enabling the synthesis of diverse libraries of compounds for biological screening.[1][2] This protocol provides researchers with a detailed, field-tested methodology for this essential transformation, grounded in mechanistic understanding and practical insights for achieving high yield and purity.
Reaction Principle and Mechanism
The core of this synthesis is the construction of the imidazole ring onto the pre-existing pyrimidine core. This compound provides the N-C-C-N backbone, while triethyl orthoformate serves as the source for the final carbon atom (C8) of the purine ring system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrimidine-4,5-diamine Derivatives
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 6-chloropyrimidine-4,5-diamine and its derivatives. As a pivotal scaffold in medicinal chemistry, particularly for kinase inhibitors, achieving high yield and purity is paramount. This document moves beyond standard protocols to address the nuanced challenges encountered in the lab, providing causal explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core?
There are two predominant retrosynthetic approaches. The most common and often most practical route involves the chlorination of a pre-existing 4,5-diamino-6-hydroxypyrimidine precursor. A second, less common route involves building the 4,5-diamine functionality onto a pre-chlorinated pyrimidine ring. The former is generally preferred as the hydroxyl group is a good leaving group upon activation with a chlorinating agent, and the amino groups can be sensitive to some reaction conditions.
Q2: My overall yield is consistently low. What are the most critical stages to scrutinize?
Low overall yield is typically traced back to two key stages:
-
The Chlorination Step: This is the most frequent source of yield loss. The reaction of a hydroxypyrimidine with chlorinating agents like phosphorus oxychloride (POCl₃) can be harsh, leading to degradation, tar formation, or incomplete conversion.[1][2]
-
Purification of the Final Product: this compound is a polar, functionalized molecule. It can be prone to decomposition on silica gel and may require specialized purification techniques. Losses during workup and isolation are common.
Q3: I'm observing a dark, tar-like substance forming during the chlorination reaction. What's causing this?
This is a classic sign of product degradation. The combination of high temperatures (often >100 °C) and strong Lewis acids like POCl₃ can lead to polymerization and decomposition of the electron-rich diaminopyrimidine ring.[1] This is exacerbated by extended reaction times or the presence of moisture. The key is to find the "sweet spot" of temperature and time that allows for complete conversion without significant degradation.
Troubleshooting Guide: A Mechanistic Approach
This section breaks down the synthesis into its critical stages, offering solutions based on the underlying chemical principles.
Stage 1: Synthesis of the Precursor (4,5-Diamino-6-hydroxypyrimidine)
A common starting point is the cyclization of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which can then be nitrosated and reduced, or other routes can lead to the 4,5-diamino precursor.
Issue 1: Low Yield of the Cyclized Pyrimidine Precursor
-
Symptom: Significant amount of unreacted guanidine or ethyl cyanoacetate detected by TLC or LC-MS.
-
Probable Cause & Mechanism: The reaction is a base-catalyzed condensation. The base (e.g., sodium methoxide) may be old, hydrated, or used in insufficient quantity, leading to incomplete deprotonation of the starting materials and a stalled reaction.[3]
-
Troubleshooting & Solutions:
-
Base Quality: Use freshly opened or properly stored sodium methoxide. Ensure the reaction is conducted under anhydrous conditions.
-
Stoichiometry: Ensure at least one full equivalent of base is used. Some protocols call for a slight excess.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of reactants. Refluxing in methanol (60-70°C) is a standard condition.[3][4]
-
Stage 2: The Chlorination Reaction
This is the most critical and challenging step, converting the 6-hydroxypyrimidine to the 6-chloro derivative using POCl₃.
Issue 2: Incomplete Chlorination
-
Symptom: The crude product contains a significant amount of the starting hydroxypyrimidine, which is often difficult to separate from the desired chloro-product due to similar polarities.
-
Probable Cause & Mechanism: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Insufficient activation (not enough POCl₃ or catalyst) or too low a temperature can prevent the reaction from reaching completion.
-
Troubleshooting & Solutions:
-
Reagent Stoichiometry: While older methods use a large excess of POCl₃ as both reagent and solvent, this creates significant workup and safety hazards.[1][2] Modern, greener approaches use 1-2 equivalents of POCl₃ per hydroxyl group in a sealed reactor.[2][5] If using this method, ensure precise stoichiometry.
-
Addition of a Catalyst/Base: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction.[2][6] The base acts as a nucleophilic catalyst and an HCl scavenger.
-
Temperature & Time: This reaction requires heat. A typical range is 90-110 °C.[6] Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting). If the reaction stalls, consider increasing the temperature by 10 °C or extending the reaction time.
-
Issue 3: Formation of Byproducts or Degradation
-
Symptom: The reaction mixture turns black, and the crude NMR shows multiple unidentified peaks. The desired product is obtained in very low yield.
-
Probable Cause & Mechanism: The highly acidic and high-temperature conditions can cause decomposition. Furthermore, if not perfectly anhydrous, POCl₃ will hydrolyze to phosphoric acid and HCl, further promoting side reactions. The amino groups can also be susceptible to side reactions under these harsh conditions.
-
Troubleshooting & Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Controlled Heating: Use an oil bath with a temperature controller to avoid overheating. Do not exceed 120 °C unless absolutely necessary.
-
Consider PCl₅: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can lead to cleaner reactions and higher yields, as it can prevent certain side reactions.[7]
-
Workup Procedure: A hazardous but critical step is quenching the excess POCl₃. This must be done slowly and carefully by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring in a well-ventilated fume hood.[8] An alternative is to use an alcohol to quench, which can be a safer process.[8][9]
-
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Incomplete Chlorination | Insufficient reagent, low temperature, short reaction time. | Increase POCl₃ equivalents (if not using excess), add DIPEA or pyridine, increase temperature to 110 °C, monitor by TLC for completion. |
| Product Degradation (Tar) | Excessive temperature, prolonged heating, presence of water. | Maintain strict anhydrous conditions, control temperature precisely (<120 °C), minimize reaction time once TLC shows completion. |
| Difficult Workup | Violent quenching of POCl₃, product precipitation with phosphate salts. | Perform quench by slowly adding the reaction mixture to ice/bicarbonate solution. Alternatively, use an alcohol quench.[8][9] |
| Low Purity after Workup | Co-precipitation of product with inorganic salts, residual starting material. | Adjust pH carefully during workup to ensure the product is in its free base form. Consider trituration or recrystallization for initial purification. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from established patent literature.[3][4]
-
To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add methanol, guanidine hydrochloride (1.0 eq.), and sodium methoxide (1.1 eq.).
-
Heat the mixture to 60-70 °C and stir for 30 minutes.
-
Add ethyl cyanoacetate (1.0 eq.) dropwise to the mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at reflux for at least 3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
To the resulting residue, add water. Cool the mixture in an ice bath and adjust the pH to ~7 using acetic acid.
-
A precipitate will form. Stir thoroughly for 30 minutes, then collect the solid by filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield 2,4-diamino-6-hydroxypyrimidine.
Protocol 2: Chlorination to form 2,4-Diamino-6-chloropyrimidine
This protocol is a common literature procedure.[6][8] Note: This procedure involves hazardous reagents and should be performed with extreme caution in a certified fume hood.
-
In a reaction vessel designed for corrosive reagents, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, at least 5.0 eq.).
-
With cooling and stirring, slowly add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise, keeping the temperature between 20-30 °C.
-
After the addition, heat the reaction mixture to 90-110 °C and stir for at least 2 hours. Monitor for completion by taking a small aliquot, quenching it in ice water, neutralizing, extracting with ethyl acetate, and running a TLC.
-
Once complete, cool the reaction mixture. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution to pH 6-7 with a base such as aqueous ammonia or sodium carbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine. Further purification by recrystallization or column chromatography may be necessary.
Visualizations
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Amination of Dichloropyrimidines
Welcome to the technical support center for the amination of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you minimize side product formation and maximize the yield and purity of your target aminopyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity - "I'm getting a mixture of C4 and C2 isomers that are difficult to separate."
This is one of the most common challenges in the amination of 2,4-dichloropyrimidines. The inherent electronic properties of the pyrimidine ring make the C4 position generally more susceptible to nucleophilic attack than the C2 position. However, this selectivity is often moderate and can be influenced by several factors, frequently leading to isomeric mixtures.[1]
Underlying Causes & Explanations:
-
Electronic Effects: The C4 position typically has a higher LUMO coefficient, rendering it more electrophilic.[1][2] However, the presence of substituents on the pyrimidine ring can alter this preference. For instance, electron-donating groups at the C6 position can reverse the selectivity, favoring C2 substitution.[1] Conversely, electron-withdrawing groups at the C5 position enhance the natural preference for C4 attack.[3][4]
-
Nature of the Nucleophile: While many amines favor the C4 position, some nucleophiles, particularly tertiary amines, can exhibit a strong preference for the C2 position.[3][4][5] Neutral nitrogen nucleophiles are notorious for producing isomer mixtures in ratios from 1:1 to 4:1.[1]
-
Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. These parameters can influence the transition state energies for attack at either position, thereby altering the product ratio.
Troubleshooting & Mitigation Strategies:
-
Leverage Catalysis for C4-Selectivity: For aminations, employing a Palladium-catalyzed Buchwald-Hartwig approach is a highly effective strategy to strongly favor the formation of the C4-substituted product.[1]
-
Optimize Non-Catalytic (SNAr) Conditions:
-
Solvent and Base Screening: Systematically evaluate a matrix of solvents (e.g., Dioxane, Toluene, DMF, n-Butanol) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaOtBu, LiHMDS). For example, n-butanol with DIPEA has been reported to improve C4 selectivity in some cases.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Consider a Two-Step Approach for Di-substitution: If a disubstituted pyrimidine is the target, it is often more effective to perform the amination sequentially. The first amination can be optimized for C4 selectivity, and the second amination at the C2 position can then be carried out under different, potentially more forcing, conditions. The introduction of the first amino group deactivates the ring, making the second substitution more challenging.[6]
Issue 2: Formation of Di-substituted Byproduct - "My reaction is producing a significant amount of the di-aminated product when I only want mono-amination."
Over-amination, leading to the formation of a di-substituted pyrimidine, occurs when the initially formed mono-aminopyrimidine reacts further with the amine nucleophile. This is especially prevalent when the reactivity of the second chlorine atom is comparable to the first, or when reaction times are prolonged.
Underlying Causes & Explanations:
-
Stoichiometry: Using a large excess of the amine nucleophile increases the probability of a second substitution event.
-
Reaction Time and Temperature: Extended reaction times or high temperatures provide the necessary energy and opportunity for the less reactive mono-aminated intermediate to react further.
-
Equivalency of Reactive Sites: In substrates like 4,6-dichloropyrimidine, both chlorine atoms are electronically equivalent, making selective mono-amination challenging without careful control of stoichiometry.[6]
Troubleshooting & Mitigation Strategies:
-
Precise Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use the dichloropyrimidine as the limiting reagent. A slight excess (1.0-1.2 equivalents) of the amine is often sufficient for complete conversion to the mono-aminated product.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second substitution more significantly than the first.
-
Order of Addition: Adding the amine solution slowly to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile, favoring mono-substitution.
Issue 3: Hydrolysis of the Chloro-Substituent - "I'm observing a byproduct with a mass corresponding to a hydroxyl group instead of my amine."
The presence of water in the reaction mixture can lead to the nucleophilic substitution of a chlorine atom by a hydroxide ion, resulting in the formation of a hydroxypyrimidine or its tautomeric pyrimidinone form.[6]
Underlying Causes & Explanations:
-
Wet Solvents or Reagents: The most common source of water is insufficiently dried solvents or hygroscopic reagents (e.g., certain bases like K₂CO₃).
-
Atmospheric Moisture: Performing the reaction open to the atmosphere can allow moisture to enter the reaction vessel.
Troubleshooting & Mitigation Strategies:
-
Use Anhydrous Conditions:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagents: Dry reagents in an oven or under vacuum before use, especially bases.
-
Glassware: Flame-dry all glassware under vacuum or in an oven before setting up the reaction.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of atmospheric moisture.[7]
-
Solvent Choice: If hydrolysis is a persistent issue, consider switching to a non-protic, non-alcoholic solvent like Toluene or Dioxane.[6]
Issue 4: Hydrodehalogenation in Catalytic Reactions - "In my Buchwald-Hartwig reaction, the chloro group is being replaced by hydrogen."
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene instead of undergoing amination.[7]
Underlying Causes & Explanations:
-
Catalyst Deactivation Pathways: This side reaction can occur when the reductive elimination step to form the C-N bond is slow, allowing for alternative pathways. Sources of the hydride can include the amine, solvent, or trace water. Beta-hydride elimination from the amine is a known competing pathway.
-
Base Purity: Traces of moisture or hydroxide in the base (e.g., NaOtBu) can exacerbate the problem.[7]
Troubleshooting & Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway. Screen ligands like DavePhos, XantPhos, or other biaryl phosphines.
-
Base Purity and Choice: Use a high-purity, anhydrous base. Consider using a base like LiHMDS, which can be effective and is less prone to containing hydroxide impurities.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired amination pathway.[7]
-
Strictly Anhydrous Conditions: As with hydrolysis, ensure all components of the reaction are scrupulously dry.[7]
Issue 5: Formation of Oligomers or Di-heteroarylation Products
In some cases, particularly with di-functional amines or under certain catalytic conditions, oligomeric side products can form. This is especially problematic in Pd-catalyzed reactions where a di-heteroarylation of the amine can occur.[6]
Troubleshooting & Mitigation Strategies:
-
Adjust Stoichiometry: Using a higher equivalent of the amine (e.g., 4 equivalents) can sometimes favor the formation of the desired mono-aminated product over oligomers.[6]
-
Modify Catalyst System: The choice of palladium precursor and ligand can influence the propensity for oligomerization. A systematic screening of catalyst/ligand combinations may be necessary to identify a system that minimizes this side reaction.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Solution(s) |
| C2-Isomer | Electronic/steric factors, nucleophile choice | Use Pd-catalysis for C4 selectivity; screen solvents, bases, and temperature for SNAr. |
| Di-aminated Product | Excess amine, long reaction time/high temp. | Use 1.0-1.2 eq. of amine; monitor reaction closely and quench upon completion; lower temperature. |
| Hydroxypyrimidine | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Hydrodehalogenated Product | Slow reductive elimination in Pd-catalysis. | Screen bulky, electron-rich ligands; use high-purity anhydrous base; ensure strictly dry conditions. |
| Oligomers/Di-heteroarylation | Pd-catalyzed reactions with certain amines. | Increase amine stoichiometry (e.g., 4 eq.); screen different catalyst/ligand systems. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Amination Pathways of 2,4-Dichloropyrimidine
Caption: Reaction pathways in the amination of 2,4-dichloropyrimidine.
Diagram 2: Troubleshooting Logic for Side Product Formation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Chloropyrimidine-4,5-diamine Derivatives
Welcome to the technical support center for 6-chloropyrimidine-4,5-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile and reactive class of compounds. As a key building block in the synthesis of numerous biologically active molecules, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Core Challenges
The purification of this compound derivatives is often complicated by the inherent reactivity of the molecule. The electron-rich pyrimidine ring, substituted with two activating amino groups and a labile chlorine atom, presents a unique set of challenges.
-
Sensitivity to Hydrolysis: The chloro group is susceptible to nucleophilic displacement, particularly by water, leading to the formation of the corresponding hydroxypyrimidine impurity.[3] This is exacerbated under acidic or basic conditions.
-
Oxidative Instability: The diamino-substituted ring is prone to oxidation, which can result in the formation of highly colored impurities, explaining why the product can range from white to amber or even dark green.[4]
-
Tarry Byproduct Formation: Syntheses often employ aggressive reagents like phosphorus oxychloride (POCl₃) for chlorination.[5] Improper quenching and workup of these reagents can lead to the formation of viscous, difficult-to-remove tars and phosphates.
-
Solubility Issues: The hydrogen-bonding capabilities of the amino groups can lead to moderate solubility in both polar and some organic solvents, making solvent selection for recrystallization a critical step.[1]
Logical Workflow for Synthesis & Purification
The following workflow illustrates the typical path from synthesis to a pure, well-characterized final product. Each stage presents potential pitfalls that this guide will address.
Caption: General experimental workflow from synthesis to final product.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common issues encountered during the purification process.
Q1: My crude product is a dark, sticky, or tarry residue after quenching the POCl₃ reaction. How can I isolate a solid and what caused this?
A1: This is a frequent issue stemming from the highly exothermic and complex nature of quenching phosphorus oxychloride.
-
Causality: The primary cause is often an uncontrolled quench. Rapidly adding the reaction mixture to water can generate significant heat, leading to localized boiling and polymerization of reactive intermediates. Furthermore, the formation of phosphoric acids creates a gummy environment that traps the product.
-
Expert Recommendation:
-
Remove Excess POCl₃: Before quenching, distill off as much excess POCl₃ as possible under reduced pressure. This dramatically reduces the quenching burden.[6]
-
Controlled Quenching: Instead of water, consider quenching with an alcohol like methanol or ethanol at low temperatures (0-10 °C).[6] This produces phosphate esters, which are often less viscous and easier to handle than phosphoric acid. The quench should be performed by slowly adding the reaction concentrate to the cold alcohol, not the other way around.
-
Isolate as the Hydrochloride Salt: After quenching, the product is often present as its hydrochloride salt. Instead of immediately neutralizing, try to precipitate this salt by adding a non-polar solvent like acetone or acetonitrile to the alcoholic quench mixture.[6][7] Filtering this salt provides a solid that is significantly purer than the initial crude tar. The salt can then be neutralized in a separate, cleaner step.
-
Q2: The color of my final product varies from off-white to yellow or even green. Is this acceptable, and how can I obtain a pure white solid?
A2: The color is indicative of impurities, likely from oxidation or residual starting materials. While a slightly off-white color might be acceptable for some applications, a distinct yellow or green hue points to significant contamination.
-
Causality: Aromatic diamines are susceptible to air oxidation, forming colored quinone-imine type structures. The color can also arise from residual, highly conjugated byproducts from the synthesis.
-
Expert Recommendation:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or an ethanol/water mixture) and add a small amount (1-5% w/w) of activated charcoal.[8] Reflux for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. Allow the clear, colorless filtrate to cool slowly for recrystallization. Caution: Using too much charcoal can lead to significant product loss through adsorption.
-
Work Under Inert Atmosphere: During workup and purification, especially when heating solutions, blanketing the apparatus with an inert gas like nitrogen or argon can minimize oxidation.[9]
-
Q3: HPLC analysis reveals a persistent impurity with a similar retention time to my product. How can I improve the separation?
A3: This common problem indicates that the impurity has a polarity very similar to your target compound, making standard purification methods less effective. The most likely culprit is the corresponding 6-hydroxy-4,5-diaminopyrimidine, formed via hydrolysis.
-
Causality: The hydroxy analog has similar hydrogen bonding capabilities but slightly higher polarity. This makes co-crystallization possible and separation on silica gel challenging.
-
Expert Recommendation:
-
Optimize Chromatography:
-
Solvent System: Switch to a different solvent system for column chromatography. If you are using ethyl acetate/hexane, try a more polar but less protic system like dichloromethane/methanol.
-
Column Type: For very difficult separations, consider switching from standard silica gel to a different stationary phase, such as alumina or a C18 reversed-phase column for flash chromatography.[10]
-
-
Derivative Formation: In challenging cases, consider a protection-deprotection strategy. For example, reacting the crude mixture with an acylating agent could derivatize the amino groups of both the product and the impurity. The resulting derivatives may have different chromatographic properties, allowing for separation. This is followed by a deprotection step. This is an advanced method and should be considered when other options fail.
-
Ion-Exchange Chromatography: Since pyrimidines can be protonated, ion-exchange chromatography can offer a different separation mechanism based on charge rather than just polarity.[11]
-
Q4: My product yield is very low after recrystallization. What are the key factors to optimize?
A4: Low recrystallization yield is typically due to either poor solvent choice or premature crystallization.
-
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor. Conversely, if impurities are less soluble than the product in the chosen solvent, they may crystallize out first.
-
Expert Recommendation:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). Use small amounts of product in test tubes to find the best system. A good starting point for these compounds is often a mixture of an alcohol and water.[12]
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This encourages the formation of larger, purer crystals and minimizes the trapping of impurities. Once crystal formation appears complete at room temperature, then cool further in an ice bath to maximize recovery.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will retain more product in the solution (the mother liquor) upon cooling, thereby reducing the yield.
-
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for purification and analysis.
Protocol 1: Optimized Recrystallization
Objective: To purify crude this compound derivatives by removing less soluble and more soluble impurities.
-
Solvent Selection: Based on prior screening, select an appropriate solvent system (e.g., 9:1 Ethanol:Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the solvent system to create a slurry at room temperature.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (1-2% w/w). Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® pad if charcoal was used) into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Cooling: Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities of different polarities.
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or dichloromethane). The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane or ethyl acetate). If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Dichloromethane or 50% Ethyl Acetate in Hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of methanol in dichloromethane).[10] The optimal gradient will depend on the specific derivative.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of the final product and quantify related impurities.[10]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert nitrogen atmosphere.[9] It is recommended to store it in a freezer at temperatures below -15°C, away from light and moisture.[9]
Q: What are the primary safety concerns when handling this compound and its precursors? A: The compound itself may cause skin and serious eye irritation.[13] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] When used in syntheses, extreme caution must be exercised with reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All manipulations involving POCl₃ should be conducted in a certified chemical fume hood.[5]
Q: Can I use Nuclear Magnetic Resonance (NMR) to assess purity? A: Yes, ¹H NMR is an excellent tool for structural confirmation and can be used to assess purity. The presence of sharp, well-defined peaks corresponding to the product structure and the absence of significant unidentifiable peaks is a good indicator of purity. For quantitative purity assessment (qNMR), you would need to use a certified internal standard.[10]
Q: My synthesis involves a Suzuki coupling reaction on the chloro- position. How pure does my starting material need to be? A: For catalytic reactions like Suzuki couplings, the purity of the starting material is critical.[15][16] The primary concern is the presence of the hydrolyzed 6-hydroxypyrimidine impurity, which is unreactive under Suzuki conditions. Its presence will lead to an incomplete reaction and lower yield of the desired coupled product. Purity of >98% as determined by HPLC is highly recommended.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing purification problems.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 4316-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 9. 4,5-Diamino-6-chloropyrimidine | 4316-98-7 | FD21470 [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing by-product formation in Traube purine synthesis
Welcome to the technical support center for the Traube purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to minimize by-product formation and maximize your yield of high-purity purines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Traube purine synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield and Presence of Unidentified Impurities
Question: I am getting a low yield of my desired purine, and my crude product shows multiple spots on TLC/peaks in LC-MS that I cannot identify. What could be the cause?
Answer:
Low yields and the presence of unknown impurities in the Traube synthesis often stem from the quality of your starting 4,5-diaminopyrimidine.[1][2] The purity of this precursor is critical for a clean and efficient reaction.
Causality and Solution:
-
Starting Material Purity: The 4,5-diaminopyrimidine is typically prepared by the reduction of the corresponding 5-nitroso or 5-nitro-4-aminopyrimidine. Incomplete reduction can leave residual nitroso or nitro compounds, which can lead to a cascade of side reactions during the cyclization step. Additionally, the pyrimidine ring itself can be susceptible to degradation under harsh reduction conditions.
-
Troubleshooting Protocol: Ensuring Starting Material Purity
-
Recrystallization of 4,5-Diaminopyrimidine: Before use, recrystallize your 4,5-diaminopyrimidine from a suitable solvent system (e.g., water, ethanol/water) to remove impurities.
-
Characterization: Confirm the purity of your starting material by obtaining a melting point and running a high-resolution mass spectrometry (HRMS) and NMR analysis. The proton NMR should show clean signals corresponding to the aminopyrimidine protons.
-
Alternative Reduction Methods: If you are preparing the diaminopyrimidine yourself, consider using catalytic hydrogenation (e.g., Pd/C) as a milder alternative to reducing agents like sodium dithionite, which can sometimes lead to sulfur-containing impurities.
-
Problem 2: Incomplete Cyclization and Isolation of a Formylated Intermediate
Question: My reaction seems to stop after the addition of formic acid. I've isolated a compound that appears to be the 5-formamido-4-aminopyrimidine intermediate, but not the final purine. How can I drive the cyclization to completion?
Answer:
The formation and accumulation of the N-formylated intermediate is a common hurdle in the Traube synthesis.[3] The cyclization of this intermediate to form the imidazole ring is a dehydration reaction that often requires elevated temperatures or specific reagents to proceed efficiently.
Causality and Solution:
-
Insufficient Energy for Dehydration: The cyclization step has a significant activation energy barrier. Simply refluxing in formic acid may not be sufficient, especially for less reactive pyrimidine substrates.
-
Reversibility: The formylation step can be reversible, and under certain conditions, the equilibrium may not favor the cyclized product.
Troubleshooting Protocol: Driving the Cyclization
-
Thermal Cyclization:
-
High-Boiling Solvents: Instead of or in addition to formic acid, use a high-boiling solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or Dowtherm A to achieve the necessary temperature for cyclization (typically >150 °C).
-
Neat Reaction: In some cases, heating the 5-formamido-4-aminopyrimidine intermediate neat (without solvent) under an inert atmosphere can effect cyclization.
-
-
Chemical Dehydration:
-
Phosphorus Oxychloride (POCl₃): A common and effective method is to treat the formylated intermediate with POCl₃. This reagent acts as a dehydrating agent and also chlorinates the purine at the 6-position if a hydroxyl group is present, which can be useful for further functionalization.
-
Polyphosphoric Acid (PPA): PPA is another powerful dehydrating agent that can promote cyclization at elevated temperatures.
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can significantly accelerate the cyclization step by providing rapid and uniform heating. Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.
-
| Method | Typical Conditions | Advantages | Disadvantages |
| High-Temperature Reflux | Formic acid, DMF, or DMSO, 150-200 °C | Simple setup | Long reaction times, potential for thermal degradation |
| POCl₃ | Reflux in POCl₃ | Effective for dehydration and chlorination | Harsh reagent, requires careful handling and workup |
| PPA | 100-150 °C | Strong dehydrating agent | Viscous, can be difficult to work with |
| Microwave Irradiation | Formic acid or other high-boiling solvent | Rapid reaction times, often higher yields | Requires specialized equipment |
Problem 3: Formation of 8-Oxo or 8-Thioxo Purine By-products
Question: I am using urea or thiourea as the cyclizing agent to synthesize an 8-aminopurine, but I am isolating an 8-oxo (xanthine) or 8-thioxo derivative instead. Why is this happening?
Answer:
When using cyclizing agents like urea or thiourea, the initial product is indeed the 8-oxo or 8-thioxo purine, not the 8-amino derivative.[1][2] This is a common and expected outcome of the reaction mechanism.
Causality and Solution:
-
Mechanism of Cyclization with Urea/Thiourea: Urea and thiourea act as sources of a carbonyl or thiocarbonyl group, respectively. The 4,5-diaminopyrimidine attacks the carbonyl/thiocarbonyl carbon, leading to the formation of a urea or thiourea intermediate that then cyclizes and eliminates ammonia to form the 8-oxo or 8-thioxo purine.
-
Troubleshooting Workflow:
Workflow for 8-substituted purines. -
Protocol for obtaining 8-Amino Purines:
-
Synthesize the 8-Thioxo Purine: First, perform the Traube synthesis using thiourea to obtain the 8-thioxo purine.
-
Desulfurization-Amination: The 8-thioxo group can be converted to an 8-amino group. A common method is to first methylate the sulfur with methyl iodide to form an 8-methylthio intermediate, which is then displaced by an amine (e.g., ammonia or a primary/secondary amine) to yield the desired 8-substituted amino purine.
-
Problem 4: Formation of a 9-Substituted Purine Isomer
Question: I am using a 4,5,6-triaminopyrimidine derivative and I am getting a mixture of the expected 6-aminopurine and another isomer. Could this be a 9-substituted purine?
Answer:
Yes, when there is a nucleophilic group at the 6-position of the pyrimidine ring, such as an amino group, competitive cyclization can occur, leading to the formation of a 9-substituted purine by-product.
Causality and Solution:
-
Competitive Nucleophilicity: The 6-amino group can compete with the 4-amino group in attacking the formyl intermediate, leading to the formation of a six-membered ring fused to the pyrimidine, which can then rearrange to a 9-substituted purine.
-
Mitigation Strategies:
-
Protecting Groups: Protect the 6-amino group with a suitable protecting group (e.g., acetyl) before the cyclization step. The protecting group can be removed after the purine ring is formed.
-
Reaction Conditions: Carefully control the reaction temperature and pH. In some cases, lower temperatures may favor the desired cyclization pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the best cyclizing agents to use for the Traube synthesis?
A1: The choice of cyclizing agent depends on the desired substitution at the 8-position of the purine ring:
-
For 8-unsubstituted purines: Formic acid is the most common and straightforward choice. Triethyl orthoformate is a milder alternative that can also be effective.
-
For 8-alkyl or 8-aryl purines: Use the corresponding carboxylic acid (e.g., acetic acid for an 8-methylpurine) or an orthoester.
-
For 8-hydroxypurines (xanthines): Urea is the standard reagent.
-
For 8-mercaptopurines: Thiourea is used.
-
For 8-aminopurines: Cyanogen bromide or a similar reagent is typically used to avoid the formation of the 8-oxo derivative.
Q2: How can I purify my purine derivative from the reaction by-products?
A2: The purification strategy will depend on the properties of your desired purine and the by-products.
-
Recrystallization: If your purine is a solid and has significantly different solubility from the impurities, recrystallization can be a very effective purification method.
-
Silica Gel Chromatography: For less polar purine derivatives, normal-phase silica gel chromatography is a good option. Common eluent systems include dichloromethane/methanol or ethyl acetate/hexanes gradients.
-
Reversed-Phase Chromatography (C18): For more polar purines, reversed-phase HPLC or flash chromatography is often more effective. A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Ion-Exchange Chromatography: If your purine has a net charge, ion-exchange chromatography can be a powerful purification technique.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and by-products?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To track the consumption of starting materials and the formation of products and by-products, and to obtain molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of your final product and any isolated by-products.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your products.
Experimental Protocols
Protocol 1: General Procedure for Traube Purine Synthesis with Formic Acid
-
To a solution of the 4,5-diaminopyrimidine (1.0 eq) in formic acid (10-20 volumes), add sodium formate (0.1 eq).
-
Heat the reaction mixture to reflux (or to a specific temperature if using a high-boiling solvent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the formic acid under reduced pressure.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: Cyclization of a 5-Formamido-4-aminopyrimidine using POCl₃
-
Suspend the 5-formamido-4-aminopyrimidine (1.0 eq) in phosphorus oxychloride (5-10 volumes).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to ice-water.
-
Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Visualizing the Reaction Pathway
References
Technical Support Center: Stability and Handling of 6-Chloropyrimidine-4,5-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Chloropyrimidine-4,5-diamine (CAS 4316-98-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We provide in-depth answers to frequently encountered stability issues, troubleshooting guides for common experimental scenarios, and validated protocols to help you ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern for this compound?
The primary stability concern is the hydrolysis of the C6-chloro substituent. The pyrimidine ring is electron-deficient, which makes the chlorine atom susceptible to nucleophilic substitution. This reaction is accelerated by the presence of nucleophiles, particularly under acidic or basic conditions, and at elevated temperatures.[1] The likely product of this degradation is 4,5-diamino-6-hydroxypyrimidine.
Q2: How does pH fundamentally affect the stability of this compound?
The pyrimidine ring's susceptibility to hydrolysis can be influenced by pH.[1]
-
In acidic media (low pH): Protonation of the ring nitrogens can further increase the electron-deficient nature of the ring, potentially making the C6-chloro group more labile and susceptible to hydrolysis by water.
-
In basic media (high pH): The presence of strong nucleophiles, such as the hydroxide ion (OH⁻), can directly attack the C6 position, displacing the chloride ion via a nucleophilic aromatic substitution (SNAr) mechanism. This process is often faster and more prevalent than acid-catalyzed hydrolysis.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability and prevent degradation, proper storage and handling are critical.
-
Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, temperatures of -20°C are recommended, and the material should be kept under an inert atmosphere like nitrogen or argon to protect it from moisture and air.[4]
-
Handling: Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Minimize dust generation.[5] Due to its sensitivity, particularly to moisture, handle the compound quickly when weighing and preparing solutions.
Section 2: Troubleshooting Guide: Degradation in Experimental Workflows
This guide provides solutions for specific issues that may arise during chemical synthesis or analysis, formatted as direct responses to common user observations.
Scenario 1: "After an acidic workup (e.g., using HCl), my TLC/HPLC analysis shows a significant new peak that is more polar than my starting material. What is happening?"
-
Probable Cause: You are likely observing the formation of 4,5-diamino-6-hydroxypyrimidine , the hydrolysis product. The hydroxyl group makes the molecule significantly more polar, resulting in a shorter retention time in reverse-phase HPLC or a lower Rf value on a normal-phase TLC plate. Silica gel itself is acidic and can cause degradation of sensitive compounds during column chromatography.[1]
-
Troubleshooting & Validation Steps:
-
Minimize Acid Contact: If possible, reduce the exposure time to the acidic medium or perform the extraction at a lower temperature.
-
Use a Milder Acid: Consider using a weaker acid, such as acetic acid or a buffered solution (e.g., NH₄Cl), if the reaction chemistry allows.
-
Neutralize Chromatography: When performing silica gel chromatography, consider neutralizing the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (1-2%) or pyridine.[1] Alternatively, use a different stationary phase like neutral alumina.
-
Confirm Identity: Isolate the impurity peak by preparative HPLC or chromatography and characterize it by mass spectrometry (MS) and NMR to confirm its identity. The expected mass would correspond to the replacement of -Cl (35.45 u) with -OH (17.01 u).
-
Scenario 2: "My reaction, which uses a strong base like NaOH or KOH, is giving a low yield of the desired product. Could the starting material be degrading?"
-
Probable Cause: Yes, this is highly likely. Strong bases, especially in protic solvents like water or ethanol and at elevated temperatures, readily promote the hydrolysis of the C6-chloro group.[6] The rate of degradation can be significant, consuming your starting material before it has a chance to react as intended.
-
Troubleshooting & Optimization:
-
Switch to a Milder Base: If your protocol allows, substitute strong hydroxides with non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic carbonate bases (e.g., K₂CO₃, Cs₂CO₃).
-
Control Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Monitor the reaction closely by TLC or HPLC to avoid prolonged heating.
-
Use Anhydrous Conditions: If water is not required for the reaction, use anhydrous solvents and reagents to prevent hydrolysis.
-
Modify Order of Addition: Consider adding the base slowly to the reaction mixture to avoid a high localized concentration.
-
Scenario 3: "A solution of this compound in DMSO, prepared for a biological assay, turned from colorless to a yellow/brown color after a day on the benchtop."
-
Probable Cause: The discoloration suggests potential oxidative degradation or photodegradation. Diamino-substituted aromatic systems can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[1]
-
Preventative Measures:
-
Prepare Solutions Fresh: Prepare solutions immediately before use whenever possible.
-
Use Amber Vials: Protect solutions from light by using amber-colored vials or by wrapping standard vials in aluminum foil.
-
Purge with Inert Gas: For longer-term storage of solutions, degas the solvent and purge the headspace of the vial with nitrogen or argon before sealing.
-
Include a Vehicle Control: In biological assays, always include a "vehicle control" (DMSO without the compound) that has been aged under the same conditions to ensure that any observed biological effects are not due to a degradation product.[7]
-
Section 3: Mechanistic Insights & Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing it. The primary pathway for this compound degradation is hydrolysis.
The C6-chloro group is an effective leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized. The subsequent loss of the chloride ion yields the final 4,5-diamino-6-hydroxypyrimidine product.
-
Acid-Catalyzed Hydrolysis: In acidic media, water acts as a weaker nucleophile. The reaction is often slower but can be promoted by protonation of the ring, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.
Caption: Primary hydrolytic degradation pathways for this compound.
Section 4: Protocols for Stability Assessment
To quantitatively assess stability, a forced degradation study is recommended.[8][9] This involves subjecting the compound to stress conditions and monitoring its degradation over time using a stability-indicating analytical method, typically HPLC.
Protocol 4.1: Forced Degradation Study (Acid & Base Hydrolysis)
This protocol outlines the steps to evaluate the stability of this compound under hydrolytic stress.
Caption: General workflow for a forced degradation experiment.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Stress Conditions Setup: For each condition, mix 1.0 mL of the stock solution with 1.0 mL of the stressor solution in an amber HPLC vial.
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Control: HPLC-grade water (for neutral hydrolysis)
-
-
Incubation: Place the vials in a controlled temperature oven or water bath set to 50°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove a vial from each condition.
-
Quenching: Immediately quench the reaction to stop further degradation.
-
For the acidic sample, add an equimolar amount of 0.1 M NaOH.
-
For the basic sample, add an equimolar amount of 0.1 M HCl.
-
Cool all samples to room temperature.
-
-
Analysis: Analyze all samples, including the t=0 sample, using the HPLC method described below. Calculate the percentage of the parent compound remaining and identify the major degradants.
Protocol 4.2: Example HPLC Method for Stability Monitoring
This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its more polar hydrolytic degradant.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, linear gradient to 95% B over 15 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
This method serves as a starting point and should be optimized and validated for your specific application.[10]
Data Presentation: Example Forced Degradation Results
| Condition (0.1 M, 50°C) | Time (hours) | Parent Compound Remaining (%) | Area % of Major Degradant |
| Control (Water) | 24 | 99.5 | < 0.5 |
| Acidic (HCl) | 24 | 85.2 | 14.1 |
| Basic (NaOH) | 8 | 15.7 | 82.5 |
| Basic (NaOH) | 24 | < 1.0 | > 95.0 |
Data are illustrative and demonstrate the significantly faster degradation in basic media compared to acidic or neutral conditions.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem. --INVALID-LINK--
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc. --INVALID-LINK--
-
TCI AMERICA. (2018). SAFETY DATA SHEET: 6-Chloro-2,4-diaminopyrimidine. TCI AMERICA. --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem. --INVALID-LINK--
-
Rani, S., & Singh, A. (2016). Forced degradation studies. MedCrave online. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem. --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Cole-Parmer. --INVALID-LINK--
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
-
Fisher Scientific. (2014). SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Biosynth. (n.d.). 4,5-Diamino-6-chloropyrimidine. Biosynth. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Chloro-4,5-diaminopyrimidine. Sigma-Aldrich. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 6-Chloro-4,5-diaminopyrimidine | 4316-98-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Chloropyrimidine-4,5-diamine - A Guide to Mitigating Phosphorus-Containing Impurities
Welcome to the Technical Support Center for the synthesis of 6-Chloropyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the removal of persistent phosphorus-containing impurities. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for ensuring the purity and quality of your synthesized this compound.
Introduction: The Challenge of Phosphorus Impurities
The synthesis of this compound and related heterocyclic compounds often employs phosphorus oxychloride (POCl₃) as a chlorinating agent. While highly effective, the use of POCl₃ introduces a significant challenge: the contamination of the final product with phosphorus-containing impurities. These impurities primarily arise from residual POCl₃ and its subsequent hydrolysis products, such as phosphoric acid (H₃PO₄) and various chlorophosphoric acid intermediates.
These impurities are detrimental for several reasons:
-
Interference with Downstream Reactions: Residual phosphorus compounds can interfere with subsequent synthetic steps, particularly in metal-catalyzed cross-coupling reactions.
-
Product Instability: The acidic nature of these impurities can lead to the degradation of the desired product over time.
-
Compromised Purity: For pharmaceutical applications, the presence of any impurity is a critical concern, and stringent control is required.
This guide will provide a structured approach to understanding, identifying, and effectively removing these challenging impurities.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound, with a focus on phosphorus impurity removal.
Issue 1: My final product is an oil or a sticky solid and is difficult to handle.
-
Question: After the aqueous workup of my reaction mixture, I am left with a viscous oil or a sticky solid instead of a crystalline product. What is the likely cause, and how can I resolve this?
-
Answer: This is a common issue and is often indicative of the presence of significant amounts of phosphoric acid. Phosphoric acid is a viscous, non-volatile liquid that can trap your product and prevent its crystallization. The incomplete hydrolysis of POCl₃ or its intermediates during the quench can lead to high concentrations of phosphoric acid in your crude product.
Troubleshooting Steps:
-
Optimize the Quenching Procedure: The key to minimizing residual phosphoric acid is a well-controlled quench of the reaction mixture. A "reverse quench" is highly recommended. This involves adding the reaction mixture slowly to a vigorously stirred, cooled quenching solution (e.g., a mixture of ice and a weak base like sodium bicarbonate). Never add the quenching solution directly to the reaction mixture, as this can lead to a dangerous, uncontrolled exotherm.[1][2]
-
Ensure Complete Hydrolysis: After the initial quench, it is crucial to ensure that all phosphorus species are fully hydrolyzed to phosphate salts. This can be achieved by stirring the quenched mixture for an extended period (e.g., 1-2 hours) while monitoring the pH to ensure it remains neutral or slightly basic.
-
Extraction with a Tertiary Amine: If phosphoric acid contamination persists, an effective method for its removal is a liquid-liquid extraction using a water-immiscible organic solvent containing a tertiary amine (e.g., trioctylamine). The tertiary amine forms a salt with the phosphoric acid, which is then extracted into the organic phase, leaving your more polar product in the aqueous phase.[3]
-
Issue 2: My reaction workup is violently exothermic and difficult to control.
-
Question: When I add water or an aqueous base to my reaction mixture to quench the excess POCl₃, I observe a violent and sometimes delayed exothermic reaction. How can I perform this step more safely?
-
Answer: The violent reaction with water is a known hazard of phosphorus oxychloride.[4][5] A delayed exotherm can occur if the initial hydrolysis is too slow, leading to an accumulation of unreacted POCl₃ which then reacts all at once.
Safety and Control Measures:
-
Controlled Temperature Quench: Instead of quenching at very low temperatures (0-5 °C), which can slow down the initial hydrolysis, consider a controlled quench at a slightly elevated temperature (e.g., 35-40 °C) into a solution of sodium acetate.[2] This promotes a more immediate and controlled hydrolysis of POCl₃.
-
Vigorous Agitation: Ensure that the quenching solution is being stirred vigorously to dissipate heat effectively and ensure rapid mixing.
-
Slow and Controlled Addition: The reaction mixture must be added to the quenching solution slowly and in a controlled manner. Use a dropping funnel to maintain a steady addition rate and monitor the temperature of the quenching vessel continuously.
-
Issue 3: I see a persistent impurity in my NMR spectrum that I suspect is phosphorus-related.
-
Question: My ¹H NMR spectrum of the purified product is clean, but I suspect there might be phosphorus-containing impurities that are not visible. How can I confirm their presence and identify them?
-
Answer: ¹H NMR is often insufficient for detecting phosphorus impurities as they may not have proton signals or the signals may be broad and difficult to interpret.
Analytical Recommendations:
-
³¹P NMR Spectroscopy: This is the most direct and powerful technique for identifying and quantifying phosphorus-containing species.[6]
-
Phosphorus Oxychloride (POCl₃): Typically appears as a sharp singlet around +3 ppm.
-
Phosphoric Acid (H₃PO₄): Appears as a singlet around 0 ppm (this is the reference standard).
-
Chlorophosphoric Acids: These intermediates will appear in the region between POCl₃ and H₃PO₄. By taking a ³¹P NMR of your crude and purified product, you can monitor the effectiveness of your purification strategy.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For quantifying trace levels of elemental phosphorus, ICP-MS is a highly sensitive technique.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Vilsmeier-Haack reagent and how does it relate to phosphorus impurities?
-
A1: The Vilsmeier-Haack reagent is an electrophilic species formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][8][9][10][11] It is used for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of this compound synthesis, if a Vilsmeier-Haack type reaction is employed, the same phosphorus-containing impurities (residual POCl₃ and its hydrolysis products) will be present.
-
-
Q2: Can I use an alcohol to quench the excess POCl₃?
-
A2: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method for this synthesis. The resulting phosphate esters can be difficult to remove from the desired product and may introduce additional impurities. Quenching with water or a dilute aqueous base is the standard and preferred method.[1]
-
-
Q3: What is the best way to crystallize this compound to remove impurities?
-
A3: Aminopyrimidines can often be purified by crystallization. The choice of solvent is critical. A good starting point is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for aminopyrimidines include ethanol, isopropanol, or mixtures of a good solvent (like THF or acetone) with a poor solvent (like hexanes).[12] If your product is contaminated with phosphoric acid, it is crucial to remove the acid via extraction or a thorough basic wash before attempting crystallization.
-
-
Q4: Are there any non-aqueous workup procedures to avoid the issues with quenching POCl₃?
-
A4: While less common, non-aqueous workups are possible. After the reaction, excess POCl₃ can be removed by distillation under reduced pressure. The residue can then be dissolved in an organic solvent and treated with a non-aqueous base (e.g., a tertiary amine) to neutralize any remaining acidic species before proceeding with purification. However, this method may not be as effective at removing all phosphorus byproducts as a well-controlled aqueous quench.
-
Experimental Protocols
Protocol 1: Optimized Quenching of Excess POCl₃
This protocol is designed to safely and effectively hydrolyze excess phosphorus oxychloride and minimize the formation of persistent acidic impurities.
Materials:
-
Reaction mixture containing this compound and excess POCl₃
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Quenching Slurry: In a separate flask large enough to accommodate at least twice the volume of the reaction mixture, prepare a slurry of crushed ice and saturated sodium bicarbonate solution.
-
Cool the Reaction Mixture: Cool the reaction mixture in an ice bath.
-
Perform the Reverse Quench: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry. Monitor the temperature of the quenching mixture and maintain it below 20 °C by controlling the addition rate.
-
Ensure Complete Hydrolysis: After the addition is complete, continue to stir the mixture for at least 1 hour. Allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
Procedure:
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this initial cooling phase.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Complete Crystallization: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following table summarizes key analytical data for monitoring the removal of phosphorus-containing impurities.
| Analyte | 31P NMR Chemical Shift (ppm) | Analytical Technique for Quantification | Typical Limit of Detection |
| Phosphorus Oxychloride (POCl₃) | ~ +3 | ³¹P NMR, GC-MS | - |
| Phosphoric Acid (H₃PO₄) | ~ 0 (Reference) | ³¹P NMR, Ion Chromatography | 0.01 - 0.1 mg/L[7] |
| Chlorophosphoric Acids | Variable (between 0 and +3) | ³¹P NMR | - |
Visualization of Workflows
Workflow for POCl₃ Quenching and Product Isolation
Caption: A typical workflow for quenching excess POCl₃ and isolating the crude product.
Decision Tree for Troubleshooting Phosphorus Impurities
Caption: A decision tree for troubleshooting and purifying the product based on analytical results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples [mdpi.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography
Welcome to the Technical support center for the purification of pyrimidine derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds. Pyrimidine derivatives, a cornerstone in medicinal chemistry, often present unique purification challenges due to their diverse polarities and potential for strong interactions with chromatographic media. This guide is designed to provide both practical solutions and the underlying scientific reasoning to empower you in your purification endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of pyrimidine derivatives, presented in a question-and-answer format to directly tackle experimental problems.
Issue 1: Poor or No Separation of the Target Compound
Q: My pyrimidine derivative is co-eluting with impurities, or I'm seeing a single broad peak. How can I improve the resolution?
A: Achieving good resolution is paramount for isolating a pure compound. When faced with poor separation, a systematic evaluation of your chromatographic parameters is necessary. The goal is to enhance the differential partitioning of your target compound from the impurities between the stationary and mobile phases.[1][2]
-
Underlying Cause & Rationale: Resolution is a function of column efficiency, selectivity, and retention factor. To improve separation, one or more of these factors must be optimized. Often, the initial solvent system, chosen based on Thin Layer Chromatography (TLC), may not translate perfectly to column chromatography due to differences in the stationary phase activity and loading effects.
-
Systematic Solutions:
-
Mobile Phase Optimization: This is often the most impactful and straightforward parameter to adjust.
-
Change Solvent Strength (Polarity): If using normal-phase chromatography (e.g., silica gel), decreasing the polarity of the mobile phase (e.g., reducing the percentage of ethyl acetate in hexane) will increase the retention time of all compounds, potentially allowing for better separation.[3][4] Conversely, in reversed-phase chromatography, decreasing the organic modifier (e.g., acetonitrile or methanol) in the aqueous mobile phase will increase retention.[5]
-
Alter Solvent Selectivity: If changing polarity alone is insufficient, switching one of the mobile phase solvents for another of similar polarity but different chemical properties can alter the selectivity. For example, in normal-phase, substituting ethyl acetate with dichloromethane or a mixture thereof can change the hydrogen bonding and dipole-dipole interactions, leading to different elution patterns.[3]
-
Employ a Gradient Elution: Instead of an isocratic (constant composition) mobile phase, a gradient elution, where the mobile phase composition is changed over time, can be highly effective.[3] Starting with a low-polarity mobile phase and gradually increasing its polarity can help to first elute non-polar impurities, followed by your target compound, and finally, more polar impurities, all with good peak shape.[3]
-
-
Stationary Phase Consideration:
-
Change of Adsorbent: If your compound and impurities have very similar polarities, silica gel may not provide adequate separation. Consider switching to a different stationary phase. For instance, alumina can offer different selectivity compared to silica.[6] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[7][8][9]
-
Particle Size and Column Dimensions: For challenging separations, using a stationary phase with a smaller particle size can increase column efficiency and improve resolution.[1] A longer and narrower column can also enhance separation but will lead to longer run times.[1]
-
-
Issue 2: Peak Tailing
Q: My purified pyrimidine derivative shows a tailing peak in the chromatogram. What causes this, and how can I fix it?
A: Peak tailing is a common issue, particularly with compounds containing basic nitrogen atoms like pyrimidines. It can compromise purity assessment and quantification.[10][11] Tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a gradual elution from the column.[10]
-
Underlying Cause & Rationale: The primary cause of peak tailing for basic compounds like pyrimidines on silica gel is the interaction with acidic silanol groups (Si-OH) on the silica surface.[10] These strong, secondary interactions result in a non-ideal chromatographic behavior. Other causes can include column overload, poor column packing, or a mismatch between the sample solvent and the mobile phase.[5][10]
-
Systematic Solutions:
Potential Cause Suggested Solution & Explanation Secondary Interactions with Stationary Phase Add a mobile phase modifier: For silica gel chromatography, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic silanol groups, preventing strong interactions with your basic pyrimidine derivative.[12][13] For reversed-phase HPLC, using a buffer to control the pH and mask residual silanol interactions is effective.[10] Column Overload Reduce sample load: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10] Dilute your sample and inject a smaller volume to see if the peak shape improves.[10] Column Degradation Use a guard column or replace the column: A void at the column inlet or a blocked frit can cause peak tailing that affects all peaks.[10][11] Backflushing the column may resolve a blocked frit.[11] If a void has formed, the column may need to be repacked or replaced. Using a guard column can help extend the life of your analytical column. Sample Solvent Effects Dissolve the sample in the mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.[5]
Issue 3: Low or No Recovery of the Compound
Q: I'm getting a very low yield after performing column chromatography on my pyrimidine derivative. Where is my compound going?
A: Low recovery is a frustrating problem that can often be traced back to irreversible adsorption on the stationary phase or compound instability.[12][14]
-
Underlying Cause & Rationale: Highly polar pyrimidine derivatives, especially those with multiple hydrogen bond donors and acceptors, can bind very strongly, and sometimes irreversibly, to the polar stationary phase (e.g., silica gel).[12] Additionally, some derivatives may be unstable under the chromatographic conditions, degrading on the acidic surface of silica gel.[6][14]
-
Systematic Solutions:
-
Test Compound Stability: Before committing your entire sample to a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see streaking or new spots, your compound is likely degrading on the silica.[14][15]
-
Deactivate the Stationary Phase: As mentioned for peak tailing, adding a base like triethylamine to your mobile phase can prevent irreversible adsorption of basic pyrimidines on silica gel.[12][13]
-
Switch to a Different Stationary Phase: If instability is the issue, consider a less acidic stationary phase like neutral alumina or a different chromatographic technique altogether, such as reversed-phase chromatography where the stationary phase is non-polar.[6][12]
-
Dry Loading: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended.[13][15] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[13][15]
-
Experimental Workflow for Method Development
Developing a robust purification method is a systematic process. The following workflow outlines the key steps from initial analysis to preparative purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Purification [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Purine Derivatives from 6-Chloropyrimidine-4,5-diamine
Introduction: The Central Role of the Purine Scaffold
In the landscape of medicinal chemistry and drug development, the purine scaffold is a privileged structure. Its derivatives are foundational to numerous therapeutic agents, acting as antivirals, anticancer agents, and kinase inhibitors.[1][2] The strategic synthesis and unambiguous characterization of novel purine analogues are therefore critical endeavors. One of the most versatile and efficient routes to a diverse array of purines begins with 6-Chloropyrimidine-4,5-diamine. Its reactive chlorine atom and adjacent amino groups provide a robust platform for subsequent cyclization and substitution reactions.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to characterize the products of such syntheses. As researchers, our goal is not merely to obtain data but to build a comprehensive and self-validating structural dossier for each new molecule. We will explore not just the "how" but the "why" of our experimental choices, comparing the unique insights provided by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating data from these orthogonal techniques, we can achieve unequivocal structural elucidation, a cornerstone of scientific integrity in drug discovery.
Part 1: The Synthetic Pathway: From Diaminopyrimidine to a 6-Chloropurine Scaffold
The journey from a simple pyrimidine to a complex purine derivative is a foundational step. The chosen synthetic route must be robust and yield a product pure enough for reliable spectroscopic analysis. A common and effective method involves the cyclization of this compound with an orthoester, such as triethyl orthoformate, to form the imidazole ring, yielding 6-chloropurine.
Experimental Protocol: Synthesis of 6-Chloropurine
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reaction Solvent: Add triethyl orthoformate (10 eq) and acetic anhydride (5 eq). The acetic anhydride acts as a water scavenger, driving the reaction to completion.
-
Cyclization: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess solvent and reagents are removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with diethyl ether, filtered, and washed to yield the 6-chloropurine product.[3] For higher purity, recrystallization from a suitable solvent like ethanol or purification via column chromatography may be necessary.
Causality Behind the Choices: The use of a large excess of triethyl orthoformate serves as both reactant and solvent. Acetic anhydride is critical; without it, water formed during the reaction could lead to unwanted side products and lower yields. Refluxing ensures sufficient energy to overcome the activation barrier for the intramolecular cyclization.
Visualizing the Synthesis
Part 2: A Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete structural picture. True confidence in a molecule's identity comes from the convergence of evidence from multiple, independent spectroscopic methods.
Mass Spectrometry (MS): The First Confirmation
MS provides the molecular weight, offering the most direct initial confirmation of a successful reaction. High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides the exact mass, allowing for the determination of the molecular formula.
-
Why ESI is Preferred: Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, thus keeping it intact.[4] This is crucial for observing the molecular ion peak ([M+H]⁺) rather than just fragments.[5][6] For heterocyclic compounds like purines, ESI in positive ion mode is highly effective due to the presence of basic nitrogen atoms that are readily protonated.[5]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified purine derivative (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid.[5] The acid aids in protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak. For 6-chloropurine (C₅H₃ClN₄, MW: 154.56), the protonated molecule [C₅H₄ClN₄]⁺ should have an exact mass of 155.0173. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive secondary confirmation.
Comparative Data: MS Fragmentation
While ESI is soft, increasing the collision energy (tandem MS or MS/MS) can induce fragmentation, providing structural clues.[5][7]
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 6-Chloropurine | 155.0 | 119.0, 92.0 | Loss of HCl; subsequent loss of HCN from the ring.[7][8] |
| Alternative: Purine | 121.1 | 94.1, 67.1 | Loss of HCN; subsequent loss of HCN. |
This comparison shows how fragmentation patterns can differentiate between the chlorinated product and the unsubstituted purine core, which could arise from a side reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
-
The Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for purine derivatives. It is a polar aprotic solvent capable of dissolving these often crystalline compounds and its residual proton peak (~2.50 ppm) rarely interferes with the aromatic signals of the analyte.[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-15 mg of the purified compound in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[10][11][12] Ensure the sample is fully dissolved to maintain magnetic field homogeneity.[10]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals for 6-chloropurine are expected in the aromatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment takes longer but is crucial for observing all carbon environments.
-
Data Processing: Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Comparative Data: ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Position | 6-Chloropurine ¹H[13] | 6-Chloropurine ¹³C | Purine (Unsubstituted) ¹H[14] | Purine (Unsubstituted) ¹³C |
| H-2 | ~8.95 (s) | ~152.1 | ~8.99 (s) | ~152.5 |
| C-2 | - | ~152.1 | - | ~152.5 |
| C-4 | - | ~153.5 | - | ~154.8 |
| C-5 | - | ~131.0 | - | ~129.0 |
| C-6 | - | ~149.0 | - | ~145.5 |
| H-6 | N/A | - | ~9.21 (s) | - |
| H-8 | ~8.80 (s) | ~145.5 | ~8.70 (s) | ~146.0 |
| C-8 | - | ~145.5 | - | ~146.0 |
| N-H | ~14.1 (br s) | - | ~13.5 (br s) | - |
Field-Proven Insight: The most telling comparison is the absence of the H-6 proton signal in the 6-chloropurine spectrum, which would be present around 9.2 ppm in unsubstituted purine.[14] Furthermore, the C-6 carbon is significantly shifted downfield in the chlorinated derivative due to the electron-withdrawing effect of the chlorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR is a rapid and effective technique for confirming the presence of key functional groups and verifying changes from starting material to product.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the dry, purified powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Comparative Data: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Starting Material) | 6-Chloropurine (Product)[15] | Interpretation of Change |
| N-H Stretch (Amine) | 3400-3200 (two sharp bands) | 3100-2700 (broad, indicates H-bonding in imidazole N-H) | Disappearance of primary amine stretches, appearance of imidazole N-H stretch. |
| C=N Stretch | ~1640 | ~1600 | Shift in ring vibration modes upon formation of the bicyclic purine system. |
| C-Cl Stretch | ~780 | ~795 | The C-Cl bond is retained, a crucial check for the desired product. |
The most significant change is in the N-H stretching region. The sharp, distinct peaks of the primary amine in the starting material are replaced by a very broad absorption in the product, characteristic of the hydrogen-bonded N-H group within the purine's imidazole ring.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The formation of the bicyclic purine ring creates a more extended conjugated system compared to the starting pyrimidine, leading to a shift in the maximum absorption wavelength (λ_max).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution (e.g., 10-20 µM) of the compound in a UV-transparent solvent like ethanol or a buffered aqueous solution.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
-
Analysis: Determine the λ_max. The pH of the solution can significantly affect the spectrum of purines due to protonation/deprotonation of the nitrogen atoms.[16][17]
Comparative Data: Maximum Absorption Wavelength (λ_max)
| Compound | λ_max (at pH 1) | λ_max (at pH 11) | Rationale |
| 6-Chloropurine | ~265 nm | ~273 nm[3] | The extended conjugation of the purine ring results in a bathochromic (red) shift compared to the starting material. The shift upon changing pH is characteristic of the purine scaffold's different ionic forms. |
| Alternative: Hypoxanthine | ~250 nm | ~265 nm | Replacing the Cl with an OH group (hypoxanthine) alters the electronic properties, causing a hypsochromic (blue) shift. |
Part 3: Integrating the Data for Unambiguous Confirmation
The power of this multi-technique approach lies in the synergy of the data. Each result should corroborate the others to build an unshakeable structural assignment.
Case Study: Differentiating from an Isomeric Impurity
Consider a potential side product: 4-chloro-1H-imidazo[4,5-d]pyridazine, an isomer. While HRMS would give the identical molecular formula, NMR would be definitive. The symmetry and electronic environment of the isomer would produce a completely different set of chemical shifts in both the ¹H and ¹³C spectra, allowing for easy differentiation. This highlights why relying on MS alone is insufficient for rigorous structural proof.
Conclusion
The spectroscopic characterization of purine derivatives synthesized from this compound is a systematic process of evidence gathering. By employing a comparative and integrated approach using MS, NMR, FT-IR, and UV-Vis spectroscopy, researchers can move beyond simple data collection to achieve a deep and confident understanding of their molecular products. Each technique provides a unique piece of the puzzle, and only by assembling them all can we ensure the scientific integrity and validity of our work in the critical field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders | Scilit [scilit.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. scribd.com [scribd.com]
- 13. 6-Chloropurine(87-42-3) 1H NMR [m.chemicalbook.com]
- 14. Purine(120-73-0) 1H NMR [m.chemicalbook.com]
- 15. 6-Chloropurine [webbook.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Diaminopyrimidines
Substituted diaminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these vital compounds. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of two exemplary substituted diaminopyrimidines: the antibacterial drug Trimethoprim and the synthetic intermediate 2,4-diamino-6-chloropyrimidine. Through a detailed examination of their spectral data, we will explore the influence of substituent effects on chemical shifts and coupling constants, offering insights into the electronic environment of the pyrimidine core.
The Decisive Role of NMR in the Structural Analysis of Diaminopyrimidines
The diaminopyrimidine scaffold is a privileged structure in drug discovery, notably for its role in dihydrofolate reductase (DHFR) inhibitors. The precise arrangement and nature of substituents on the pyrimidine ring dictate the molecule's binding affinity and selectivity. ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of the molecular structure, enabling researchers to:
-
Confirm the identity and purity of synthesized compounds: By comparing observed spectra with predicted or reference data, the successful synthesis of the target molecule can be verified.
-
Elucidate the substitution pattern on the pyrimidine ring: The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic and steric nature of the substituents.
-
Characterize the conformation and dynamics of the molecule: NMR can provide insights into rotational barriers and preferred conformations, which are crucial for understanding drug-receptor interactions.
This guide will delve into the practical aspects of acquiring and interpreting NMR data for this important class of molecules, using a data-driven comparative approach.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural analysis. The following protocol outlines the key steps and considerations for the ¹H and ¹³C NMR analysis of substituted diaminopyrimidines.
Step 1: Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Mass of Sample: Weigh approximately 5-10 mg of the substituted diaminopyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choice of Deuterated Solvent: The selection of an appropriate deuterated solvent is critical. For polar heterocyclic compounds like diaminopyrimidines, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its high polarity effectively dissolves these compounds, and its ability to form hydrogen bonds can help in observing labile protons like those on amino groups.[1][2] The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum, and the carbon signal is at 39.52 ppm in the ¹³C spectrum.[3]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: General workflow for NMR analysis of substituted diaminopyrimidines.
Comparative Analysis of Substituted Diaminopyrimidines
To illustrate the power of NMR in distinguishing between structurally related diaminopyrimidines, we will now compare the ¹H and ¹³C NMR spectra of Trimethoprim and 2,4-diamino-6-chloropyrimidine, both recorded in DMSO-d₆.
Trimethoprim: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
Trimethoprim is a potent antibacterial agent that functions by inhibiting bacterial dihydrofolate reductase. Its structure features a 2,4-diaminopyrimidine ring connected to a trimethoxybenzyl moiety.
¹H and ¹³C NMR Data for Trimethoprim in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | 7.55 (s, 1H) | 141.2 |
| 2-NH₂ | 5.85 (s, 2H) | - |
| 4-NH₂ | 6.20 (s, 2H) | - |
| CH₂ | 3.58 (s, 2H) | 33.8 |
| Benzyl H-2', H-6' | 6.50 (s, 2H) | 104.5 |
| 3',5'-OCH₃ | 3.62 (s, 6H) | 55.7 |
| 4'-OCH₃ | 3.70 (s, 3H) | 60.1 |
| C-2 | - | 163.5 |
| C-4 | - | 160.8 |
| C-5 | - | 105.7 |
| C-1' | - | 133.2 |
| C-3', C-5' | - | 152.8 |
| C-4' | - | 136.1 |
Data sourced from publicly available spectra and typical chemical shift ranges.
2,4-Diamino-6-chloropyrimidine
This compound serves as a versatile building block in the synthesis of various biologically active molecules. The presence of the electron-withdrawing chlorine atom at the C-6 position significantly influences the electronic environment of the pyrimidine ring.
¹H and ¹³C NMR Data for 2,4-Diamino-6-chloropyrimidine in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | 5.89 (s, 1H) | 87.9 |
| 2-NH₂ | 6.30 (s, 2H) | - |
| 4-NH₂ | 6.95 (s, 2H) | - |
| C-2 | - | 164.2 |
| C-4 | - | 166.1 |
| C-6 | - | 158.5 |
Data sourced from publicly available spectra and literature.
Discussion: Interpreting the Substituent Effects
The comparison of the NMR data for Trimethoprim and 2,4-diamino-6-chloropyrimidine reveals the profound impact of the C-5 and C-6 substituents on the chemical shifts of the pyrimidine ring protons and carbons.
The following diagram illustrates the key structural differences and their influence on the NMR spectra:
Caption: Influence of substituents on the NMR chemical shifts of the pyrimidine ring.
-
Proton Chemical Shifts: In Trimethoprim, the proton at the C-6 position (H-6) resonates at a significantly downfield chemical shift of 7.55 ppm. This is due to the anisotropic effect of the adjacent trimethoxybenzyl ring at C-5. In contrast, the proton at the C-5 position (H-5) in 2,4-diamino-6-chloropyrimidine appears at a much more upfield position of 5.89 ppm. The electron-withdrawing nature of the chlorine atom at C-6 increases the electron density at the C-5 position through resonance, leading to increased shielding of the H-5 proton.
-
Carbon Chemical Shifts: The substituent effects are also evident in the ¹³C NMR spectra. In Trimethoprim, the C-5 carbon, which is attached to the electron-donating benzyl group, is shielded and resonates at 105.7 ppm. Conversely, in 2,4-diamino-6-chloropyrimidine, the C-6 carbon, directly bonded to the electronegative chlorine atom, is significantly deshielded and appears at 158.5 ppm. The C-2 and C-4 carbons, bonded to the amino groups, exhibit chemical shifts in the expected range for aminopyrimidines.
Conclusion
This comparative guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the detailed structural analysis of substituted diaminopyrimidines. The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the electronic nature of the substituents, providing valuable information for structure confirmation and elucidation. The presented experimental protocol and data analysis serve as a practical resource for researchers in medicinal chemistry and drug development, enabling the confident characterization of this important class of heterocyclic compounds.
References
A Tale of Two Pathways: A Comparative Guide to De Novo and Salvage Purine Synthesis
In the intricate world of cellular metabolism, the constant supply of purine nucleotides is paramount for life itself. These molecules are not merely the building blocks of our genetic material, DNA and RNA, but are also central to cellular energy homeostasis, signaling cascades, and metabolic regulation.[1] To meet this unceasing demand, cells have evolved two elegant and interconnected pathways for purine synthesis: the de novo pathway and the salavage pathway.
This guide provides an in-depth comparison of these two fundamental metabolic routes, offering insights into their mechanisms, regulation, and clinical significance. We will delve into the experimental methodologies used to dissect these pathways and explore their relevance as targets for therapeutic intervention in various diseases.
At a Crossroads: De Novo vs. Salvage Synthesis
Traditionally, it has been held that rapidly proliferating cells, such as those in developing embryos or tumors, predominantly rely on the energy-intensive de novo synthesis to build purines from simple precursors.[1][2] In contrast, differentiated, quiescent tissues were thought to favor the more energy-efficient salvage pathway, which recycles pre-existing purine bases and nucleosides.[1][2][3] However, recent research has revealed a more nuanced reality, highlighting the significant contribution of the salvage pathway even in tumors, challenging long-held assumptions and opening new avenues for therapeutic strategies.[1][4]
The Architect and the Recycler: A Head-to-Head Comparison
The de novo and salvage pathways represent two distinct strategies for maintaining the cellular purine pool. The former is a meticulous construction process, while the latter is a highly efficient recycling program.
| Feature | De Novo Pathway | Salvage Pathway |
| Starting Materials | Phosphoribosyl pyrophosphate (PRPP), amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units from tetrahydrofolate.[5][6][7] | Pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides from dietary sources or nucleic acid turnover.[1][3][5] |
| Key Enzymes | A multi-enzyme complex including phosphoribosyl pyrophosphate amidotransferase (PPAT), glycinamide ribonucleotide synthetase (GARS), and others. In mammals, some of these enzymes are multifunctional.[8][9] | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).[2][5][7] |
| End Product | Inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5][8][10] | Direct formation of AMP, GMP, and IMP from their corresponding bases.[5][7] |
| Energy Cost | High; requires significant ATP investment for each purine molecule synthesized.[10] | Low; highly energy-efficient, consuming only one molecule of PRPP per purine base salvaged.[1] |
| Regulation | Tightly regulated by feedback inhibition from the end products (AMP, GMP, and IMP) at multiple steps, most notably the first committed step catalyzed by PPAT.[5][11][12] | Regulated by the availability of substrates (purine bases and PRPP) and feedback inhibition of the respective phosphoribosyltransferases by their products.[5] |
| Tissue Predominance | Traditionally associated with highly proliferative tissues like the liver, small intestine, and tumors.[1][8] Also crucial during embryonic development.[2][9] | Active in all tissues, but particularly vital for tissues with low or absent de novo synthesis, such as the brain and bone marrow.[3][5] |
Visualizing the Pathways
To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the de novo and salvage pathways for purine synthesis.
Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.
Experimental Methodologies for Pathway Analysis
Distinguishing the relative contributions of the de novo and salvage pathways is crucial for understanding cellular metabolism in various physiological and pathological states. Several robust experimental techniques have been developed for this purpose.
Isotopic Labeling and Mass Spectrometry
A powerful approach to trace the flux through each pathway involves the use of stable isotope-labeled precursors.[1] By supplying cells or organisms with labeled compounds that are specific to either the de novo or salvage pathway, the incorporation of the isotope into the final purine nucleotide pool can be quantified using liquid chromatography-mass spectrometry (LC-MS).[1]
Step-by-Step Protocol: In Vivo Isotope Infusion for Pathway Analysis
-
Tracer Selection:
-
Animal Model and Infusion:
-
Utilize a suitable animal model (e.g., C57BL/6 mice).
-
Establish a steady-state labeling in the bloodstream through continuous infusion of the chosen tracer.[1]
-
-
Tissue Collection and Metabolite Extraction:
-
At the end of the infusion period, harvest tissues of interest (e.g., tumors, liver, brain).
-
Rapidly freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
-
LC-MS Analysis:
-
Separate the extracted metabolites using liquid chromatography.
-
Analyze the isotopic enrichment in the purine nucleotide pools (AMP, GMP, IMP) using a mass spectrometer.[1]
-
-
Data Analysis:
-
Calculate the fractional enrichment of the labeled isotope in the purine nucleotides to determine the relative contribution of the targeted pathway.
-
Caption: Experimental Workflow for Isotopic Labeling Studies.
Enzyme Assays
Directly measuring the activity of key enzymes in each pathway provides a complementary approach to assess their functional status.
-
HGPRT and APRT Assays (Salvage Pathway): The activity of these enzymes can be determined by incubating cell or tissue lysates with radiolabeled hypoxanthine, guanine, or adenine and PRPP. The formation of the corresponding radiolabeled nucleotide (IMP, GMP, or AMP) is then quantified.
-
PPAT Assay (De Novo Pathway): The activity of the rate-limiting enzyme of the de novo pathway can be measured by monitoring the PRPP-dependent formation of glutamate from glutamine.
Clinical Significance and Therapeutic Targeting
The differential reliance of various cell types on de novo and salvage pathways has profound implications for human health and disease, making these pathways attractive targets for drug development.
Gout: An Excess of Purine Breakdown
Gout is a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints. This condition arises from hyperuricemia, an excess of uric acid in the blood, which is the final breakdown product of purines. While often associated with dietary factors, genetic defects that lead to an overactive de novo pathway can also contribute to gout.
Lesch-Nyhan Syndrome: A Devastating Salvage Pathway Defect
Lesch-Nyhan syndrome is a rare, X-linked genetic disorder caused by a deficiency of the HGPRT enzyme in the salvage pathway.[13][14][15] This deficiency leads to an accumulation of uric acid, resulting in severe neurological and behavioral abnormalities, including self-mutilation, as well as symptoms of gout.[13][14][16] The lack of purine recycling in this disease leads to an over-reliance on the de novo pathway, which is unable to compensate for the metabolic imbalance, particularly in the brain.[13][17]
Cancer and Immunosuppression: Targeting the De Novo Pathway
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[8][18] This makes the de novo purine synthesis pathway a prime target for chemotherapy. Drugs that inhibit this pathway can effectively starve cancer cells of the necessary building blocks for growth and division.
-
Methotrexate: A classic chemotherapeutic agent that inhibits dihydrofolate reductase, an enzyme essential for regenerating the tetrahydrofolate cofactors required for two steps in the de novo pathway.[5][8]
-
Mycophenolate Mofetil (MMF): An immunosuppressive drug that inhibits inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of GMP from IMP.[2][10] This drug is widely used to prevent organ transplant rejection by selectively targeting the proliferation of T and B lymphocytes, which are highly dependent on the de novo pathway.
-
6-Mercaptopurine (6-MP) and its prodrug Azathioprine: These drugs are converted to a fraudulent nucleotide that inhibits several enzymes in the de novo pathway, including PPAT.[18] They are used in the treatment of leukemia and autoimmune diseases.
Recent studies have also underscored the importance of the purine salvage pathway in tumor growth, suggesting that inhibiting this pathway could be a valuable therapeutic strategy.[1][4]
Conclusion
The de novo and salvage pathways for purine synthesis are both essential for cellular life, each with distinct characteristics and roles. While the de novo pathway provides the capacity for net purine production, the salvage pathway ensures metabolic efficiency and is critical for the function of certain tissues. The interplay between these two pathways is a testament to the robustness and adaptability of cellular metabolism. A deeper understanding of their regulation and contribution in different cellular contexts, gained through sophisticated experimental approaches, continues to unveil new therapeutic opportunities for a range of human diseases, from metabolic disorders to cancer.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. nts.prolekare.cz [nts.prolekare.cz]
- 9. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]
- 15. Lesch-Nyhan Syndrome - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Purine Metabolism Defects: The Movement Disorder of Lesch–Nyhan Disease (Chapter 27) - Movement Disorders and Inherited Metabolic Disorders [cambridge.org]
- 17. Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Tale of Two Precursors: A Comparative Guide to Purine Synthesis via 6-Chloropyrimidine-4,5-diamine and Aminomalononitrile
For Researchers, Scientists, and Drug Development Professionals
The purine core is a privileged scaffold in medicinal chemistry, forming the heart of crucial biomolecules and a multitude of therapeutic agents. Its synthesis is a cornerstone of drug discovery, with various strategies developed to construct this vital bicyclic heteroaromatic system. Among the myriad of starting materials, two stand out for their distinct approaches and utility: the pyrimidine-based pathway using 6-chloropyrimidine-4,5-diamine and the imidazole-first approach starting from aminomalononitrile (AMN) .
This guide provides an in-depth, objective comparison of these two key precursors in purine synthesis. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
The Classic Approach: Building upon a Pyrimidine Foundation with this compound
The synthesis of purines from pyrimidine derivatives is a long-established and versatile method, most notably the Traube purine synthesis.[1][2] This approach logically constructs the purine ring system by building the imidazole ring onto a pre-formed pyrimidine core. The use of 4,5-diaminopyrimidines is central to this strategy, as the two adjacent amino groups provide the necessary nucleophilicity to react with a one-carbon electrophile, thereby forming the fused imidazole ring.
This compound is a particularly valuable starting material in this class. The chloro substituent at the 6-position provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities and the synthesis of diverse purine analogues.
Mechanistic Rationale: The Traube Synthesis
The Traube synthesis involves the reaction of a 4,5-diaminopyrimidine with a source of a single carbon atom, such as formic acid, formamide, or triethyl orthoformate, to effect cyclization.[3] The mechanism proceeds through the formylation of one of the amino groups, followed by an intramolecular cyclodehydration to furnish the purine ring system.
Caption: The Traube synthesis pathway from this compound.
Experimental Protocol: Synthesis of 6-Chloropurine
This protocol is adapted from established Traube synthesis procedures.
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
98-100% Formic acid
-
Oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,5-diamino-6-chloropyrimidine in an excess of 98-100% formic acid.
-
Heat the reaction mixture under reflux in an oil bath at a temperature of 100-120°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The crude 6-chloropurine can be purified by recrystallization from a suitable solvent, such as water or ethanol.
The Prebiotic Precursor: Building from the Ground Up with Aminomalononitrile
In contrast to the pyrimidine-first approach, purine synthesis from aminomalononitrile (AMN) builds the imidazole ring first, which is then annulated to form the pyrimidine portion of the purine scaffold. AMN, a trimer of hydrogen cyanide, is a molecule of significant interest in prebiotic chemistry and serves as a versatile and highly reactive building block for a variety of heterocyclic compounds.[4]
This pathway is particularly powerful for the synthesis of purine analogues with diverse substituents on the imidazole ring, as these can be introduced during the initial multicomponent reaction that forms the imidazole intermediate.
Mechanistic Rationale: The Imidazole-First Pathway
The synthesis begins with the condensation of AMN with other reagents to form a substituted 5-aminoimidazole-4-carbonitrile. This imidazole intermediate then undergoes cyclization with a one-carbon source to form the purine ring. Microwave-assisted organic synthesis has been shown to be particularly effective for this pathway, often leading to high yields and short reaction times.[5]
Caption: The imidazole-first purine synthesis pathway starting from aminomalononitrile.
Experimental Protocol: Microwave-Assisted Synthesis of 8,9-Disubstituted-6,9-dihydro-1H-purin-6-ones
This protocol is adapted from Bizzarri et al., 2021.[5]
Part A: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles
Materials:
-
Aminomalononitrile p-toluenesulfonate salt (AMNS)
-
α-amino acids
-
Trimethyl orthoacetate (TOA)
-
Microwave reactor
Procedure:
-
The synthesis is a multicomponent, microwave-assisted condensation between AMNS, an α-amino acid, and TOA.
-
The specific reaction conditions (temperature, pressure, time) will vary depending on the substrates used.
-
Yields for this step typically range from 15-60%.[5]
Part B: Cyclization to the Purine Core
Materials:
-
5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (from Part A)
-
Formic acid
-
Microwave reactor
Procedure:
-
Dissolve the imidazole intermediate (3.8 mmol) in formic acid (3.0 mL) in a microwave reactor vessel.
-
Irradiate the mixture with microwaves at 250 W and 250 psi for 2.0 minutes at 200°C.
-
This step has been reported to proceed with quantitative conversion to the corresponding 8,9-disubstituted-6,9-dihydro-1H-purin-6-one.[5]
Head-to-Head Comparison: this compound vs. Aminomalononitrile
| Feature | This compound (Traube Synthesis) | Aminomalononitrile (Imidazole-First Synthesis) |
| Synthetic Strategy | Pyrimidine-first: Builds the imidazole ring onto a pre-existing pyrimidine. | Imidazole-first: Builds the pyrimidine ring onto a pre-existing imidazole. |
| Versatility | Excellent for modifying the pyrimidine ring, particularly at the 6-position due to the chloro leaving group. | Highly versatile for introducing diversity on the imidazole ring through multicomponent reactions. |
| Reaction Conditions | Typically involves heating in strong acids like formic acid for several hours. | Often utilizes microwave irradiation for rapid and high-yielding reactions.[5] |
| Reported Yields | Can be moderate to good (e.g., 65-75% for guanine synthesis).[6] | Can be very high, with the cyclization step reported to be quantitative under microwave conditions.[5] |
| Precursor Stability | 4,5-Diaminopyrimidines are generally stable compounds. | Aminomalononitrile is often handled as its more stable p-toluenesulfonate salt.[7] |
| Scope of Derivatives | Well-suited for the synthesis of classic purines like adenine, guanine, and their 6-substituted analogs.[6][8] | Ideal for creating novel purine scaffolds with diverse substitutions at the 8 and 9 positions.[5] |
| Causality behind Choices | Choose this route when the target molecule requires functionalization at the 6-position or when a more traditional, robust synthesis is preferred. | Opt for this pathway for rapid synthesis of novel, highly substituted purine libraries, especially when microwave synthesis capabilities are available. |
Conclusion: Choosing the Right Tool for the Job
Both this compound and aminomalononitrile are powerful and effective precursors for the synthesis of purines. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the research.
The Traube synthesis , utilizing this compound, offers a classic, reliable, and well-understood route to a wide array of purines, with the significant advantage of a reactive handle for further diversification at the 6-position.
The aminomalononitrile pathway provides a more modern and often more rapid approach, particularly well-suited for the generation of novel purine analogues with extensive substitution on the imidazole ring. The advent of microwave-assisted synthesis has made this route particularly attractive for high-throughput medicinal chemistry efforts.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both pathways will empower the discerning researcher to select the optimal synthetic strategy for their next breakthrough discovery in purine chemistry.
References
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry-online.com [chemistry-online.com]
Comparative analysis of precursors for kinase inhibitor synthesis
An In-Depth Guide to the Comparative Analysis of Precursors for Kinase Inhibitor Synthesis
Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including growth, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to a protein substrate, a process known as phosphorylation.[2][] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, which has made them one of the most important classes of drug targets.[1][4]
Small molecule kinase inhibitors have revolutionized cancer therapy by offering targeted treatments that are more specific and often less toxic than traditional chemotherapy.[5] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site.[6] The success of these drugs is fundamentally linked to their chemical structure, which is built upon specific heterocyclic scaffolds known as precursors. These precursors serve as the foundational framework, providing the essential geometry and hydrogen bonding capabilities to effectively interact with the target kinase.
This guide provides a comparative analysis of the most prevalent precursors used in the synthesis of kinase inhibitors: aminopyrimidines , indoles/oxindoles , and pyrazoles . As a Senior Application Scientist, this analysis is grounded in the practical realities of synthesis, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear evaluation of each precursor's strengths and weaknesses to aid researchers in their drug discovery efforts.
The Kinase ATP-Binding Site: A Privileged Target for Inhibition
The efficacy of most kinase inhibitors stems from their ability to bind within the ATP-binding pocket of the enzyme. This pocket has a highly conserved region known as the "hinge," which forms critical hydrogen bonds with the adenine ring of ATP. Consequently, successful inhibitor precursors are designed to mimic this interaction. They act as a "scaffold" upon which other functional groups can be appended to achieve potency and selectivity.
The diagram below illustrates this fundamental principle. The precursor scaffold forms hydrogen bonds with the kinase hinge region, effectively blocking ATP from binding and halting the phosphorylation process. The rest of the molecule extends into other pockets to form additional interactions, which fine-tune the inhibitor's specificity and potency.
References
A Comparative Guide to the Biological Activity of Purine Precursor Derivatives: 6-Mercaptopurine, 6-Thioguanine, Mycophenolic Acid, and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in oncology and immunology, purine precursor derivatives remain a cornerstone. These antimetabolite agents effectively disrupt the synthesis of purines, the essential building blocks of DNA and RNA, thereby halting the proliferation of rapidly dividing cells.[1] This guide provides an in-depth, objective comparison of the biological activities of four prominent purine precursor derivatives: 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), mycophenolic acid (MPA), and methotrexate. Our analysis is supported by experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Unveiling the Mechanisms: A Tale of Four Inhibitors
The efficacy of these purine analogues lies in their ability to interfere with distinct steps of the purine biosynthetic pathway. While 6-MP and 6-TG are structurally similar thiopurines that become incorporated into nucleic acids, MPA and methotrexate act as potent enzyme inhibitors.
6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG): The Thiopurine Prodrugs
Both 6-MP and 6-TG are inactive prodrugs that require intracellular activation to exert their cytotoxic effects.[2] Their primary mechanism of action involves a multi-step metabolic conversion into thioguanine nucleotides (TGNs).[2]
-
Activation: 6-MP is first converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then further metabolized to thioguanosine monophosphate (TGMP) and subsequently to the active TGNs.[3] 6-TG, on the other hand, is more directly converted to TGMP by HGPRT.[2] This more direct activation pathway may contribute to the higher potency of 6-TG compared to 6-MP.[4]
-
Cytotoxicity: The active TGNs, primarily 6-thioguanosine triphosphate (6-TGTP) and 6-thio-2'-deoxyguanosine triphosphate (6-TdGTP), are incorporated into RNA and DNA, respectively.[2] The incorporation of these fraudulent bases into DNA is a key cytotoxic event, leading to DNA strand breaks and triggering the DNA mismatch repair (MMR) system, which ultimately results in cell cycle arrest and apoptosis.[3][5]
Mycophenolic Acid (MPA): The IMPDH Inhibitor
Mycophenolic acid is a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6][7]
-
Mechanism: By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[6] T and B lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, making them highly susceptible to the effects of MPA.[8] This selective depletion of guanine nucleotides leads to a G0/G1 phase cell cycle arrest and prevents the proliferation of these immune cells.[9]
Methotrexate: The Folate Antagonist
Methotrexate is a potent antifolate agent that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[10]
-
Mechanism: DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[10] By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, thereby inhibiting the de novo synthesis of purines and thymidylate.[10] This disruption of nucleic acid synthesis leads to an S-phase cell cycle arrest and subsequent apoptosis.[11][12] In its polyglutamated form, methotrexate also inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of adenosine, which contributes to its anti-inflammatory effects.[10]
Comparative Performance: A Data-Driven Analysis
The biological activity of these purine precursor derivatives can be quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their cytotoxic potency.
It is crucial to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and duration of drug exposure. The data presented below is for comparative purposes and is compiled from various studies.
| Derivative | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 6-Mercaptopurine | Human leukemic cell lines (MOLT-4, CCRF-CEM, Wilson) | ~1.0 (threshold) | [4] |
| Leukemic cells from ALL patients | ≥ 206 (median) | [4] | |
| 6-Thioguanine | Human leukemic cell lines (MOLT-4, CCRF-CEM, Wilson) | ~0.05 (threshold) | [4] |
| Leukemic cells from ALL patients | 20 (median) | [4] | |
| Mycophenolic Acid | Not directly compared in the same cytotoxic assays with the other three. Its effect is primarily cytostatic on lymphocytes. | - | |
| Methotrexate | HEp-2 (laryngeal cancer) | - | [13] |
| NCI-H295R (adrenocortical) | - | [11] |
From the available data, 6-thioguanine demonstrates significantly higher potency in leukemic cell lines compared to 6-mercaptopurine, with a much lower cytotoxicity threshold and median IC50 value.[4] This is consistent with its more direct intracellular activation pathway.[4]
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and accurate interpretation of experimental data, detailed and validated methodologies are essential. The following section provides step-by-step protocols for key assays used to evaluate the biological activity of purine precursor derivatives.
Workflow for Evaluating Biological Activity
Caption: Experimental workflow for evaluating the biological activity of purine precursor derivatives.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cell proliferation and cytotoxicity.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the purine precursor derivatives. Include a vehicle-treated control group. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis: Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in various cycle phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the purine precursor derivatives for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing RNase A (to prevent staining of RNA) and propidium iodide.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins, such as markers of apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with the purine precursor derivatives, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.[15]
Signaling Pathways: Visualizing the Molecular Impact
The biological effects of these purine precursor derivatives are mediated through their interaction with specific cellular signaling pathways.
Thiopurine-Induced Cytotoxicity Pathway
Caption: Thiopurine activation and induction of apoptosis via DNA incorporation and mismatch repair.
Mycophenolic Acid (MPA) Mechanism of Action
Caption: Mycophenolic acid inhibits IMPDH, leading to guanosine nucleotide depletion and suppressed lymphocyte proliferation.
Methotrexate Mechanism of Action
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discover.nci.nih.gov [discover.nci.nih.gov]
- 6. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Mycophenolic acid and methotrexate inhibit lymphocyte cytokine production via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. proteopedia.org [proteopedia.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to Purine Synthesis: Yields, Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and therapeutic development, the synthesis of purines—the fundamental building blocks of nucleic acids and cellular energy currency—is a process of paramount importance. The choice of synthetic strategy, whether harnessing the cell's own machinery or employing the precision of organic chemistry, has profound implications for yield, purity, and the economic viability of producing these vital molecules and their therapeutic analogs. This guide provides an in-depth, objective comparison of the primary methods of purine synthesis, supported by experimental data and detailed protocols to inform laboratory practice and strategic research decisions.
The Two Pillars of Purine Production: A Comparative Overview
Cells employ two elegant and distinct strategies for purine biosynthesis: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing purine bases. In the laboratory and in industrial settings, chemical synthesis, with its versatility and scalability, offers a powerful alternative. Each approach presents a unique set of advantages and disadvantages, particularly concerning product yield.
| Feature | De Novo Enzymatic Synthesis | Purine Salvage Pathway | Traube Chemical Synthesis | Multi-step Chemical Synthesis |
| Starting Materials | Simple precursors (e.g., PRPP, amino acids, CO₂) | Pre-formed purine bases and nucleosides | 4,5-diaminopyrimidines, one-carbon sources | Varies (e.g., imidazoles, pyrimidines, acyclic precursors) |
| Typical Yield | Up to 66% (in vitro for ATP/GTP)[1] | High efficiency (metabolic flux) | 65-75% (for Guanine)[2] | Variable (e.g., 72% for Adenine, 83% for 6-mercaptopurine)[2][3] |
| Key Advantages | High specificity, mild reaction conditions | Highly energy-efficient for the cell[4] | High-yielding for a wide range of purines | High versatility for analog synthesis |
| Key Limitations | Complex, requires multiple enzymes | Dependent on precursor availability | Can require harsh conditions | Can be lengthy, with lower overall yields in some cases |
| Primary Application | Isotope labeling, in vitro metabolic studies | Cellular nucleotide homeostasis | Large-scale production of core purines | Drug discovery, synthesis of novel analogs |
Biological Synthesis: Nature's Approach to Purine Production
De Novo Synthesis: Building from the Ground Up
The de novo pathway is a testament to nature's synthetic elegance, constructing the intricate purine ring system in a stepwise manner. This process begins with phosphoribosyl pyrophosphate (PRPP) and, through a series of ten enzymatic steps, culminates in the formation of inosine monophosphate (IMP), the common precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5]
The primary advantage of harnessing this pathway in vitro is the exceptional specificity afforded by enzymes, which operate under mild, aqueous conditions. This is particularly valuable for the synthesis of isotopically labeled purines for metabolic studies. While whole-cell fermentation can be employed, in vitro reconstructions of the pathway using purified enzymes offer greater control and can achieve impressive yields. For instance, a pathway-engineered enzymatic synthesis of ATP and GTP has been reported with yields of up to 66%.[1]
Caption: The De Novo Purine Synthesis Pathway.
The Salvage Pathway: An Economical Recycling System
The salvage pathway represents a more energy-efficient route to purine nucleotides, recycling pre-formed purine bases (adenine, guanine, and hypoxanthine) and nucleosides obtained from the diet or cellular turnover.[4][6][7] Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), directly convert these bases into their corresponding mononucleotides.
Quantifying the "yield" of the salvage pathway in the traditional sense is not straightforward, as it is a recycling process. Instead, its efficiency is often assessed through metabolic flux analysis using stable isotope tracers.[6] This technique allows researchers to measure the rate at which labeled precursors are incorporated into the purine nucleotide pool, providing a quantitative measure of the pathway's contribution to overall purine homeostasis.[6] In many cell types, particularly those that are not rapidly dividing, the salvage pathway is the predominant source of purine nucleotides.[7][8]
Caption: The Purine Salvage Pathway.
Chemical Synthesis: Precision and Versatility in Purine Construction
Chemical synthesis offers unparalleled flexibility in the production of purines and their analogs, which is crucial for drug development. The Traube purine synthesis, a classic and robust method, remains a cornerstone of purine chemistry.
The Traube Purine Synthesis: A High-Yielding Classic
Developed by Wilhelm Traube in 1900, this method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, to form the purine ring system.[9][10][11] The Traube synthesis is renowned for its high yields, particularly for core purines like guanine, where yields of 65-75% have been reported.[2]
The choice of the starting pyrimidine and the one-carbon source allows for the synthesis of a wide variety of substituted purines. The reaction mechanism generally proceeds through the formation of an intermediate N-formyl derivative, which then undergoes cyclization.
Caption: General Scheme of the Traube Purine Synthesis.
Modern Multi-step and Chemo-enzymatic Syntheses
Modern organic chemistry has expanded the repertoire of purine synthesis far beyond the Traube method. Multi-step syntheses, often starting from imidazole or acyclic precursors, provide access to a vast array of complex purine analogs with diverse functionalities. While these routes can be lengthy, they offer precise control over the substitution pattern of the purine ring. Yields in multi-step syntheses are highly dependent on the specific target molecule and the efficiency of each step. For example, a synthesis of adenine from acyclic precursors has been reported with a 72% yield. The synthesis of the important anticancer drug 6-mercaptopurine from hypoxanthine can achieve yields of up to 83.28%.[3]
Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis.[12][13][14][15] This hybrid strategy is particularly powerful for the synthesis of nucleosides, where enzymes can be used to stereoselectively attach a sugar moiety to a chemically synthesized purine base. These methods can be highly efficient, with some enzymatic steps achieving near-quantitative yields.
Experimental Protocols
Traube Synthesis of Guanine
This protocol is adapted from established literature procedures.[2]
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
Formic acid (98-100%)
-
Ammonia solution
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate in an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and evaporate the excess formic acid under reduced pressure.
-
Dissolve the residue in a hot dilute ammonia solution.
-
Add activated charcoal and heat the solution briefly.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool, which will cause the guanine to precipitate.
-
Collect the guanine by filtration, wash with cold water, and dry to a constant weight.
-
A typical yield for this reaction is in the range of 65-75%.[2]
In Vitro Enzymatic Synthesis of GMP from IMP
This protocol outlines the enzymatic conversion of IMP to GMP.
Materials:
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Glutamine
-
Adenosine triphosphate (ATP)
-
IMP dehydrogenase (IMPDH)
-
GMP synthetase (GMPS)
-
Buffer solution (e.g., Tris-HCl) with MgCl₂
Procedure:
-
Prepare a reaction mixture containing IMP, NAD+, glutamine, and ATP in a suitable buffer.
-
Initiate the reaction by adding IMP dehydrogenase and GMP synthetase.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C).
-
Monitor the formation of GMP over time using high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion, the GMP can be purified from the reaction mixture using ion-exchange chromatography.
Metabolic Flux Analysis of the Purine Salvage Pathway using Stable Isotope Labeling
This protocol provides a general workflow for tracing the salvage pathway using a labeled precursor.[6]
Materials:
-
Cell culture of interest
-
Culture medium
-
Labeled purine precursor (e.g., ¹⁵N₅-adenine)
-
Methanol, water, and chloroform for extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the ¹⁵N-labeled purine precursor.
-
Incubate the cells for various time points.
-
At each time point, harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline).
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol:water:chloroform).
-
Analyze the polar extract containing the nucleotides by LC-MS to determine the fractional enrichment of the ¹⁵N label in AMP, ADP, ATP, GMP, GDP, and GTP.
-
Calculate the metabolic flux through the salvage pathway based on the rate of incorporation of the heavy isotope into the purine nucleotide pool.
Conclusion: Selecting the Optimal Synthesis Strategy
The choice of a purine synthesis method is a critical decision that depends on the specific goals of the researcher or drug development professional.
-
For fundamental studies of purine metabolism and the production of isotopically labeled standards, in vitro enzymatic synthesis offers unparalleled specificity.
-
The salvage pathway , while not a synthetic method in the traditional sense, is a key consideration in cellular biology and a target for therapeutic intervention.
-
For the large-scale, cost-effective production of fundamental purines, the Traube synthesis remains a highly relevant and efficient method.
-
For the discovery and development of novel purine-based therapeutics, the versatility of multi-step chemical synthesis and the efficiency of chemo-enzymatic strategies are indispensable.
By understanding the yields, advantages, and limitations of each approach, researchers can make informed decisions to advance their scientific and therapeutic objectives.
References
- 1. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. difference.wiki [difference.wiki]
- 8. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase [ouci.dntb.gov.ua]
- 14. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Alternative reagents to phosphorus oxychloride for chlorination of pyrimidines
An Investigator's Guide to Modern Pyrimidine Chlorination: A Comparative Analysis of Alternatives to Phosphorus Oxychloride
In the synthesis of heterocyclic compounds, particularly in drug discovery and development, the chlorination of pyrimidines is a foundational transformation. The resulting chloropyrimidines are versatile intermediates, primed for nucleophilic substitution to build molecular complexity. For decades, phosphorus oxychloride (POCl₃) has been the go-to reagent for this task. However, its high reactivity, corrosiveness, and the formation of difficult-to-remove phosphoric acid byproducts present significant challenges, especially in large-scale synthesis and in the context of green chemistry.
This guide provides a comparative analysis of viable alternatives to POCl₃ for the chlorination of pyrimidinones and hydroxypyrimidines. We will delve into the mechanistic underpinnings of these reagents, present side-by-side performance data, and offer detailed experimental protocols to aid researchers in selecting the optimal chlorination strategy for their specific needs.
The Limitations of a Classic: Why Seek Alternatives to POCl₃?
Phosphorus oxychloride is a powerful chlorinating agent, but its utility is tempered by several drawbacks:
-
Harsh Reaction Conditions: Reactions often require high temperatures (refluxing POCl₃ at ~110 °C) and can be slow.
-
Substrate Sensitivity: The aggressive nature of POCl₃ can be incompatible with sensitive functional groups on the pyrimidine core or elsewhere in the molecule.
-
Workup and Purification Challenges: Quenching excess POCl₃ with ice is highly exothermic and can be hazardous. The resulting phosphoric acid and its salts often complicate product isolation and purification.
-
Safety and Environmental Concerns: POCl₃ is highly toxic, corrosive, and reacts violently with water. Its use generates significant amounts of phosphorus-containing waste, which is environmentally problematic.
These limitations have spurred the development of milder, more selective, and environmentally benign chlorinating agents.
The Vilsmeier Reagent and Its Analogs: A Versatile and Milder Approach
The Vilsmeier reagent, a chloroiminium salt typically generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosgene, oxalyl chloride, or thionyl chloride, has emerged as a superior alternative to POCl₃ for many applications.
Mechanism of Action: The Power of the Chloroiminium Salt
The active species in Vilsmeier-type chlorinations is the chloroiminium salt, often referred to as the Vilsmeier reagent. This electrophilic species is generated by the reaction of a chlorinating agent with a tertiary amide, most commonly DMF.
Comparative study of catalyst systems for Suzuki coupling of chloropyrimidines
An In-Depth Guide to Catalyst Systems for the Suzuki Coupling of Chloropyrimidines
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Cross-Coupling Challenge
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The synthesis and functionalization of these heterocycles are, therefore, of paramount importance to drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation.[3] However, applying this powerful reaction to chloropyrimidines—which are often more cost-effective and readily available than their bromo- or iodo-counterparts—presents significant challenges.[4][5] These substrates are electronically deficient and less reactive towards the crucial oxidative addition step in the catalytic cycle.[1][6] Furthermore, the Lewis basic nitrogen atoms within the pyrimidine ring can coordinate to the metal center, potentially inhibiting or deactivating the catalyst.[5][7]
This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of chloropyrimidines. We will move beyond simple protocols to explore the causality behind catalyst selection, comparing traditional palladium systems with modern, highly-active catalysts, and examining the emerging role of nickel. The insights and data presented herein are designed to empower researchers to select the optimal conditions for their specific synthetic challenges, ensuring efficiency, high yields, and regioselectivity.
Understanding Reactivity and Regioselectivity in Polychloropyrimidines
Before comparing catalysts, it is crucial to understand the inherent reactivity of the chloropyrimidine core. In polychlorinated pyrimidines, the chlorine atoms are not equally reactive. The electronic properties of the nitrogen-containing ring render the C4 and C2 positions more electron-deficient and, consequently, more susceptible to oxidative addition by a palladium catalyst.[8] The generally accepted order of reactivity for Suzuki coupling is C4 > C2 > C5.[8] This intrinsic bias allows for the sequential and site-selective functionalization of the pyrimidine scaffold, a strategy of immense value in complex molecule synthesis. For instance, in the coupling of 2,4-dichloropyrimidine, the reaction overwhelmingly favors substitution at the C4 position.[2][9]
Comparative Analysis of Palladium Catalyst Systems
Palladium remains the workhorse for Suzuki-Miyaura couplings. The evolution of its associated ligands has dramatically expanded the scope of this reaction to include challenging substrates like chloropyrimidines.
Traditional Catalyst Systems: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, first-generation catalyst. While effective for more reactive aryl bromides and iodides, its application to chloropyrimidines often requires harsher conditions and may result in lower yields.
-
Mechanism & Rationale: Triphenylphosphine (PPh₃) is a relatively simple phosphine ligand. For a less reactive C-Cl bond, the oxidative addition step is often slow and rate-limiting. To drive the reaction to completion, higher temperatures, longer reaction times, and higher catalyst loadings (typically 3-5 mol%) are often necessary.[10]
-
Performance: Despite its limitations, Pd(PPh₃)₄ can be a cost-effective choice for certain activated chloropyrimidines or when reaction optimization is less critical. Studies on 2,4-dichloropyrimidines have shown that Pd(PPh₃)₄ can effectively catalyze regioselective C4-arylation, especially under microwave-assisted conditions which can dramatically shorten reaction times from hours to minutes.[2]
Modern Buchwald Ligand Systems (Biarylphosphines)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[11] Ligands such as XPhos and SPhos have proven to be highly effective for the Suzuki coupling of heteroaryl chlorides.[11][12]
-
Mechanism & Rationale: The success of these ligands stems from their steric and electronic properties.[13]
-
Steric Bulk: The large size of these ligands promotes the formation of a highly reactive, monoligated "L-Pd(0)" species, which facilitates the oxidative addition of the C-Cl bond.
-
Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which also accelerates the oxidative addition step.
-
-
Performance: Catalyst systems composed of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a Buchwald ligand consistently outperform Pd(PPh₃)₄ for chloropyrimidine couplings. They enable reactions under milder conditions, require lower catalyst loadings (0.5-2 mol%), and provide excellent yields for a much broader range of substrates, including sterically hindered and electron-deficient partners.[5][12][13]
N-Heterocyclic Carbene (NHC) Ligand Systems
Palladium complexes featuring N-Heterocyclic Carbene (NHC) ligands represent another class of highly active catalysts.
-
Mechanism & Rationale: NHCs are strong σ-donors, forming very stable bonds with the palladium center. This strong donation makes the metal center highly electron-rich and nucleophilic, significantly promoting the oxidative addition of even the most unreactive C-Cl bonds.[10] Pre-catalysts like PEPPSI-IPr are particularly effective for heteroaryl couplings.[10]
-
Performance: NHC-based catalysts often allow for very low catalyst loadings and can exhibit exceptional thermal stability.[10] They have been shown to control regioselectivity, for example, in promoting C4-selective couplings of 2,4-dichloropyridines.[9]
Performance Data Summary
The following table summarizes representative performance data for different palladium catalyst systems in the Suzuki coupling of chloropyrimidines and related chloropyridines.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | 0.5 | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | ~80-95 | [2] |
| Pd(PPh₃)₄ | 3-Chloropyridine | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [10] |
| Pd(OAc)₂ / SPhos | 3-Chloropyridine | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [10] |
| Pd(OAc)₂ / XPhos | 2-Chloropyridine | 1.5 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 98 | [11] |
| PEPPSI-IPr | 3-Chloropyridine | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [10] |
Emerging Alternatives: Nickel-Based Catalyst Systems
Driven by the lower cost and unique reactivity of nickel, Ni-catalyzed Suzuki couplings have emerged as a powerful alternative to palladium.[14][15] Nickel catalysts can be particularly effective for coupling unactivated aryl chlorides.
-
Mechanism & Rationale: The catalytic cycle for nickel is similar to palladium, but there are key differences. Nickel can more readily undergo single-electron transfer (SET) pathways, which can be advantageous for certain substrates. However, this can also lead to challenges. For instance, with α-halo-N-heterocycles like 2-chloropyridine, nickel catalysts can form stable, dimeric nickel species that are catalytically inactive in Suzuki reactions.[16][17][18]
-
Performance: For chloropyrimidines not substituted at the α-position to a nitrogen, nickel catalysis can be very effective. Recent work has demonstrated that NiCl₂(PCy₃)₂ can promote the coupling of bromopyrimidines in green solvents on a gram scale with low catalyst loadings (0.5-1 mol%).[15] The development of new ligands, such as tri-ProPhos, is expanding the scope of nickel catalysis to include challenging heterocyclic partners.[14]
Visualizing the Process: Mechanism and Workflow
To provide a clearer understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.[8][19]
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Coupling using Pd(PPh₃)₄
This protocol is adapted for the regioselective C4-arylation of 2,4-dichloropyrimidine.[2][4]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL) and Water (2 mL)
-
Microwave vial with a stir bar
-
-
Procedure:
-
To a microwave vial, add the 2,4-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Conventional Heating with a Buchwald Catalyst System
This protocol is a general method for coupling various chloropyrimidines.[4]
-
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos or XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
-
Schlenk tube or round-bottom flask with condenser
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine, arylboronic acid, Pd(OAc)₂, ligand, and K₃PO₄.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Follow steps 5-8 from Protocol 1 for work-up and purification.
-
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the selection of an appropriate catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective in specific cases, particularly with microwave assistance, their scope is limited.[2] For broader applicability, higher yields, and milder reaction conditions, modern catalyst systems are unequivocally superior.
-
For most applications involving chloropyrimidines, palladium catalysts with Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) should be the primary choice.[11] They offer excellent reactivity and functional group tolerance, overcoming the inherent challenges of these substrates.
-
N-Heterocyclic Carbene (NHC)-based palladium catalysts are also a highly effective option, often allowing for even lower catalyst loadings.[10]
-
Nickel-based catalysts represent a promising, cost-effective alternative, though their scope with N-heterocyclic substrates is still under development and can be substrate-dependent.[14][16]
By understanding the interplay between the substrate's electronics, the ligand's properties, and the reaction conditions, researchers can effectively harness the power of the Suzuki-Miyaura coupling for the synthesis of novel pyrimidine-containing molecules, accelerating discovery in medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Pyrimidine Libraries Synthesized from Different Precursors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its significance as a "privileged structure."[1][2] The therapeutic potential of pyrimidine derivatives, however, is not solely dependent on the core structure but is profoundly influenced by the substituents appended to it. The choice of synthetic precursors and the reaction pathway employed to construct the pyrimidine library dictates the accessible chemical space and, consequently, the bioactivity profile of the resulting compounds.
This guide provides an in-depth, objective comparison of the bioactivity of pyrimidine libraries synthesized from two distinct and widely utilized precursor classes: those derived from the Biginelli reaction , a multicomponent condensation, and those synthesized from chalcone precursors. By examining the experimental data from anticancer and antimicrobial screenings, we will elucidate how the foundational synthetic strategy impacts the therapeutic potential of the resulting pyrimidine libraries.
The Synthetic Blueprint: Causality Behind Precursor Selection
The selection of a synthetic route for library synthesis is a critical decision in the early stages of drug discovery. It influences not only the diversity and novelty of the generated molecules but also the efficiency and scalability of the synthesis. Here, we compare two powerful approaches to pyrimidine synthesis.
Precursor Strategy 1: The Biginelli Reaction – A Multicomponent Approach to Dihydropyrimidinones
The Biginelli reaction, first reported in 1893, is a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea or thiourea.[1][3] This acid-catalyzed condensation reaction is highly valued for its operational simplicity and its ability to rapidly generate a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The multicomponent nature of this reaction allows for the introduction of three points of diversity in a single step, making it an efficient method for exploring a broad chemical space.[4]
The reaction mechanism, as illustrated below, typically proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the final DHPM product.[5]
Precursor Strategy 2: Chalcone-Based Synthesis – A Stepwise Approach to Highly Substituted Pyrimidines
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrimidines.[6] The synthesis of pyrimidines from chalcones typically involves a two-step process. First, a Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde yields the chalcone intermediate. This is followed by a cyclocondensation reaction of the chalcone with a suitable nitrogen-containing reagent, such as guanidine, urea, or thiourea, to form the pyrimidine ring.[7]
This stepwise approach offers excellent control over the substitution pattern of the final pyrimidine product. The diversity of the library is determined by the variety of acetophenones and aldehydes used in the initial chalcone synthesis.
Comparative Bioactivity Screening: Anticancer and Antimicrobial Performance
The true measure of a synthetic strategy's success in drug discovery lies in the biological activity of the compounds it produces. In this section, we compare the anticancer and antimicrobial performance of pyrimidine libraries derived from the Biginelli reaction and chalcone-based synthesis, supported by experimental data from the literature.
Anticancer Activity: A Head-to-Head Comparison
The anticancer potential of pyrimidine derivatives is well-documented, with many compounds acting as inhibitors of key cellular processes such as cell cycle progression and signal transduction.[8] The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives from both synthetic routes against various human cancer cell lines.
Table 1: Anticancer Activity of Pyrimidine Derivatives from Biginelli Reaction
| Compound | R (Aldehyde Precursor) | Cancer Cell Line | IC50 (µM) | Reference |
| DHPM-1 | 4-Chlorophenyl | A549 (Lung) | 153 | [9] |
| DHPM-2 | 4-Methoxyphenyl | HepG2 (Liver) | 178 | [9] |
| DHPM-3 | 3,4-Dimethoxyphenyl | HT-29 (Colon) | 53.55 | [9] |
| DHPM-4 | 4-Nitrophenyl | MCF-7 (Breast) | >100 | [10] |
Table 2: Anticancer Activity of Pyrimidine Derivatives from Chalcone Precursors
| Compound | R1 (Acetophenone) | R2 (Aldehyde) | Cancer Cell Line | IC50 (µM) | Reference |
| CP-1 | 4-Pyridyl | 4-Fluorophenyl | A549 (Lung) | >25 | [7] |
| CP-2 | Pyrazolo[1,5-a]pyrimidinyl | 3,4-Dimethoxyphenyl | MDA-MB-231 (Breast) | 2.6 | [8][11] |
| CP-3 | Thiophen-2-yl | 4-Chlorophenyl | DU-145 (Prostate) | 2.58±0.098 | [12] |
| CP-4 | Thiophen-2-yl | 4-Methoxyphenyl | PC3 (Prostate) | 2.15±0.045 | [12] |
From the data, it is evident that pyrimidine derivatives from both synthetic routes exhibit anticancer activity. However, the chalcone-derived pyrimidines, in the selected examples, demonstrate significantly higher potency, with IC50 values in the low micromolar range. This suggests that the greater structural flexibility and the ability to introduce more complex aromatic and heteroaromatic systems via the chalcone route may lead to compounds with enhanced interactions with biological targets. It is important to note that this is a comparison based on representative examples, and the bioactivity of any given compound is highly dependent on its specific substitution pattern.
Antimicrobial Activity: A Comparative Analysis
Pyrimidine derivatives have also shown significant promise as antimicrobial agents, combating both bacterial and fungal infections.[13][14] The following table presents the antimicrobial activity, measured as the zone of inhibition, of pyrimidines synthesized from chalcone precursors.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives from Chalcone Precursors
| Compound | R1 (Acetophenone) | R2 (Aldehyde) | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| AP-1 | 4-Imidazol-1-yl | 4-Chlorophenyl | S. aureus | 22 | [15] |
| AP-2 | 4-Imidazol-1-yl | 4-Dimethylaminophenyl | E. coli | 20 | [15] |
| AP-3 | 4-Imidazol-1-yl | 2-Hydroxyphenyl | S. aureus | 24 | [15] |
| AP-4 | 4-Imidazol-1-yl | 2-Hydroxyphenyl | E. coli | 21 | [15] |
While extensive comparative data for the antimicrobial activity of Biginelli-derived pyrimidines is less readily available in a directly comparable format, the data for chalcone-derived pyrimidines clearly demonstrates their potential as effective antibacterial agents. The presence of halogen and hydroxyl substituents on the aromatic rings appears to contribute positively to the antimicrobial activity.[14]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the bioactivity screening data, it is essential to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: Kirby-Bauer Disk Diffusion Test for Antimicrobial Screening
The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrimidine compounds onto the surface of the agar plate. Ensure the disks are placed at least 24 mm apart. Include a positive control (e.g., ciprofloxacin) and a negative control (e.g., solvent-impregnated disk).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.
Conclusion: Guiding Future Drug Discovery
This comparative guide demonstrates that the choice of synthetic precursors is a pivotal factor in the development of pyrimidine libraries with distinct and potent bioactivities. While the Biginelli reaction offers a rapid and efficient route to diverse dihydropyrimidinones, the chalcone-based synthesis provides a more controlled approach to highly substituted pyrimidines that, based on the presented data, may lead to compounds with superior anticancer potency.
The provided experimental protocols for bioactivity screening serve as a robust framework for the validation of these findings. By understanding the interplay between synthetic strategy and biological performance, researchers can make more informed decisions in the design and execution of their drug discovery programs, ultimately accelerating the identification of novel and effective therapeutic agents.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. New Chalcone Incorporated Structurally Modified Pyridine-Pyrimidine Derivatives as Anticancer Agents: Their Design, Synthesis, and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. oaji.net [oaji.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloropyrimidine-4,5-diamine
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloropyrimidine-4,5-diamine (CAS RN: 4316-98-7), ensuring the safety of personnel, adherence to regulatory standards, and the integrity of your research environment. This protocol is designed to be a self-validating system, integrating causality and best practices to foster a culture of safety and compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is crucial. This initial assessment informs every subsequent step of the disposal process.
Summary of Hazards:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | GHS07 | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Allergic Skin Reaction | May cause an allergic skin reaction.[1] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Incompatibility: this compound should be stored away from and not mixed with strong oxidizing agents and strong acids.[2][4]
Hazardous Decomposition Products: Upon combustion or exposure to high temperatures, this compound may decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen chloride (HCl) gas.[2][3][4] This critical information underscores the necessity of avoiding incineration as a disposal method outside of a licensed hazardous waste facility.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The hazards identified above dictate the minimum required PPE for handling this compound waste.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against dust particles and potential splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[6]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[6]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal.[6]
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Include the date when the first waste was added.
-
Waste Streams: Maintain separate waste containers for different types of waste to avoid hazardous reactions.[6]
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
On-Site Accumulation and Storage: Maintaining a Safe and Compliant Laboratory
The storage of hazardous waste within a laboratory is subject to strict regulations.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[8]
-
Container Management: Keep waste containers securely closed when not in use.[6][9]
-
Storage Location: Store the waste containers in a designated area away from incompatible materials.[6] The storage area should be well-ventilated.[7]
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation at your facility, which determine your generator status (e.g., Very Small, Small, or Large Quantity Generator).[8][10]
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal: Partnering with Professionals
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][7] The primary and required method for the disposal of this chemical is through a licensed environmental waste management company.[6]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging the pickup and disposal of hazardous waste.[6] They will ensure that the waste is handled and transported in accordance with all federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][7]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup: For a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4] Ensure adequate ventilation.[2] Avoid generating dust.[2][4] Use appropriate PPE during cleanup.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, give oxygen.[1] Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and drink plenty of water.[2] Seek medical attention.[2]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with all environmental regulations. The responsible disposal of chemical waste is a shared responsibility that protects both the scientific community and the world at large.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4316-98-7 Name: this compound [xixisys.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
A Researcher's Guide to the Safe Handling of 6-Chloropyrimidine-4,5-diamine
As a Senior Application Scientist, I understand that novel compounds like 6-Chloropyrimidine-4,5-diamine are the building blocks of discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and a deep understanding of chemical hazards. Our goal is to empower you to conduct your research with confidence, knowing that you have robust safety measures in place.
Hazard Assessment: Understanding the Risks
This compound is a chlorinated pyrimidine derivative. While specific toxicological data for this exact compound is limited, the available safety data sheets for it and structurally similar compounds indicate several key hazards[1][2][3][4].
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation: The compound is a serious eye irritant[1][2].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][3].
-
Harmful if Swallowed: The substance is harmful if ingested[3][5].
-
Potential for Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction[5].
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for minimizing exposure and ensuring your safety. All work with this compound should be conducted in a well-ventilated laboratory, and for any procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory[6].
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is crucial for safeguarding against accidental exposure[7]. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
A note on gloves: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated. While nitrile gloves are generally recommended, for prolonged or high-exposure tasks, consider consulting a glove compatibility chart for the specific solvents you are using.
Step-by-Step PPE Protocol: A Self-Validating System
The following workflow for donning and doffing PPE is designed to prevent cross-contamination and ensure your safety.
Caption: Step-by-step workflow for donning and doffing PPE.
Operational Plans: From Handling to Disposal
a. Weighing the Solid Compound
-
Don the appropriate PPE as outlined in the table for moderate-hazard activities.
-
Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles[6].
-
Use anti-static weighing paper or a tared container to minimize dispersal.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.
-
Treat all disposable materials used in the process as contaminated waste[6].
b. Preparing Stock Solutions
-
Conduct all solution preparation within a certified chemical fume hood [6].
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1][8]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice or attention[1][5]. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[2][8]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell[5][9]. |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[10].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not let the chemical enter drains[11].
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, regional, and national environmental regulations. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4316-98-7 Name: this compound [xixisys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
